2-Bromo-5-chloroterephthalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloroterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIBLGHQDGAWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298841 | |
| Record name | 2-bromo-5-chloroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500550-60-7 | |
| Record name | 2-bromo-5-chloroterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-chloroterephthalic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-5-chloroterephthalic acid, a halogenated aromatic dicarboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into its synthesis, potential applications, and safe handling, grounded in established chemical principles.
Core Compound Properties
This compound is a polysubstituted benzene derivative with the molecular formula C₈H₄BrClO₄.[1] Its structure, featuring two carboxylic acid groups in a para-arrangement, along with bromine and chlorine substituents, makes it a valuable building block in synthetic chemistry.
| Property | Value | Source |
| Molecular Weight | 279.47 g/mol | [1] |
| Molecular Formula | C₈H₄BrClO₄ | [1] |
| CAS Number | 500550-60-7 | [1] |
| IUPAC Name | 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | [1] |
| Appearance | White solid crystal (predicted) | [2] |
| Melting Point | High, approximately 250-253 °C (predicted) | [2] |
| Solubility | Soluble in water and organic solvents like ethanol and dimethylformamide (predicted) | [2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| XLogP3-AA | 2.3 | [1] |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-Bromoterephthalic Acid
This initial step involves the bromination of terephthalic acid. The use of oleum (fuming sulfuric acid) as a solvent and an iodine catalyst is a well-documented method for the bromination of terephthalic acid.[4][5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a scrubbing solution (e.g., sodium thiosulfate solution), add terephthalic acid.
-
Dissolution: Carefully add 20-30% oleum to the flask with stirring until the terephthalic acid is completely dissolved.
-
Catalyst Addition: Add a catalytic amount of iodine.
-
Bromination: Slowly add one equivalent of bromine via the dropping funnel. The reaction is exothermic and the temperature should be controlled.
-
Reaction Completion: Stir the mixture at a moderately elevated temperature (e.g., 60-70 °C) for several hours until the reaction is complete, which can be monitored by techniques like TLC or HPLC.[4]
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-bromoterephthalic acid, is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Step 2: Synthesis of this compound
The second step is the chlorination of the intermediate, 2-bromoterephthalic acid. The directing effects of the existing substituents (bromo and carboxylic acid groups) will primarily direct the incoming chloro group to the desired position.
-
Reaction Setup: In a similar setup as Step 1, dissolve the synthesized 2-bromoterephthalic acid in a suitable solvent, such as a strong acid.
-
Chlorination: Introduce a chlorinating agent. A common method for chlorination of aromatic acids is the use of a chlorine source in the presence of a Lewis acid catalyst.
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction progress is crucial to ensure monosubstitution and minimize the formation of byproducts.
-
Work-up and Purification: Similar to the first step, the reaction is quenched by pouring it onto ice. The crude product is collected by filtration. Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[2]
Potential Applications in Research and Drug Development
Substituted terephthalic acids are a versatile class of compounds with significant applications in materials science and drug discovery.[3][6] While specific applications of this compound are not extensively documented, its structural features suggest several promising areas of research.
Metal-Organic Frameworks (MOFs)
Terephthalic acid and its derivatives are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).[7][8][9] The functional groups on the terephthalic acid backbone can be used to tune the properties of the resulting MOF, such as pore size, surface area, and catalytic activity.[8] The bromo and chloro substituents on this compound can serve as reactive handles for post-synthetic modification of the MOF, allowing for the introduction of further functionalities.
Polymer Synthesis
Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. The unique substitution pattern of this compound could be exploited to synthesize specialty polymers with tailored properties, such as enhanced thermal stability or flame retardancy, a known application for brominated compounds.[5][10]
Medicinal Chemistry and Drug Discovery
The core structure of this compound is of interest in medicinal chemistry. Halogenated benzoic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] Furthermore, terephthalamide-based structures have shown a range of biological activities, including antibacterial and anticancer effects.[11] The presence of bromo and chloro groups allows for further synthetic modifications, such as cross-coupling reactions, to generate libraries of complex molecules for biological screening.
Caption: Potential research applications of this compound.
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): This technique would confirm the molecular weight and provide information about the isotopic distribution of bromine and chlorine, which is characteristic for halogenated compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C-X (halogen) vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reactions.
Safety and Handling
-
Health Hazards: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[2][12] Ingestion may be harmful.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of this compound, from its fundamental properties and a proposed synthetic route to its potential applications. The information presented herein, synthesized from available literature on related compounds, should serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
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- Two new metal-organic framework structures derived from terephthalate and linear trimetallic zinc building units - ResearchGate.
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An In-Depth Technical Guide to 2-Bromo-5-chloroterephthalic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-5-chloroterephthalic acid, a halogenated aromatic dicarboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, analytical characterization, and key applications, with a focus on providing actionable insights for laboratory and developmental work.
Core Molecular Characteristics
This compound, with the chemical formula C₈H₄BrClO₄, is a disubstituted terephthalic acid derivative. The strategic placement of the bromo and chloro substituents on the benzene ring, ortho and meta to the carboxylic acid groups respectively, imparts unique reactivity and structural attributes to the molecule.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 500550-60-7 | [1][2] |
| Molecular Formula | C₈H₄BrClO₄ | [1][2] |
| Molecular Weight | 279.47 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid white crystal | [1] |
| Melting Point | ~250-253 °C | [1] |
| Solubility | Soluble in water and organic solvents such as ethanol and dimethylformamide. | [1] |
| InChI | InChI=1S/C8H4BrClO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | [1] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis would likely proceed via the initial bromination of terephthalic acid to form 2-bromoterephthalic acid, followed by a subsequent chlorination step.
Caption: Proposed two-step synthesis of this compound.
Mechanistic Insights and Regioselectivity
The directing effects of the substituents on the benzene ring govern the regioselectivity of the halogenation steps.
-
Step 1: Bromination of Terephthalic Acid. The two carboxylic acid groups are deactivating and meta-directing. However, under forcing conditions, such as in the presence of a strong Lewis acid or in oleum, electrophilic substitution can occur. The first bromine atom will add to one of the four equivalent positions on the ring.
-
Step 2: Chlorination of 2-Bromoterephthalic Acid. In this intermediate, the bromo substituent is ortho-, para-directing and deactivating, while the two carboxylic acid groups remain meta-directing and deactivating. The chlorine atom is directed to the position that is para to the bromine and meta to both carboxylic acid groups, resulting in the desired 2-bromo-5-chloro isomer.
Proposed Experimental Protocol
The following protocol is a proposed method based on a patent for the synthesis of 2,5-dibromoterephthalic acid and may require optimization.[3][4]
Materials:
-
Terephthalic acid
-
Oleum (20-30% SO₃)
-
Bromine (Br₂)
-
N-Chlorosuccinimide (NCS)
-
Iodine (catalyst)
-
Ice
-
Deionized water
Procedure:
-
Bromination:
-
In a flask equipped with a stirrer and cooled in an ice bath, dissolve terephthalic acid in oleum.
-
Add a catalytic amount of iodine.
-
Slowly add bromine to the solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 60-70°C for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Collect the precipitated 2-bromoterephthalic acid by filtration, wash thoroughly with cold water, and dry.
-
-
Chlorination:
-
Dissolve the obtained 2-bromoterephthalic acid in a suitable solvent, such as a strong acid.
-
Add N-chlorosuccinimide (NCS) portion-wise at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction similarly to the bromination step by pouring it onto ice, filtering the precipitate, washing with water, and drying.
-
Self-Validation: The purity of the intermediate and final product should be assessed at each step using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. Recrystallization from an appropriate solvent system may be necessary to achieve high purity.
Analytical Characterization
While experimental spectroscopic data for this compound is not widely published, data for the precursor, 2-bromoterephthalic acid, is available and can serve as a reference point.[5][6] For the target molecule, the following spectral characteristics would be expected:
-
¹H NMR: Two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts would be influenced by the deshielding effects of the adjacent halogens and carboxylic acid groups.
-
¹³C NMR: Eight distinct signals would be expected: six for the aromatic carbons (two of which would be quaternary and attached to the substituents) and two for the carboxylic acid carbons.
-
FT-IR: Characteristic peaks for the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine and chlorine.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.
Pharmaceutical Synthesis
Halogenated benzoic acid derivatives are important precursors in the synthesis of various active pharmaceutical ingredients (APIs).[7] While direct evidence for the use of this compound is limited, the structurally similar 5-bromo-2-chlorobenzoic acid is a known starting material for the synthesis of SGLT2 inhibitors like dapagliflozin and empagliflozin , which are used in the treatment of type 2 diabetes.[8][9][10][11] This suggests that this compound could be explored for the synthesis of novel pharmaceutical candidates with its two carboxylic acid groups offering additional points for derivatization.
Materials Science: A Potential Linker for Metal-Organic Frameworks (MOFs)
Terephthalic acid and its derivatives are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[11][12] These porous crystalline materials have applications in gas storage, separation, and catalysis. The introduction of bromo and chloro substituents on the terephthalic acid linker can modulate the electronic properties, pore size, and functionality of the resulting MOF.[13] While no specific MOFs based on this compound have been reported, its structure makes it a promising candidate for the design and synthesis of new functional MOFs.
Caption: Conceptual representation of a MOF constructed from metal ions and this compound linkers.
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a chemical compound with significant untapped potential. Its synthesis, while not yet standardized in the literature, is achievable through logical extensions of known halogenation reactions. The true value of this molecule lies in its potential as a building block for novel pharmaceuticals and advanced materials like MOFs. Further research into its synthesis, characterization, and applications is warranted and is expected to open new avenues in drug discovery and materials science.
References
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- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- Google Patents. (n.d.). Process for the synthesis of 2,5-dihydroxyterephthalic acid.
- Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
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- Google Patents. (n.d.). Preparation method of 2-bromo-5-chlorobenzaldehyde.
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- PubMed. (2016). Metal-organic frameworks constructed from crown ether-based 1,4-benzenedicarboxylic acid derivatives.
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- European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.
- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
- Chemical Society Reviews. (2014). Multifunctional metal–organic frameworks constructed from meta-benzenedicarboxylate units.
- WIPO Patentscope. (n.d.). 107652278 Synthesis process for empagliflozin.
- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
- PubChem. (n.d.). 2-Bromo-5-fluoroterephthalic acid.
- National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
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physical and chemical properties of 2-Bromo-5-chloroterephthalic acid
An In-depth Technical Guide to 2-Bromo-5-chloroterephthalic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups, a bromine atom, and a chlorine atom, makes it a valuable intermediate in various fields of chemical synthesis. The strategic placement of these functional groups offers multiple reaction sites, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the , its synthesis, and its potential applications, particularly for researchers and professionals in drug development and materials science. Substituted terephthalic acids are a versatile class of compounds with significant applications, and the unique substitution pattern of this molecule opens up possibilities for fine-tuning chemical and biological properties.[1][2]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, purification, and application in synthesis. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 500550-60-7 | [3][4] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₈H₄BrClO₄ | [3][4] |
| Molecular Weight | 279.47 g/mol | [3] |
| Appearance | White to off-white powder (predicted) | [5] (for diethyl ester) |
| Melting Point | Approx. 250-253 °C (predicted) | [6] |
| Boiling Point | 424.2 °C at 760 mmHg (predicted) | [6][] |
| Density | 1.959 g/cm³ (predicted) | [6][] |
| Solubility | Soluble in water and organic solvents such as ethanol and dimethylformamide. | [6] |
| XLogP3-AA | 2.3 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three distinct functional components: the carboxylic acid groups, the halogen substituents, and the aromatic ring.
-
Carboxylic Acid Groups: The two carboxylic acid groups are acidic and can undergo typical reactions such as esterification, amidation, and reduction to form the corresponding esters, amides, and diols. These reactions are fundamental for incorporating this molecule into larger structures like polymers or pharmacologically active molecules.[8]
-
Halogen Substituents: The bromine and chlorine atoms on the aromatic ring are key to its versatility. They can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.[9][10] The differential reactivity of bromine and chlorine can potentially allow for selective functionalization at either position.
-
Aromatic Ring: The electron-withdrawing nature of the carboxylic acid and halogen substituents deactivates the aromatic ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution may be possible under certain conditions.[1]
Substituted terephthalic acids are often synthesized through electrophilic aromatic substitution on the parent terephthalic acid, though this can be challenging due to the deactivating nature of the carboxyl groups.[1] A more common approach for a specific isomer like this would be to start with a pre-functionalized benzene ring and then introduce or modify the carboxylic acid groups.[11]
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural motifs are found in molecules with significant biological activity. Substituted terephthalic acids and related halogenated benzoic acids are recognized as important scaffolds in drug discovery and materials science.[1][2]
-
Pharmaceutical Intermediates: Halogenated benzoic acids are crucial intermediates in the synthesis of various pharmaceuticals.[12] For instance, the related compound 5-bromo-2-chlorobenzoic acid is a key raw material for the antidiabetic drug Dapagliflozin.[13] The structural similarity suggests that this compound could serve as a building block for novel therapeutic agents.
-
Antimicrobial and Anticancer Research: Derivatives of substituted terephthalic acids have shown promise as antibacterial and antifungal agents.[2] Furthermore, compounds containing a 5-chlorobenzoxazole core, which can be synthesized from related starting materials, have been investigated as potent inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy.[14]
-
Materials Science: Terephthalic acid and its derivatives are fundamental components of many polymers, most notably polyethylene terephthalate (PET). Substituted terephthalic acids can be used to create polymers with modified properties, such as increased flame retardancy or altered thermal stability.[15]
Experimental Protocols
Synthesis of this compound
A plausible laboratory-scale synthesis involves the hydrolysis of its commercially available diethyl ester.
Reaction: Hydrolysis of Diethyl 2-bromo-5-chloroterephthalate
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve Diethyl 2-bromo-5-chloroterephthalate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).[16][17]
-
Hydrolysis: Add an excess of sodium hydroxide or potassium hydroxide (e.g., 2.5 eq) to the solution.
-
Reflux: Heat the mixture to reflux and stir for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Characterization Workflow
A standard workflow for the characterization of the synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Caption: Standard characterization workflow for organic compounds.
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general guideline and should be optimized for the specific instrument and column used.[18]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase A to a concentration of approximately 0.5 mg/mL.
2. Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A broad singlet at a higher chemical shift (>10 ppm) would correspond to the acidic protons of the two carboxylic acid groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons (two of which are substituted with halogens, and two with carboxylic acid groups) and two for the carbonyl carbons of the carboxylic acids.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region.[19]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine.
Safety and Handling
This compound is an organic halogenated compound and should be handled with appropriate safety precautions.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[20]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[21] Avoid contact with skin, eyes, and clothing.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place.[23]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its combination of carboxylic acid and halogen functionalities provides a versatile platform for creating complex molecules for applications in drug discovery, agrochemicals, and materials science. This guide has provided a detailed overview of its known and predicted properties, along with practical protocols for its synthesis and characterization, to support its use in research and development.
References
- Capot Chemical. 340148-60-9 | this compound diethyl ester. [Link]
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- PubChem.
- Capot Chemical. Specifications of this compound diethyl ester. [Link]
- ACS Publications. Properties of poly(p-phenylene terephthalates) prepared from 2-nitro- and 2-bromoterephthalic acids and substituted hydroquinones. [Link]
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- Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]
- Cheméo. Chemical Properties of Terephthalic acid, 2-bromo-5-fluorobenzyl ethyl ester. [Link]
- SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
- Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]
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- Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde. [Link]
- Google Patents.
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2-Bromo-5-chloroterephthalic acid IUPAC name
An In-Depth Technical Guide to 2-Bromo-5-chloroterephthalic Acid: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the compound's nomenclature, physicochemical properties, plausible synthetic routes, and established applications, with a focus on the scientific rationale behind its use.
Core Compound Identification
The subject of this guide is a polysubstituted benzene dicarboxylic acid. Its nomenclature can be approached in two ways: by treating benzene-1,4-dicarboxylic acid as the parent (systematic IUPAC name) or by using its common name, terephthalic acid. Both naming conventions are widely accepted in the scientific community.
-
Systematic IUPAC Name : 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid[1]
-
Common Name : this compound[2]
For clarity and precision, this guide will utilize both names where appropriate. The core identifiers and properties are summarized in the tables below.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 500550-60-7 | [2] |
| Molecular Formula | C₈H₄BrClO₄ | [2] |
| Molecular Weight | 279.47 g/mol | [2] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | [2] |
| InChI Key | BMIBLGHQDGAWJD-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White solid crystal | [3] |
| Melting Point | 250-253 °C | [3] |
| Boiling Point | 424.2 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.959 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water, ethanol, and dimethylformamide (DMF). | [3] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis Strategy: A Perspective on Regiochemistry
The direct halogenation of terephthalic acid presents a significant regiochemical challenge. The two carboxylic acid groups are strongly deactivating and meta-directing via resonance. Therefore, achieving the specific 2,5-substitution pattern through sequential electrophilic aromatic substitution (bromination followed by chlorination) is inherently difficult and likely to result in a mixture of isomers with low yields of the desired product.
A more robust and controllable synthetic strategy, as proposed here, involves building the substitution pattern around a more accommodating starting material. The Sandmeyer reaction, which transforms an amino group into a variety of functional groups (including halogens) via a diazonium salt intermediate, offers superior regiochemical control.
Proposed Synthetic Workflow
A plausible multi-step synthesis starting from the commercially available 2-amino-5-chlorotoluene is outlined below. This approach strategically installs the substituents in a controlled manner.
Caption: Proposed multi-step synthesis of this compound.
Causality of Experimental Choices:
-
Step 1 (Oxidation): Starting with 2-amino-5-chlorotoluene allows the existing substituents to direct the chemistry. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). The amino group remains, serving as a handle for the next transformation.
-
Steps 2 & 3 (Sandmeyer Reaction): This classic transformation is the cornerstone of the strategy. The primary amine is converted to a diazonium salt under cold conditions with sodium nitrite and a strong acid (HBr is chosen to provide the bromide source). The subsequent addition of a copper(I) bromide (CuBr) catalyst cleanly replaces the diazonium group with a bromine atom, yielding 2-bromo-5-chlorobenzoic acid with high regioselectivity.
-
Step 4 (Introduction of Second Carboxyl Group): This final stage is the most complex and would require further development. It involves introducing a second carbon functional group para to the existing carboxylic acid. This could be achieved through various methods, such as a Friedel-Crafts acylation or formylation followed by oxidation, although the deactivated nature of the ring makes this a non-trivial step. This proposed route highlights a logical, albeit challenging, pathway that prioritizes control over the final substitution pattern.
Applications in Drug Development and Materials Science
While broadly classified as a versatile building block for pharmaceuticals and agrochemicals, the most concretely documented application of this compound is in the field of materials science, specifically in the synthesis of advanced fluorescent dyes.
Core Component in Si-Rhodamine Fluorescent Dyes
A key application involves its use as a precursor for novel silicon-rhodamine (Si-rhodamine) fluorescent dyes.[4] In this context, the dicarboxylic acid is first converted into a more reactive diacyl chloride. This intermediate is then reacted with other components to construct the complex, rigid backbone of the dye.
Caption: Workflow for the use of this compound in dye synthesis.
Rationale for Use:
-
Structural Rigidity: The benzene dicarboxylic acid core provides a rigid scaffold, which is crucial for creating fluorophores with high quantum yields and photostability.
-
Bifunctional Reactivity: The two carboxylic acid groups allow for the symmetrical or asymmetrical attachment of two other molecular fragments, enabling the construction of complex dye architectures.
-
Tunable Properties: The bromo and chloro substituents offer sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for fine-tuning the electronic and photophysical properties (e.g., absorption/emission wavelengths, brightness) of the final dye molecule.
This specific application demonstrates the compound's value in creating sophisticated probes for advanced imaging techniques in biological research. The compound is also categorized as a potential ligand for the synthesis of Metal-Organic Frameworks (MOFs), where its rigid structure and functional groups could be used to build porous materials for gas storage or catalysis.[5]
Experimental Protocols
The following protocols are provided for instructional purposes. The first is a validated procedure from patent literature, while the second is a proposed method based on the synthetic strategy discussed above. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-Bromo-5-chloroterephthaloyl chloride (Validated)
This protocol is adapted from a patent describing the synthesis of a fluorescent dye intermediate.[4]
Objective: To convert the dicarboxylic acid to the diacyl chloride for subsequent acylation reactions.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF, 1 drop, catalyst)
-
Oxalyl chloride (4.0 eq)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
To a mixture of this compound (e.g., 500 mg, 1.79 mmol), DCM (10 mL), and THF (5 mL) in a round-bottom flask, add one drop of DMF.
-
Stir the suspension at room temperature.
-
Add oxalyl chloride (e.g., 626 µL, 7.16 mmol) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 1 hour. Gas evolution (CO₂, CO, HCl) will be observed.
-
Once the reaction is complete (the mixture becomes a clear solution), remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude 2-bromo-5-chloroterephthaloyl chloride, which can often be used in the next step without further purification.
Trustworthiness: This protocol uses standard, well-established conditions for converting a carboxylic acid to an acid chloride. The use of oxalyl chloride is effective as its byproducts are gaseous, simplifying workup. The catalytic amount of DMF facilitates the reaction via the formation of a Vilsmeier intermediate.
Safety and Handling
This compound is an organic halogenated compound and should be handled with care.[3]
-
Irritation: May cause irritation upon contact with skin, eyes, or if ingested.[3]
-
Handling: Always use appropriate PPE, including safety glasses, gloves, and a lab coat. Operations should be performed in a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a valuable and specialized building block in organic synthesis. While its direct synthesis presents regiochemical hurdles, logical multi-step pathways can provide controlled access to this molecule. Its true utility is demonstrated in its application as a rigid, tunable core for advanced functional materials, most notably high-performance fluorescent dyes. For researchers in drug discovery and materials science, this compound offers a unique combination of functionality and structural integrity, paving the way for the development of novel molecules with tailored properties.
References
- Fluorescent dye and use thereof. (EP3868838A2).
- 1,4-Benzenedicarboxylic acid, 2-bromo-5-chloro-. ChemBK. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloroterephthalic Acid
Foreword: The Strategic Importance of Functionalized Terephthalic Acids
In the landscape of advanced materials and pharmaceutical development, the terephthalic acid scaffold represents a foundational building block. Its rigid, difunctional nature makes it an ideal component for the construction of robust polymers and metal-organic frameworks (MOFs).[1] However, the true potential of this scaffold is unlocked through precise functionalization of the aromatic ring. The introduction of substituents such as halogens allows for the fine-tuning of electronic properties, steric hindrance, and coordination behavior, thereby enabling the rational design of materials with tailored functionalities.[2]
This guide provides a comprehensive overview of the synthetic pathways to a particularly valuable derivative: 2-Bromo-5-chloroterephthalic acid. The presence of both bromine and chlorine atoms on the terephthalic acid core offers multiple points for subsequent chemical modification, making it a highly versatile precursor for the synthesis of complex molecular architectures, including novel MOFs with unique catalytic and sorption properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of the synthesis of this important compound.
Strategic Synthesis: A Three-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available 2-chloroterephthalic acid. This strategic approach involves:
-
Protection of the Carboxylic Acid Functionalities: Esterification of the carboxylic acid groups to their corresponding dimethyl esters. This is a crucial step to prevent side reactions during the subsequent electrophilic aromatic substitution and to enhance the solubility of the substrate in organic solvents.
-
Regioselective Bromination: The controlled introduction of a bromine atom onto the aromatic ring of dimethyl 2-chloroterephthalate. The success of this step hinges on understanding the directing effects of the existing substituents to achieve the desired regiochemistry.
-
Deprotection: Hydrolysis of the dimethyl ester to yield the final this compound.
The following sections will provide a detailed examination of each of these steps, including the underlying chemical principles, step-by-step experimental protocols, and the rationale for the chosen reaction conditions.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Protection via Esterification
Causality Behind Experimental Choices
The initial step in the synthesis is the protection of the two carboxylic acid groups of 2-chloroterephthalic acid as their methyl esters. This is achieved through a classic Fischer esterification reaction. The primary motivation for this protection is twofold:
-
Prevention of Undesired Electrophilic Attack: The carboxylic acid groups are deactivating towards electrophilic aromatic substitution. However, the acidic protons can interfere with certain reagents and reaction conditions.
-
Enhanced Solubility: 2-Chloroterephthalic acid has limited solubility in many organic solvents suitable for halogenation reactions. The corresponding dimethyl ester exhibits significantly improved solubility, facilitating a homogeneous reaction environment for the subsequent bromination step.
Concentrated sulfuric acid is employed as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. The reaction is typically conducted under reflux to drive the equilibrium towards the formation of the ester.
Experimental Protocol: Synthesis of Dimethyl 2-chloroterephthalate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloroterephthalic Acid | 200.56 | 20.0 g | 0.10 |
| Methanol | 32.04 | 200 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroterephthalic acid (20.0 g, 0.10 mol) and methanol (200 mL).
-
Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, or until TLC analysis (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) indicates the complete consumption of the starting material.
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 200 mL of dichloromethane and wash sequentially with 100 mL of water, 100 mL of a saturated aqueous solution of sodium bicarbonate, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford dimethyl 2-chloroterephthalate as a white solid. The product can be further purified by recrystallization from methanol if necessary.
Part 2: Regioselective Bromination
Directing Effects and Mechanistic Considerations
The second step, the bromination of dimethyl 2-chloroterephthalate, is the most critical in terms of achieving the desired product. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring: the chloro group and the two methoxycarbonyl groups.
-
Chloro Group: The chlorine atom is an ortho-, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.
-
Methoxycarbonyl Groups: These are meta-directing and strongly deactivating groups due to both inductive and resonance effects that withdraw electron density from the aromatic ring.
Considering these effects, the incoming electrophile (Br+) will preferentially substitute at the position that is ortho to the chloro group and meta to both methoxycarbonyl groups. This leads to the desired 2-bromo-5-chloro substitution pattern.
The use of bromine in concentrated nitric acid provides a potent brominating medium. Nitric acid can act as both a solvent and an oxidizing agent to generate the active brominating species.
Figure 2: Simplified mechanism of electrophilic bromination.
Experimental Protocol: Synthesis of Dimethyl 2-bromo-5-chloroterephthalate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Dimethyl 2-chloroterephthalate | 228.61 | 11.4 g | 0.05 |
| Concentrated Nitric Acid | 63.01 | 100 mL | - |
| Bromine | 159.81 | 8.0 g (2.6 mL) | 0.05 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve dimethyl 2-chloroterephthalate (11.4 g, 0.05 mol) in concentrated nitric acid (100 mL).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add bromine (8.0 g, 0.05 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven. The product can be purified by recrystallization from a suitable solvent such as ethanol.
Part 3: Deprotection by Hydrolysis
Rationale for Saponification
The final step is the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid. This is typically achieved by saponification, which involves treating the ester with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid in the basic medium. Subsequent acidification of the reaction mixture protonates the carboxylate anions, precipitating the desired this compound.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Dimethyl 2-bromo-5-chloroterephthalate | 307.52 | 15.4 g | 0.05 |
| Sodium Hydroxide | 40.00 | 8.0 g | 0.20 |
| Water | 18.02 | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend dimethyl 2-bromo-5-chloroterephthalate (15.4 g, 0.05 mol) in a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (100 mL).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until the solid has completely dissolved and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the solid with cold water and dry in a vacuum oven at 80 °C.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carboxylic acid carbons and the six aromatic carbons. The carbon atoms attached to the bromine and chlorine will have distinct chemical shifts.[3][4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch characteristic of the carboxylic acid groups, as well as a strong C=O stretch.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
Safety and Handling
The synthesis of this compound involves the use of corrosive and hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated Sulfuric and Nitric Acids: Highly corrosive. Handle with extreme care.
-
Bromine: Highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate respiratory protection.
-
Sodium Hydroxide: Corrosive. Causes severe burns.
-
Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.
Conclusion
The three-step synthesis of this compound from 2-chloroterephthalic acid is a robust and reliable method for obtaining this versatile building block. By understanding the underlying chemical principles of each step—esterification for protection, regioselective bromination guided by substituent effects, and basic hydrolysis for deprotection—researchers can confidently produce this compound in high yield and purity. The availability of this functionalized terephthalic acid opens up new avenues for the design and synthesis of advanced materials and potential pharmaceutical agents.
References
- [No Author]. (n.d.). Buy 2-Bromoterephthalic acid | 586-35-6. URL: https://www.chembk.com/en/chem/2-Bromoterephthalic%20acid
- Evers, W. J. (1990). Preparation of 2-chloroterephthaloyl chloride. European Patent Office. EP 0378366 A1. URL: https://data.epo.org/publication-server/document?i=EP89123891A&typ=docdb&cc=EP&pn=0378366&ki=A1
- AERU, University of Hertfordshire. (2025, October 24). Chlorthal-dimethyl (Ref: DAC 893). URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/177.htm
- Knobloch, J. O. (1975). Preparation of 2,5-dibromoterephthalic acid. U.S. Patent No. 3,894,079. URL: https://patents.google.
- [No Author]. (n.d.). Dimethyl tetrachloroterephthalate. Wikipedia. URL: https://en.wikipedia.
- ChemicalBook. (n.d.). 2-Bromoterephthalic acid(586-35-6) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/586-35-6_1h-nmr.htm
- BenchChem. (n.d.). Dimethyl 2-bromoterephthalate | 18643-86-2. URL: https://www.benchchem.com/product/b18643862
- Gorelik, M. V., & Titova, S. P. (2014). Aromatic Bromination in Concentrated Nitric Acid. International Journal of Organic Chemistry, 4, 12-16. URL: http://www.scirp.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- PrepChem.com. (n.d.). Synthesis of dimethyl terephthalate. URL: https://www.prepchem.
- Zhang, X., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(7), 1648. URL: https://www.mdpi.com/1420-3049/23/7/1648
- Yushchenko, S. S., et al. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. Catalysis in Industry, 12, 337-346. URL: https://www.researchgate.net/publication/343460591_Methods_for_the_Synthesis_of_Phthalic_Acid_Dichlorides
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). URL: https://www.np-mrd.org/spectra/main/NP0000290/13c
- Patil, S. A., et al. (2017). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Catalysts, 7(12), 395. URL: https://www.mdpi.com/2073-4344/7/12/395
- Shylesh, S., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Proceedings of the National Academy of Sciences, 111(23), 8349-8354. URL: https://www.pnas.org/doi/10.1073/pnas.1404120111
- Al-Absi, M. A., et al. (2022). Enhancement of terephthalic acid recovered from PET waste using a combination of citric acid and dimethyl sulfoxide extraction. Scientific Reports, 12(1), 1-13. URL: https://www.researchgate.net/figure/1-H-and-13-C-NMR-spectra-of-a-PET-derived-H-2-BDC-of-cycle-0-b-commercial-H-2_fig5_361491712
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- BenchChem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Related Compounds. URL: https://www.benchchem.
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preparation of 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid
An In-depth Technical Guide to the Preparation of 2-bromo-5-chlorobenzene-1,4-dicarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid, a key building block in the fields of medicinal chemistry and advanced materials science. The document is designed for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the synthetic process. The primary focus is on a robust two-step synthetic pathway commencing with the electrophilic bromination of 2-chloro-p-xylene, followed by the strong oxidation of the resulting 2-bromo-5-chloro-p-xylene. This guide elucidates the causality behind experimental choices, provides detailed, step-by-step protocols, and presents comprehensive characterization data. An alternative synthetic route is also discussed to provide a broader context. All methodologies are grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of a Polysubstituted Aromatic Scaffold
Substituted terephthalic acids are a class of compounds that have garnered significant interest due to their rigid, well-defined structures and the versatile functional handles they offer. The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. This makes halogenated aromatic dicarboxylic acids particularly valuable scaffolds in drug discovery.[1][2][3] The specific arrangement of substituents in 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid provides a unique platform for the development of novel therapeutics, particularly in the realm of antibacterial agents where substituted terephthalamides have shown potent inhibitory effects on bacterial DNA gyrase and topoisomerase IV.[4]
This guide provides a detailed examination of a reliable and scalable synthetic route to this important molecule, emphasizing practical insights and the chemical principles that underpin the chosen methodology.
Primary Synthetic Strategy: A Two-Step Approach
The most logical and efficient pathway to 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid involves a two-step sequence starting from a commercially available precursor. This strategy is outlined below:
-
Electrophilic Aromatic Bromination: The synthesis commences with the bromination of 2-chloro-p-xylene. This reaction selectively introduces a bromine atom onto the aromatic ring, yielding the key intermediate, 2-bromo-5-chloro-p-xylene.
-
Benzylic Oxidation: The two methyl groups of the intermediate are then oxidized to carboxylic acids using a strong oxidizing agent, typically potassium permanganate (KMnO₄), to yield the final product.
This approach is favored due to the high yields and selectivity often achievable in both steps, and the relatively straightforward purification procedures.
Synthesis of the Starting Material: 2-bromo-5-chloro-p-xylene
The synthesis of the key intermediate is achieved through the electrophilic aromatic substitution of 2-chloro-p-xylene. The chlorine atom is an ortho-, para-director, and since the para position is blocked, the incoming electrophile (bromine) is directed to the ortho positions. Steric hindrance from the adjacent methyl group favors substitution at the position ortho to the chlorine and meta to the other methyl group.
Experimental Protocol: Bromination of 2-chloro-p-xylene
This protocol is based on established methods for the bromination of substituted aromatic compounds.[5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 2-chloro-p-xylene (1.0 eq) and dichloromethane (DCM) as the solvent.
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (approx. 0.05 eq) to the solution.
-
Bromine Addition: Dissolve bromine (Br₂) (1.05 eq) in DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at 0 °C (ice bath). The reaction is typically performed in the dark to prevent radical side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and wash with the Na₂S₂O₃ solution, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-bromo-5-chloro-p-xylene.
Core Synthesis: Oxidation to 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid
The pivotal step in this synthesis is the oxidation of the two benzylic methyl groups of 2-bromo-5-chloro-p-xylene to carboxylic acids. Potassium permanganate is a powerful oxidizing agent well-suited for this transformation.[6][7][8][9] The reaction proceeds via a complex mechanism, which is believed to involve the initial abstraction of a benzylic hydrogen atom in a free-radical process.[1]
Experimental Protocol: Oxidation of 2-bromo-5-chloro-p-xylene
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-bromo-5-chloro-p-xylene (1.0 eq) and water. A co-solvent like pyridine or t-butanol can be used to increase the solubility of the organic substrate.
-
Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄) (a significant excess, typically 4-5 eq per methyl group) in portions to control the exothermic reaction.
-
Heating: Heat the reaction mixture to reflux (around 90-100 °C) and maintain for several hours until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup - Part 1 (MnO₂ Removal): Cool the reaction mixture to room temperature. Filter the hot solution through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water to recover any adsorbed product.
-
Workup - Part 2 (Isolation of the Product): Combine the filtrate and the washings. If the solution is still colored due to residual KMnO₄, add a small amount of sodium bisulfite (NaHSO₃) until the solution is colorless. Cool the solution in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid will form.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetic acid, to yield the pure dicarboxylic acid.[10][11][12]
Characterization and Data Analysis
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Physical Properties
| Property | 2-chloro-p-xylene (Starting Material) | 2-bromo-5-chloro-p-xylene (Intermediate) | 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid (Product) |
| Molecular Formula | C₈H₉Cl | C₈H₈BrCl | C₈H₄BrClO₄ |
| Molecular Weight | 140.61 g/mol | 219.51 g/mol [13] | 279.47 g/mol |
| Appearance | Colorless liquid | Solid | White crystalline solid |
| Melting Point | Not available | Not available | ~250-253 °C[13] |
Spectroscopic Data (Expected)
| Data Type | Expected Characteristics for 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid |
| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm), each integrating to 1H. A broad singlet at high chemical shift (>10 ppm) for the two equivalent carboxylic acid protons. |
| ¹³C NMR | Approximately 6 signals are expected in the aromatic region (δ 120-140 ppm) for the six unique aromatic carbons. A signal for the carboxyl carbons will appear downfield (δ > 165 ppm). |
| FT-IR (cm⁻¹) | A very broad peak from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), a sharp, strong peak around 1700 cm⁻¹ (C=O stretch), and peaks in the 1600-1450 cm⁻¹ region (C=C aromatic stretch).[14][15][16][17] |
| Mass Spec (EI) | A complex molecular ion (M⁺) peak cluster due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The M⁺, M+2, and M+4 peaks will have a characteristic intensity ratio.[4][18][19][20] |
Safety and Handling
-
2-chloro-p-xylene and 2-bromo-5-chloro-p-xylene: These are halogenated aromatic hydrocarbons and should be handled with care in a well-ventilated fume hood. They are likely to be irritants to the skin, eyes, and respiratory tract.[14]
-
Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme caution, using appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. All operations should be conducted in a fume hood.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][14][20][21]
Alternative Synthetic Route: Direct Halogenation of Terephthalic Acid
An alternative approach to the target molecule is the direct halogenation of terephthalic acid.[13][22] This would involve a sequential or one-pot chlorination and bromination of the terephthalic acid backbone. However, this method presents significant challenges:
-
Deactivation of the Ring: The two carboxylic acid groups are strongly deactivating, making electrophilic aromatic substitution difficult and requiring harsh reaction conditions (e.g., oleum).
-
Selectivity Issues: Controlling the regioselectivity to obtain the desired 2-bromo-5-chloro isomer can be challenging, often leading to mixtures of products that are difficult to separate.
For these reasons, the oxidation of a pre-functionalized xylene is generally the more reliable and higher-yielding approach for laboratory-scale synthesis.
Conclusion
This guide has detailed a robust and reliable two-step synthesis for the . By starting with the controlled bromination of 2-chloro-p-xylene, followed by a vigorous oxidation using potassium permanganate, the target molecule can be obtained in good yield and high purity. The provided protocols, supported by mechanistic insights and safety considerations, offer a comprehensive resource for researchers. The utility of this halogenated terephthalic acid derivative as a scaffold in medicinal chemistry underscores the importance of well-defined synthetic routes for accessing such valuable building blocks.
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Introduction: Understanding the Physicochemical Profile of 2-Bromo-5-chloroterephthalic Acid
An In-Depth Technical Guide to the Solubility of 2-Bromo-5-chloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound, with the chemical formula C₈H₄BrClO₄ and a molecular weight of 279.47 g/mol , is a halogenated aromatic dicarboxylic acid.[1][2][3] Its structural complexity, featuring both electron-withdrawing halogens and hydrogen-bonding carboxylic acid groups, makes it a valuable intermediate in the synthesis of novel polymers, dyes, and biologically active compounds, including pharmaceuticals.[1]
In drug development and materials science, solubility is a critical physicochemical parameter that governs a compound's bioavailability, formulation feasibility, and reaction kinetics. A thorough understanding of a compound's solubility in various common solvents is therefore not merely academic but a foundational requirement for effective research and development. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound, grounded in established scientific principles and methodologies.
Theoretical Principles: Predicting Solubility Behavior
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[4] The structure of this compound presents a combination of polar and non-polar characteristics that influence its solubility profile.
-
Polar Moieties: The two carboxylic acid (-COOH) groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.[2] This feature strongly suggests a propensity for solubility in polar protic solvents (e.g., water, alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can engage in hydrogen bonding or have high dielectric constants.[1]
-
Non-Polar Moieties: The benzene ring, along with the bromine and chlorine substituents, forms the non-polar backbone of the molecule. This aromatic and halogenated structure contributes to van der Waals interactions and may allow for limited solubility in less polar organic solvents.
-
Acidic Nature: As a dicarboxylic acid, the compound's solubility in aqueous media is expected to be highly dependent on pH. In basic solutions, the carboxylic acid groups will deprotonate to form carboxylate salts (R-COO⁻). These ionic species are significantly more polar than the parent acid and are therefore much more soluble in water.[5][6]
Based on these principles, a qualitative solubility profile can be predicted, which must then be confirmed through empirical testing.
Qualitative Solubility Profile of this compound
The following table summarizes the expected solubility of this compound in various classes of common laboratory solvents. This serves as a predictive framework to guide solvent selection for experimental procedures.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | The carboxylic acid groups can form strong hydrogen bonds with protic solvents. Solubility in water will be limited by the non-polar aromatic ring but enhanced in alcohols.[1] |
| Polar Aprotic | DMSO, DMF, Acetone, THF | Soluble | These solvents can accept hydrogen bonds from the carboxylic acid groups and have high polarity, effectively solvating the molecule. Solubility in DMF is noted.[1] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | The significant polarity mismatch between the highly polar carboxylic acid groups and the non-polar solvent prevents effective solvation. |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble | The acidic protons of the carboxylic acid groups react with the base to form highly water-soluble carboxylate salts.[6][7] |
| Aqueous Acid | 5% HCl | Insoluble | In an acidic medium, the carboxylic acid groups remain protonated (non-ionic), and solubility remains low, similar to that in pure water.[7] |
Diagram: Molecular Interactions and Solubility
The following diagram illustrates the key intermolecular forces governing the solubility of this compound in different solvent types.
Caption: Molecular interactions driving solubility.
Quantitative Analysis: The Shake-Flask Method for Thermodynamic Solubility
While predictions are useful, precise quantification requires a robust experimental protocol. The shake-flask method is widely considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement approach.[8] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved and undissolved solid.
Expertise & Rationale: The "Why" Behind the Protocol
-
Use of Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated, which is the definition of the solubility limit.[8] It provides a constant source of solid material to maintain equilibrium.
-
Equilibration Time: Organic molecules, particularly crystalline solids, can take a significant amount of time to dissolve and reach a stable equilibrium. An extended incubation period (e.g., 24-48 hours) with constant agitation is crucial to prevent underestimation of solubility.[9]
-
Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled environment (e.g., a 25 °C incubator) is essential for reproducibility and accurate data.
-
Phase Separation: It is critical to completely separate the undissolved solid from the saturated solution before analysis. High-speed centrifugation followed by filtration through a fine-pore (e.g., 0.22 µm) filter is a reliable method to remove all particulate matter.
-
Accurate Quantification: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are standard methods for accurately determining the concentration of the solute in the filtered supernatant.[9][10] This requires the prior creation of a precise calibration curve using standards of known concentrations.
Diagram: Experimental Workflow for Solubility Determination
Caption: Step-by-step shake-flask experimental workflow.
Detailed Step-by-Step Protocol
-
Preparation of Standard Solutions: a. Accurately prepare a stock solution of this compound in a suitable solvent where it is highly soluble (e.g., DMSO or Methanol). b. Perform a serial dilution of the stock solution to create a series of at least five standard solutions of known concentrations. c. Analyze these standards via HPLC or UV-Vis spectroscopy to generate a calibration curve (Absorbance or Peak Area vs. Concentration).
-
Sample Preparation: a. Add an excess amount (e.g., 5-10 mg) of solid this compound to a series of glass vials. Ensure the amount is sufficient to maintain visible solid throughout the experiment. b. Accurately add a precise volume (e.g., 2.0 mL) of the desired test solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached.[9]
-
Phase Separation: a. Remove the vials from the shaker. Allow them to sit for a short period to let heavy particles settle. b. Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the remaining solid. c. Carefully collect the supernatant using a pipette and filter it through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean analysis vial. This step is critical to remove any fine particulates.
-
Quantification and Analysis: a. Dilute the filtered supernatant with a suitable solvent if necessary to bring its concentration within the linear range of the calibration curve. b. Analyze the diluted sample using the same HPLC or UV-Vis method used for the standards. c. Use the calibration curve to determine the concentration of this compound in the diluted sample. d. Calculate the original solubility in the test solvent, accounting for any dilution factors. Report the final value in units such as mg/mL or µg/mL.
Safety and Handling Precautions
As an organic halogenated compound, this compound requires careful handling to minimize exposure.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Exposure Avoidance: Avoid direct contact with skin and eyes. The compound may cause irritation.[1] Similar chloro-bromo-benzoic acids are known to cause serious eye irritation and skin irritation.[11] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion
The solubility of this compound is a complex function of its unique molecular structure, which combines highly polar carboxylic acid groups with a non-polar halogenated aromatic ring. While theoretical principles provide a strong predictive foundation for its behavior in common solvents, accurate and reliable data can only be obtained through meticulous experimental work. The shake-flask method, detailed herein, represents an authoritative and trustworthy protocol for determining the thermodynamic solubility of this compound. By synthesizing theoretical understanding with rigorous experimental practice, researchers can effectively harness the potential of this compound in their scientific and developmental endeavors.
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Spectral Data for 2-Bromo-5-chloroterephthalic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloroterephthalic acid, a halogenated derivative of terephthalic acid, is a potentially valuable building block in the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene ring, is expected to impart specific steric and electronic properties to its derivatives. Accurate characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a detailed predicted analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound forms the basis for predicting its spectral characteristics. The presence of two carboxylic acid groups and two different halogen substituents on the aromatic ring will lead to a distinct and interpretable set of signals in each spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of the aromatic protons and carbons.
Hypothetical Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent ability to dissolve carboxylic acids and its chemical shift, which does not interfere with the aromatic proton signals.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-15 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as an internal reference.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ proton decoupling to obtain singlet peaks for each carbon environment.
-
Use the carbon signals of DMSO-d₆ (δ ≈ 39.5 ppm) as an internal reference.
-
Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 2H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal. |
| ~8.15 | Singlet | 1H | H-6 | This proton is ortho to a carboxylic acid group and meta to the bromine atom, leading to a downfield shift. |
| ~8.05 | Singlet | 1H | H-3 | This proton is ortho to a carboxylic acid group and meta to the chlorine atom, resulting in a downfield shift. |
Interpretation of Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region and a broad signal for the two equivalent carboxylic acid protons. The aromatic protons, H-3 and H-6, are not expected to show coupling to each other due to their para disposition. Their chemical shifts are influenced by the electron-withdrawing effects of the adjacent carboxylic acid groups and the halogens. The slightly different chemical shifts for H-3 and H-6 would arise from the subtle differences in the electronic influence of the bromine and chlorine atoms.
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C7, C8 (-COOH) | Carboxylic acid carbons are characteristically found in this downfield region. |
| ~138 | C1 | Quaternary carbon attached to a carboxylic acid and adjacent to the bromine-bearing carbon. |
| ~135 | C4 | Quaternary carbon attached to a carboxylic acid and adjacent to the chlorine-bearing carbon. |
| ~134 | C6 | Aromatic CH carbon, deshielded by the adjacent carboxylic acid group. |
| ~132 | C3 | Aromatic CH carbon, deshielded by the adjacent carboxylic acid group. |
| ~130 | C5 | Quaternary carbon attached to the chlorine atom. |
| ~125 | C2 | Quaternary carbon attached to the bromine atom. |
Interpretation of Predicted ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The two carboxylic acid carbons will appear at the most downfield region. The six aromatic carbons will have chemical shifts determined by the substituents. The carbons directly attached to the electronegative halogens (C2 and C5) will be deshielded, as will the carbons attached to the carboxylic acid groups (C1 and C4). The protonated carbons (C3 and C6) will appear in the typical aromatic region, with their exact shifts influenced by the neighboring groups. This prediction is based on the analysis of the ¹H NMR spectrum of 2-chloroterephthalic acid in DMSO-d6[1].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Hypothetical Experimental Protocol: IR
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
| Predicted Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~1100 | C-Br stretch | Aryl bromide |
| ~850 | C-Cl stretch | Aryl chloride |
| ~900-675 | C-H bend | Aromatic ring |
Interpretation of Predicted IR Spectrum:
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band will be observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption around 1700 cm⁻¹ will correspond to the C=O stretching vibration. The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1475 cm⁻¹. The presence of the carbon-halogen bonds should give rise to absorptions in the fingerprint region, with the C-Br stretch expected around 1100 cm⁻¹ and the C-Cl stretch around 850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Hypothetical Experimental Protocol: MS
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) to obtain accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes (for ESI) to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Predicted Mass Spectrometry Data
| m/z (relative abundance) | Assignment | Rationale |
| 278/280/282 | [M]⁺• or [M-H]⁻ | Molecular ion peak. The isotopic pattern is due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The expected ratio for the M, M+2, and M+4 peaks will be approximately 3:4:1. |
| 261/263/265 | [M-OH]⁺ | Loss of a hydroxyl radical from the molecular ion. |
| 233/235/237 | [M-COOH]⁺ | Loss of a carboxyl group from the molecular ion. |
| 199/201 | [M-Br]⁺ | Loss of a bromine atom. |
| 154 | [M-Br-COOH]⁺ | Subsequent loss of a carboxyl group after the loss of bromine. |
Interpretation of Predicted Mass Spectrum:
The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the natural abundance of bromine and chlorine isotopes. The presence of both ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ³⁵Cl/³⁷Cl (approx. 3:1 ratio) will result in a complex cluster of peaks for the molecular ion and any fragment containing both halogens. The fragmentation pattern is expected to involve the loss of small, stable fragments such as hydroxyl radicals and carboxyl groups from the carboxylic acid functionalities, as well as the loss of the halogen atoms.
Workflow for Spectral Analysis
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for researchers and scientists working with this compound, aiding in its identification, characterization, and quality control in various applications, from materials science to drug discovery. Experimental verification of these predictions will be a crucial next step in solidifying the understanding of this important chemical entity.
References
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-chloroterephthalic acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-chloroterephthalic acid, a key substituted aromatic compound relevant in materials science and as a building block in drug development. Designed for researchers and professionals, this document delves into the theoretical underpinnings, predictive analysis, and practical considerations for acquiring and interpreting the NMR data of this molecule.
Introduction: The Structural Significance of Substituted Terephthalic Acids
Terephthalic acid and its derivatives are cornerstone molecules in polymer chemistry and medicinal research.[1] Their rigid 1,4-disubstituted aromatic core provides a reliable scaffold for constructing complex molecular architectures. In drug development, halogenated aromatic acids are pivotal intermediates, where the specific placement and nature of substituents critically influence molecular conformation, electronic properties, and ultimately, biological activity.
This compound is a unique scaffold featuring four distinct electron-withdrawing substituents. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy serves as a primary, non-destructive tool for confirming its identity and purity. This guide will deconstruct the expected ¹H NMR spectrum, explaining the causal relationships between the molecular structure and the resulting spectral features.
Theoretical Principles: Decoding the ¹H NMR Spectrum of Aromatic Systems
Understanding the ¹H NMR spectrum of this compound requires a firm grasp of three core principles that govern the chemical shifts and splitting patterns of protons on a benzene ring.
Aromatic Ring Current and Chemical Shift
The delocalized π-electrons of the benzene ring are central to its characteristic NMR signals. When placed in an external magnetic field (B₀), these π-electrons circulate, inducing a secondary magnetic field known as the ring current.[2][3] Outside the ring, where the aromatic protons are located, this induced field reinforces the external field. This phenomenon causes significant deshielding of the protons, shifting their resonance signals to a much lower field (higher ppm value) compared to protons on non-aromatic double bonds.[2] Consequently, aryl protons typically resonate in the characteristic aromatic region of the spectrum, generally between 6.5 and 8.5 ppm.
Substituent Effects: The Role of Electron-Withdrawing Groups
The precise chemical shift of an aryl proton is modulated by the electronic effects of the substituents on the ring. Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring through inductive or resonance effects. This reduction in electron density further deshields the nearby protons, causing their signals to shift even further downfield.[4]
In this compound, the ring is decorated with four EWGs:
-
Two Carboxylic Acid Groups (-COOH): These are powerful EWGs, significantly deshielding protons in their ortho positions.
-
Bromine (-Br) and Chlorine (-Cl): Halogens exert a dual effect. They are inductively electron-withdrawing due to their high electronegativity, which deshields protons. They also possess lone pairs that can be donated into the π-system via resonance, which would be a shielding effect. For halogens, the inductive withdrawing effect is generally dominant in influencing proton chemical shifts.[4][5]
Spin-Spin Coupling in Aromatic Systems
Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of non-equivalent protons transmitted through the bonding electrons. This interaction causes the splitting of NMR signals into multiplets. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz). In benzene rings, the magnitude of J is highly dependent on the number of bonds separating the coupled protons:
-
Ortho Coupling (³J): Coupling between protons on adjacent carbons (3 bonds apart). This is the strongest coupling, typically 6-10 Hz .
-
Meta Coupling (⁴J): Coupling between protons separated by one carbon (4 bonds apart). This interaction is much weaker, with J-values typically in the range of 1-3 Hz .
-
Para Coupling (⁵J): Coupling between protons on opposite sides of the ring (5 bonds apart). This is usually very weak (0-1 Hz) and often not resolved.
Predicted ¹H NMR Spectrum of this compound
Based on the principles outlined above, we can construct a detailed prediction of the ¹H NMR spectrum.
Structural Analysis and Proton Environments
The structure of this compound features a 1,2,4,5-tetrasubstituted benzene ring. The key to its ¹H NMR spectrum lies in recognizing that there are only two protons attached to the aromatic ring, located at positions 3 and 6.
Sources
Introduction: The Role of ¹³C NMR in the Structural Elucidation of Complex Aromatic Compounds
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-5-chloroterephthalic Acid
In the realm of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. This compound, a halogenated aromatic dicarboxylic acid, presents a unique structural elucidation challenge due to the nuanced effects of its substituents on the molecule's electronic environment. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique capable of providing unambiguous insights into the carbon framework of such molecules. This guide offers a comprehensive, in-depth exploration of the principles, experimental protocols, and data interpretation strategies for the ¹³C NMR analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
Theoretical Foundations: Understanding Substituent Effects in the ¹³C NMR of this compound
The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is influenced by the electronic effects of the bromine, chlorine, and two carboxylic acid substituents.
-
Carboxylic Acid Carbons (-COOH): These carbons are highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Consequently, their signals are expected to appear significantly downfield, typically in the range of 165-185 ppm[1][2]. In the case of this compound, the two carboxylic acid carbons are in different chemical environments and will exhibit distinct signals.
-
Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the interplay of inductive and resonance effects of the substituents.
-
Halogen Substituents (Br and Cl): Both bromine and chlorine are electronegative atoms that exert an electron-withdrawing inductive effect, which generally deshields the attached (ipso) and ortho carbons. However, they also possess lone pairs of electrons that can be donated into the aromatic ring via resonance, which tends to shield the ortho and para carbons. For chlorine, the inductive effect typically dominates, leading to a net deshielding of the ipso-carbon[3]. In contrast, bromine exhibits a "heavy atom effect," where the large electron cloud leads to increased diamagnetic shielding of the ipso-carbon, often causing an upfield shift compared to what would be expected based on electronegativity alone[4][5].
-
Carboxylic Acid Substituents: The carboxylic acid group is an electron-withdrawing group, which deshields the ipso-carbon and the ortho and para positions.
-
The interplay of these effects results in a unique chemical shift for each of the six aromatic carbons in this compound.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
A robust and well-defined experimental protocol is critical for obtaining a high-resolution and interpretable ¹³C NMR spectrum. The following step-by-step methodology provides a self-validating system for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Due to the presence of acidic carboxylic acid protons, a polar aprotic deuterated solvent is ideal. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for carboxylic acids and its relatively simple solvent signal in the ¹³C NMR spectrum[6][7]. Deuterated chloroform (CDCl₃) can also be used, but solubility may be a limiting factor[8].
-
Concentration: For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable timeframe[9]. Aim for a concentration of 50-100 mg of this compound in 0.5-0.7 mL of deuterated solvent[10].
-
Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to remove any undissolved particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube[9].
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak of DMSO-d₆ (at approximately 39.5 ppm) can often be used for calibration[10].
NMR Spectrometer Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Mode: Standard proton-decoupled ¹³C NMR experiment.
-
Pulse Sequence: A standard single-pulse experiment with a 90° pulse angle.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a large number of scans (typically several thousand) will be required to achieve an adequate signal-to-noise ratio.
-
Temperature: Room temperature.
Experimental Workflow Diagram
Caption: Workflow for ¹³C NMR analysis of this compound.
Data Interpretation and Spectral Assignment
The interpretation of the ¹³C NMR spectrum involves assigning each of the eight observed signals to a specific carbon atom in the this compound molecule. This is achieved by considering the expected chemical shift ranges and the electronic effects of the substituents.
Predicted Chemical Shifts
The following table provides a reasoned prediction of the ¹³C NMR chemical shifts for this compound. These predictions are based on the known chemical shifts of terephthalic acid and benzoic acid, combined with established substituent chemical shift (SCS) effects for bromine and chlorine[11][12][13][14].
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C7, C8 (Carboxylic) | 165 - 175 | Highly deshielded due to electron-withdrawing carbonyl groups. Two distinct signals are expected due to their different chemical environments. |
| C1 | 135 - 140 | Attached to a carboxylic acid group, expected to be deshielded. |
| C2 | 120 - 125 | Ipso to bromine; the "heavy atom effect" will likely cause a significant upfield shift compared to what would be expected based on electronegativity alone[4][5]. |
| C3 | 130 - 135 | Ortho to both a bromine and a carboxylic acid group, leading to deshielding. |
| C4 | 138 - 143 | Attached to a carboxylic acid group, expected to be deshielded. |
| C5 | 133 - 138 | Ipso to chlorine; the inductive effect of chlorine will cause deshielding. |
| C6 | 130 - 135 | Ortho to both a chlorine and a carboxylic acid group, leading to deshielding. |
Logical Flow for Spectral Assignment
Caption: Logical workflow for the assignment of ¹³C NMR signals.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the fundamental principles of substituent effects and adhering to a rigorous experimental protocol, researchers can obtain high-quality spectra that allow for the unambiguous assignment of all carbon signals. This in-depth guide provides the necessary theoretical framework and practical insights to empower scientists in their pursuit of accurate molecular characterization, a critical step in the drug discovery and development pipeline.
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Introduction: The Significance of Halogenated Terephthalic Acids in Material Science and Drug Development
An In-depth Technical Guide to the Thermodynamic Properties of Halogenated Terephthalic Acids
Terephthalic acid, a cornerstone commodity chemical, is produced on a massive scale annually, primarily serving as a monomer for the polyester PET (polyethylene terephthalate) used in fibers and containers.[1][2] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the terephthalic acid scaffold creates a class of molecules with profoundly altered physicochemical properties. These modifications, driven by the unique electronegativity, size, and polarizability of each halogen, are of paramount interest to researchers in materials science and drug development.
For materials scientists, halogenation offers a powerful tool to modulate crystal packing, melting points, and thermal stability, enabling the design of novel polymers and liquid crystalline materials.[3] In the pharmaceutical context, the thermodynamic properties of these molecules are critical. They directly influence key drug development parameters such as solubility, dissolution rate, and ultimately, bioavailability. A thorough understanding of properties like enthalpy of formation, sublimation, and fusion is not merely academic; it is fundamental to predicting a compound's behavior from synthesis and purification to its final application.
This guide provides a comprehensive overview of the core thermodynamic properties of halogenated terephthalic acids. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental methodologies and the interpretation of results. We will explore the primary techniques for measuring these properties, present available data, and discuss the structure-property relationships that emerge from halogen substitution.
Part 1: Experimental Determination of Thermodynamic Properties
The characterization of a solid organic compound's thermodynamic profile relies on a suite of precise analytical techniques.[4][5] The choice of method is dictated by the specific property being investigated and the physical state of the material. For halogenated terephthalic acids, which are typically crystalline solids at ambient temperature, the most critical techniques involve calorimetry and vapor pressure measurement.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
Differential Scanning Calorimetry (DSC) is an indispensable technique for studying the thermal properties of materials, including their melting points, phase transitions, and heat capacities.[6][7] It operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as they are subjected to a controlled temperature program.[6]
The Causality of the DSC Experiment: The core principle is that as a sample undergoes a physical transformation, such as melting (an endothermic process), it will require more heat to maintain its temperature increase at the same rate as the reference.[6] This difference in heat flow is recorded, producing a thermogram that provides quantitative information about the transition.
Experimental Protocol: Measuring Enthalpy of Fusion (ΔfusH°)
-
Calibration: To ensure accuracy, the DSC instrument is first calibrated using high-purity standards with known melting points (Tm) and enthalpies of fusion (e.g., indium, tin). This corrects for any systematic errors in the temperature and heat flow measurements.[6]
-
Sample Preparation: A small, precisely weighed amount of the halogenated terephthalic acid (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as the reference.
-
Temperature Program: The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting process appears as a peak. The temperature at the peak's apex is taken as the melting point (Tm), and the area under the peak is directly proportional to the enthalpy of fusion (ΔfusH°).[8]
The enthalpy of fusion is a critical parameter, representing the energy required to break the intermolecular forces holding the crystal lattice together.
Caption: Workflow for determining melting point and enthalpy of fusion using DSC.
Combustion Calorimetry: Determining Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[9] For organic compounds, this is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) in a bomb calorimeter.[10]
The Causality of the Combustion Experiment: The compound is completely combusted in an excess of oxygen, and the heat released by this highly exothermic reaction is absorbed by the surrounding water bath. By measuring the temperature change of the water, the heat of combustion can be calculated. For halogenated compounds, special considerations are necessary to ensure the final state of the halogens is well-defined (e.g., as aqueous HCl or HBr).[11]
Experimental Protocol: Enthalpy of Combustion for a Halogenated Aromatic Acid
-
Sample Preparation: A pellet of the known-mass sample is placed in a crucible within a high-pressure vessel (the "bomb"). A small amount of water is added to the bomb to dissolve the resulting hydrogen halides.
-
Combustion: The bomb is sealed, pressurized with pure oxygen, and submerged in a precisely known volume of water in a calorimeter. The sample is ignited via an electrical fuse.
-
Temperature Measurement: The temperature of the water is monitored with high precision. The maximum temperature rise is used to calculate the heat released.
-
Correction and Calculation: Corrections are applied for the heat of ignition and the formation of nitric acid (from residual N₂). The final products for a brominated terephthalic acid would be CO₂(g), H₂O(l), and HBr(aq).
-
Hess's Law: The standard enthalpy of formation of the sample is then calculated using Hess's Law, by combining its measured standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and the aqueous hydrogen halide).
Vapor Pressure Measurement: Quantifying Sublimation Enthalpy
For solids, the transition from the solid to the gas phase is sublimation. The standard enthalpy of sublimation (ΔsubH°) is a measure of the energy required for this phase change and is a key indicator of a molecule's volatility.[12][13] It is derived from the temperature dependence of a compound's vapor pressure using the Clausius-Clapeyron equation.
The Causality of Experimental Choice: Halogenated terephthalic acids are solids with very low vapor pressures at ambient temperatures. Therefore, sensitive techniques are required.
-
Knudsen Effusion Method: This is ideal for substances with very low vapor pressures (typically 0.1 to 1 Pa).[14][15] The sample is heated in a cell with a tiny orifice. The rate of mass loss due to molecules effusing into a vacuum is measured, from which the vapor pressure can be calculated.[16]
-
Static Method: This method is suitable for higher vapor pressures. The sample is placed in an evacuated, temperature-controlled vessel connected to a pressure gauge (often a capacitance diaphragm manometer). The pressure of the vapor in equilibrium with the solid is measured directly at various temperatures.[16][17]
Experimental Protocol: Deriving Sublimation Enthalpy
-
Measurement: Using either the Knudsen effusion or static method, the vapor pressure (p) of the solid is measured over a range of temperatures (T).
-
Data Analysis: The data are plotted as the natural logarithm of pressure (ln p) versus the inverse of the absolute temperature (1/T).
-
Clausius-Clapeyron Equation: According to the Clausius-Clapeyron relation, this plot should yield a straight line with a slope equal to -ΔsubH°/R, where R is the ideal gas constant.
-
ln(p) = - (ΔsubH°/R)(1/T) + C
-
-
Calculation: The standard molar enthalpy of sublimation is calculated from the slope of the line. Adjustments using heat capacity data can be made to correct the value to the standard temperature of 298.15 K.[18]
Caption: Workflow for determining sublimation enthalpy from vapor pressure data.
Part 2: Thermodynamic Data of Halogenated Terephthalic Acids
Comprehensive experimental data for the full series of halogenated terephthalic acids is sparse in the literature. However, data for specific compounds and related halogenated benzoic acids provide valuable insights into the structure-property relationships.
The relationship between the different phase change enthalpies is governed by the thermodynamic cycle shown below. At the triple point, the enthalpy of sublimation is the sum of the enthalpies of fusion and vaporization.
Caption: Relationship between enthalpies of fusion, vaporization, and sublimation.
Table 1: Selected Thermodynamic Properties of Terephthalic Acid and Halogenated Derivatives
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | ΔsubH° (kJ/mol) | Data Source(s) |
| Terephthalic Acid | C₈H₆O₄ | 166.13 | 300 (sublimes) | 142.2 ± 1.5 | [19] |
| 2-Bromoterephthalic Acid | C₈H₅BrO₄ | 245.03 | 295 - 297 | Data not available | [20][21][22] |
| Tetrafluoroterephthalic Acid | C₈H₂F₄O₄ | 238.09 | Data not available | Data not available | [23] |
Note: The scarcity of comprehensive data for halogenated terephthalic acids is evident. Much of the understanding of halogenation effects is inferred from simpler systems like halogenated benzoic acids and phenols.
Part 3: Influence of Halogenation on Thermodynamic Properties
The substitution of hydrogen with a halogen atom on the aromatic ring introduces significant changes in intermolecular forces, which in turn dictates the bulk thermodynamic properties. The key factors are the size, electronegativity, and polarizability of the halogen atom.
-
Melting Point and Enthalpy of Fusion: The melting point is a reflection of the stability of the crystal lattice. Halogenation can introduce strong dipole-dipole interactions and, in some cases, specific non-covalent interactions known as halogen bonds. These forces can lead to more efficient crystal packing and higher melting points compared to the parent acid. However, the introduction of a bulky substituent can also disrupt efficient packing, sometimes leading to a decrease in melting point. For example, the melting point of 2-bromoterephthalic acid (295-297 °C) is slightly lower than the sublimation temperature of terephthalic acid (~300 °C), suggesting a disruption of the crystal lattice's symmetry.[20]
-
Enthalpy of Sublimation and Volatility: Sublimation enthalpy is a direct measure of the strength of intermolecular interactions in the solid state. Generally, as the size and polarizability of the halogen increase from F to I, London dispersion forces become significantly stronger. This leads to a predictable increase in the enthalpy of sublimation and a corresponding decrease in volatility for isomeric series of halogenated compounds.[18]
-
Enthalpy of Formation and Gibbs Free Energy: Quantum chemical calculations on related compounds like halogenated phenols and benzoates have shown that the Gibbs free energy of formation (ΔfG°) is systematically affected by the degree and type of halogenation.[24] These values are crucial for predicting the spontaneity of reactions and the position of chemical equilibria, which is particularly relevant in assessing the environmental fate and potential for microbial degradation of these compounds.[24]
-
Solubility: The solubility of terephthalic acids in common organic solvents is generally low.[25] Halogenation alters the polarity and the hydrogen bonding capability of the molecule. While terephthalic acid's low solubility is driven by strong hydrogen bonding between carboxylic acid dimers in the crystal, halogen substitution can modulate this. The introduction of electronegative halogens can affect the acidity of the carboxylic protons and introduce new polar interactions, leading to complex solubility behavior that is highly solvent-dependent.[26][27]
Conclusion
The thermodynamic properties of halogenated terephthalic acids are a direct consequence of the fundamental changes in molecular size, polarity, and intermolecular forces induced by halogen substitution. While a complete experimental dataset for this class of compounds remains to be compiled, a firm understanding of the principles can be established through the study of available data and related aromatic systems. The experimental techniques of Differential Scanning Calorimetry, combustion calorimetry, and vapor pressure measurement provide the essential tools for characterizing these materials. For scientists in drug development and materials research, a grasp of these properties and their underlying causality is not just beneficial but essential for the rational design and successful application of novel halogenated aromatic compounds.
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An In-Depth Technical Guide to 2-Bromo-5-chloroterephthalic Acid: Synthesis, Properties, and Applications in Advanced Material and Pharmaceutical Research
Section 1: Introduction and Strategic Overview
2-Bromo-5-chloroterephthalic acid is a halogenated aromatic dicarboxylic acid. Its molecular architecture, featuring a rigid terephthalic acid backbone functionalized with both a bromine and a chlorine atom, designates it as a highly versatile yet specialized building block in modern chemistry. The strategic placement of these functional groups—the two carboxylic acids for condensation and coordination chemistry, and the distinct halogen atoms for orthogonal synthetic modifications—opens a vast landscape for innovation.
While direct literature on this specific molecule is nascent, its structural analogues have found significant utility. For instance, brominated terephthalic acids are known intermediates for flame retardants, and functionalized benzoic acids are pivotal in the synthesis of pharmaceuticals and agrochemicals.[1][2] The true potential of this compound, however, lies in its application as a bespoke organic linker for the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs).[3][4] The bromo- and chloro- substituents can serve as reactive handles for post-synthetic modification, enabling the fine-tuning of a framework's properties for specific applications in gas storage, catalysis, or drug delivery.[3]
This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert-driven insights into its synthesis, reactivity, and high-value applications for researchers in materials science and drug discovery.
Section 2: Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical properties is fundamental to its application in any experimental workflow, from reaction setup to purification and materials processing. The key physicochemical properties of this compound, compiled from various chemical suppliers and databases, are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5][] |
| Synonyms | 2-Bromo-5-chlorobenzene-1,4-dicarboxylic acid | [][7][8] |
| CAS Number | 500550-60-7 | [5][9] |
| Molecular Formula | C₈H₄BrClO₄ | [5][] |
| Molecular Weight | 279.47 g/mol | [5][] |
| Boiling Point | 424.2°C at 760 mmHg (Predicted) | [] |
| Density | 1.959 g/cm³ (Predicted) | [] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| XLogP3-AA | 2.3 | [5] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | [5][] |
| InChI Key | BMIBLGHQDGAWJD-UHFFFAOYSA-N | [5][] |
Expert Insight on Spectroscopic Characterization: While a full, peer-reviewed spectroscopic dataset is not publicly available, experimental validation is non-negotiable. For a synthesized sample, the following characterizations are critical:
-
¹H NMR: Would be expected to show two distinct singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.
-
¹³C NMR: Would reveal eight distinct carbon signals, including two for the carboxylic acid groups and six for the aromatic ring.
-
FT-IR: Should display a broad O-H stretch characteristic of the carboxylic acid dimers, a sharp C=O stretch, and various signals in the fingerprint region corresponding to the C-Cl, C-Br, and C-H bonds of the substituted benzene ring.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, providing unambiguous confirmation of the elemental composition.
Section 3: Synthesis and Experimental Protocols
A validated, peer-reviewed synthesis for this compound is not readily found in current literature. However, a robust synthetic route can be rationally designed from commercially available starting materials based on established electrophilic aromatic substitution principles. The following proposed pathway starts from 2-chloroterephthalic acid.
Proposed Synthetic Workflow: Bromination of 2-Chloroterephthalic Acid
The primary challenge in this synthesis is controlling the regioselectivity of the bromination. The carboxylic acid groups are deactivating and meta-directing, while the chlorine atom is deactivating but ortho-, para-directing. The position ortho to the chlorine and meta to the adjacent carboxylic acid is the most sterically accessible and electronically favored for substitution.
Caption: Proposed workflow for synthesizing this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-chloroterephthalic acid (1.0 eq). Cool the flask in an ice-salt bath to 0-5°C.
-
Acid Dissolution: Slowly add fuming sulfuric acid (oleum) or concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) with vigorous stirring, ensuring the internal temperature does not exceed 10°C. Stir until the starting material is fully dissolved. The strong acid acts as both the solvent and a catalyst to activate the brominating agent.
-
Bromination: Add N-Bromosuccinimide (NBS) or liquid bromine (1.05 - 1.1 eq) dropwise via the dropping funnel. The use of NBS is often preferred for its solid nature and milder reaction profile. Maintain the temperature below 10°C during the addition.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by taking small aliquots, quenching them in water, and analyzing via Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice and water with vigorous stirring. This simultaneously quenches the reaction and precipitates the dicarboxylic acid product, which has low solubility in aqueous acid.
-
Isolation: Collect the resulting white or off-white solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual sulfuric acid.
-
Purification: The crude product can be purified by recrystallization. A solvent system like ethanol/water, or glacial acetic acid, is a suitable choice for dicarboxylic acids.
-
Validation: Dry the purified product under high vacuum. The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Section 4: Key Chemical Reactions and Reactivity
The synthetic utility of this compound stems from its multiple, distinct reactive sites. Understanding this reactivity is key to designing complex molecules and materials.
Caption: Reactivity map of this compound.
-
Carboxylic Acid Groups: These are the primary sites for forming extended structures. They readily coordinate with metal ions to form Metal-Organic Frameworks. They can also be converted to esters or amides through standard condensation reactions, providing access to a wide range of derivatives and polymers.
-
Carbon-Bromine Bond: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This site is ideal for introducing new carbon-carbon or carbon-nitrogen bonds via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions. This is the key handle for post-synthetic modification or for building complex pharmaceutical precursors.
-
Carbon-Chlorine Bond: The C-Cl bond is less reactive, typically requiring more forcing conditions (e.g., specific catalysts, higher temperatures) to participate in cross-coupling. This differential reactivity between C-Br and C-Cl is a powerful tool, enabling selective, sequential functionalization of the aromatic ring.
Section 5: Applications in Research & Development
The true value of a building block is realized in its applications. For this compound, the most promising fields are materials science and medicinal chemistry.
As a Functional Linker in Metal-Organic Frameworks (MOFs)
MOFs are crystalline, porous materials constructed from metal nodes and organic linkers.[3][10] The properties of a MOF are directly dictated by the geometry and functionality of its components. Using a linker like this compound allows for the creation of frameworks with built-in reactive sites.
Rationale for Use:
-
Pore Environment Tuning: The bromo and chloro groups project into the pores of the MOF, modifying the internal surface chemistry and influencing guest-host interactions.
-
Post-Synthetic Modification (PSM): The C-Br bond can be modified after the MOF has been synthesized. This allows for the installation of new functional groups that might not be stable under the initial MOF synthesis conditions, a cornerstone of advanced MOF engineering.
-
Catalytic Sites: The halogen atoms can serve as anchoring points to immobilize catalytic species within the MOF's pores.
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Methodological & Application
Application Note: 2-Bromo-5-chloroterephthalic Acid as a Functional Linker for the Synthesis of Advanced Metal-Organic Frameworks
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered significant attention for their vast potential in gas storage, separation, catalysis, and drug delivery.[1][2] The properties of a MOF are largely dictated by the interplay between its metal nodes and organic linkers.[3] The strategic functionalization of these linkers is a powerful tool for tuning the framework's characteristics. This document provides a detailed guide to utilizing 2-Bromo-5-chloroterephthalic acid, a di-halogenated terephthalic acid derivative, as a linker for synthesizing novel MOFs. The presence of both bromo and chloro moieties offers a unique opportunity to modulate the electronic environment, pore chemistry, and potential for post-synthetic modification, opening avenues for specialized applications.[4] This note presents a representative solvothermal synthesis protocol for a zirconium-based MOF, detailed characterization methodologies, and a discussion of potential applications.
Introduction: The Role of Halogenated Linkers in MOF Design
The organic linker is not merely a structural component but a key determinant of a MOF's functionality.[5] By introducing specific functional groups onto the linker backbone, one can precisely engineer the pore size, surface chemistry, and overall stability of the framework. Terephthalic acid and its derivatives are among the most common linkers used in MOF synthesis due to their rigidity and versatile coordination chemistry.[6][7][8]
The incorporation of halogen atoms (F, Cl, Br, I) onto the linker is a particularly effective strategy for creating MOFs with unique properties.[4] Halogen functional groups are electron-withdrawing, which can introduce or enhance Lewis acidity within the MOF structure, a desirable trait for catalysis.[4] They can also increase the framework's hydrophobicity, improving its stability in aqueous environments and enhancing its affinity for nonpolar guest molecules. Furthermore, the bromo and chloro groups on the this compound linker can serve as reactive sites for post-synthetic modification, allowing for the subsequent attachment of other functional moieties.[9]
This guide focuses on a zirconium-based MOF, herein designated Zr-BC-TPA , as Zr-MOFs are renowned for their exceptional thermal and chemical stability, making them robust candidates for a wide range of applications.[10]
Conceptual Assembly of a MOF
The diagram below illustrates the fundamental principle of MOF self-assembly, where metal-containing nodes (Secondary Building Units, SBUs) are connected by the this compound organic linker to form a crystalline, porous 3D structure.
Caption: Self-assembly of Zr-BC-TPA from metal nodes and organic linkers.
Experimental Protocol: Solvothermal Synthesis of Zr-BC-TPA
The following protocol details the solvothermal synthesis of a zirconium-based MOF using this compound. Solvothermal synthesis is a widely adopted method where crystallization occurs in a sealed vessel at temperatures above the solvent's boiling point, facilitating the formation of high-quality crystals.[11][12]
Materials and Reagents
| Reagent/Equipment | Specification/Grade | Rationale |
| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) | A common and reactive precursor for stable Zr-based MOFs.[13] |
| Organic Linker | This compound | The primary building block providing the framework's organic component and functionality. |
| Solvent | N,N-Dimethylformamide (DMF) | A high-boiling point polar aprotic solvent that effectively dissolves both the linker and metal salt, facilitating the reaction.[14] |
| Modulator | Acetic Acid | Competes with the linker for coordination to the metal cluster, slowing down crystal growth to yield larger, more ordered crystals.[10] |
| Washing Solvents | DMF, Ethanol | Used to remove unreacted starting materials and solvent molecules trapped within the pores. |
| Reaction Vessel | 20 mL Scintillation Vial with Teflon-lined cap | A sealed vessel suitable for withstanding the pressure and temperature of solvothermal synthesis. |
| Oven | Programmable Laboratory Oven | For precise temperature control during the reaction. |
| Centrifuge | Benchtop Centrifuge | For efficient separation and washing of the synthesized MOF powder. |
Synthesis Workflow
The diagram below outlines the major steps in the synthesis and activation of the Zr-BC-TPA MOF.
Caption: Workflow for the synthesis and activation of Zr-BC-TPA.
Step-by-Step Synthesis Procedure
-
Preparation: In a 20 mL glass scintillation vial, combine this compound (e.g., 138 mg, 0.5 mmol) and Zirconium(IV) chloride (ZrCl₄) (e.g., 117 mg, 0.5 mmol).
-
Dissolution: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Modulation: Add acetic acid (e.g., 1.7 mL, 30 mmol) as a modulator.
-
Scientist's Note: The modulator-to-linker ratio is a critical parameter that can be adjusted to control crystal size and defect density.
-
-
Sonication: Briefly sonicate the mixture (approx. 10-15 minutes) until all solids are fully dissolved, resulting in a clear solution.
-
Reaction: Tightly seal the vial with a Teflon-lined cap. Place the vial in a preheated laboratory oven at 120 °C for 24 hours.
-
Cooling & Isolation: After 24 hours, remove the vial from the oven and allow it to cool completely to room temperature. A white crystalline powder should be visible at the bottom of the vial.
-
Washing: Centrifuge the vial to pellet the solid product. Carefully decant and discard the supernatant. Add 10 mL of fresh DMF, resuspend the solid by vortexing or sonicating, and centrifuge again. Repeat this washing step three times to remove unreacted precursors.
-
Solvent Exchange: After the final DMF wash, decant the supernatant and add 10 mL of ethanol. Resuspend the solid and let it soak for 24 hours. Replace the ethanol with a fresh portion and repeat this exchange process two more times.
-
Rationale: This step is crucial for replacing the high-boiling point DMF with a more volatile solvent (ethanol), which is easier to remove during the final activation step.
-
-
Activation: After the final ethanol wash, collect the solid by centrifugation. Dry the product under a dynamic vacuum at an elevated temperature (e.g., 150 °C) overnight. This process, known as activation, removes all guest solvent molecules from the pores, making the internal surface area accessible.
Characterization Protocols
Post-synthesis characterization is essential to confirm the identity, purity, stability, and porosity of the synthesized Zr-BC-TPA.[1]
Powder X-Ray Diffraction (PXRD)
-
Purpose: To verify the crystallinity and phase purity of the synthesized material. The resulting diffraction pattern is a unique fingerprint of the MOF's crystal structure.[1]
-
Protocol: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a diffractometer with Cu Kα radiation. The resulting pattern should show sharp peaks, indicating a well-ordered crystalline material.
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the MOF and confirm the complete removal of solvent molecules after activation.[1][15]
-
Protocol: A few milligrams of the activated sample are heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The TGA curve will show an initial plateau, followed by a sharp weight loss at the decomposition temperature of the framework. A lack of significant weight loss below 300 °C indicates successful activation.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the presence of the organic linker within the MOF structure and verify the removal of the DMF solvent.
-
Protocol: The sample is mixed with KBr powder and pressed into a pellet for analysis. The spectrum should show the characteristic vibrational bands of the carboxylate groups coordinated to the metal, and the absence of the C=O stretching band from DMF (around 1670 cm⁻¹).[15]
Nitrogen Adsorption-Desorption Isotherms (BET Analysis)
-
Purpose: To determine the specific surface area, pore volume, and pore size distribution of the activated MOF.[1]
-
Protocol: The activated sample is degassed under vacuum. N₂ adsorption and desorption are then measured at 77 K over a range of partial pressures. The resulting isotherm is analyzed using the Brunauer-Emmett-Teller (BET) model to calculate the surface area.
Expected Characterization Data Summary
| Technique | Expected Result for Activated Zr-BC-TPA | Interpretation |
| PXRD | A pattern with sharp, well-defined diffraction peaks at specific 2θ angles. | Confirms the formation of a highly crystalline material with a specific, repeating unit cell structure. |
| TGA | High thermal stability with a decomposition temperature > 450 °C. Minimal weight loss below 300 °C. | Indicates a robust framework and successful removal of guest solvents during activation. |
| FTIR | Absence of the broad O-H stretch from the linker's carboxylic acid. Appearance of asymmetric and symmetric COO⁻ stretches. Absence of DMF's C=O peak. | Confirms coordination of the carboxylate groups to the Zr metal centers and complete solvent removal. |
| BET | Type I or Type IV isotherm, indicating a microporous or mesoporous material. High specific surface area. | Demonstrates the permanent porosity of the material, a key feature for most MOF applications. |
Potential Applications and Future Outlook
The unique di-halogen functionality of the this compound linker suggests several promising applications for the resulting Zr-BC-TPA framework.
-
Heterogeneous Catalysis: The electron-withdrawing nature of the bromo and chloro groups can enhance the Lewis acidity of the Zr-O clusters, making Zr-BC-TPA a potential catalyst for reactions such as Friedel-Crafts alkylations or cycloaddition reactions.[4][16]
-
Selective Gas Separation: The specific pore size and the halogen-decorated pore environment may offer selective adsorption of certain gases, such as CO₂ or hydrocarbons, from gas mixtures.[4] The polarizability of the halogen atoms can lead to stronger interactions with specific guest molecules.
-
Sensing Applications: The framework could be explored as a platform for detecting volatile organic compounds (VOCs) or other analytes.[2] Interaction of an analyte with the halogenated pore surface could induce a detectable change in the MOF's optical or electronic properties.
-
Platform for Post-Synthetic Modification: The C-Br and C-Cl bonds can act as handles for further functionalization via reactions like Suzuki or Heck coupling, allowing for the precise installation of more complex functionalities within the MOF pores after the framework has been constructed.
Future research should focus on the experimental validation of these proposed applications, detailed structural analysis via single-crystal X-ray diffraction, and the exploration of different metal nodes to create a family of MOFs based on this versatile linker.
References
- Dalton Transactions (RSC Publishing). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand.
- ACS Publications. Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate. ACS Sustainable Chemistry & Engineering.
- Semantic Scholar. Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF.
- SpringerLink. Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review.
- ResearchGate. Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption.
- ResearchGate. A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes.
- National Center for Biotechnology Information. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review.
- National Center for Biotechnology Information. Physiochemical characterization of metal organic framework materials: A mini review.
- SciSpace. Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications.
- PubMed. Transitioning Formamide Solvothermal Syntheses of MOFs to Less Toxic Solvents.
- Alfa Chemistry. Halogen MOFs Linkers.
- BenchChem. Synthesis and Application of Metal-Organic Frameworks Using 2-Bromo-6-nitroterephthalic Acid.
- ACS Publications. Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design.
- ResearchGate. Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water.
- MDPI. Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters.
- PubMed Central. Functionalized MOF as a Sensitive Spectroscopic Probe for Hg2+, Co2+, and Al3+ Ions Detection in Aqueous Media.
- International Journal of Biology and Chemistry. Synthesis of metal organic framework materials by performing linker exchanges using solvotherm.
- National Center for Biotechnology Information. Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization.
- ResearchGate. Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes.
- ResearchGate. Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde.
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Application Notes and Protocols for the Synthesis of Functionalized MOFs with 2-Bromo-5-chloroterephthalic Acid
Introduction: The Strategic Integration of Halogenated Linkers in Advanced MOF Design
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential in diverse fields, including gas storage, catalysis, and notably, drug delivery.[1][2] The ability to tune their structure and function at the molecular level through the judicious selection of metal nodes and organic linkers is a key attribute of this class of materials. The incorporation of functional groups onto the organic linkers is a powerful strategy to impart specific chemical properties to the MOF's pores.[3] Halogenated organic linkers, in particular, have garnered significant attention for their ability to introduce polarity, enhance selectivity in gas adsorption, and serve as reactive sites for post-synthetic modification.[3][4][5]
This application note provides a detailed protocol for the synthesis of a novel functionalized MOF using 2-bromo-5-chloroterephthalic acid as the organic linker. The presence of both bromo and chloro substituents on the terephthalic acid backbone presents unique opportunities and challenges. These electron-withdrawing groups can influence the coordination chemistry during MOF self-assembly and modulate the physicochemical properties of the final material, such as its pore environment and framework stability.[6] The protocol detailed herein is based on established solvothermal synthesis methodologies for terephthalic acid-based MOFs, adapted to address the specific reactivity of the di-halogenated linker.[7][8]
The bromo- and chloro- functionalities not only modify the electronic properties of the linker but also offer orthogonal reactive handles for subsequent post-synthetic modification (PSM), allowing for the covalent attachment of therapeutic agents or other functional moieties.[4][5] This dual functionalization opens up exciting possibilities for the development of highly tailored MOF-based platforms for advanced applications, including targeted drug delivery and controlled release systems.
I. Rationale and Experimental Design
The synthesis of a crystalline MOF with a novel linker such as this compound requires careful consideration of the reaction parameters to overcome potential challenges associated with the linker's electronic properties. The electron-withdrawing nature of the bromo and chloro groups can decrease the nucleophilicity of the carboxylate moieties, potentially leading to slower reaction kinetics and the formation of amorphous materials.[6] To mitigate these effects, the following strategic choices have been incorporated into the protocol:
-
Choice of Metal Node: Zirconium(IV) chloride (ZrCl₄) is selected as the metal source. Zirconium-based MOFs, such as the UiO-66 series, are well-known for their exceptional thermal and chemical stability, which is a desirable attribute for many applications, including drug delivery.[6]
-
Solvothermal Synthesis: This method is widely employed for the synthesis of MOFs as it allows for the crystallization of thermodynamically stable phases under controlled temperature and pressure.[7][9] N,N-Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and its ability to dissolve both the metal salt and the organic linker.[7][10]
-
Use of a Modulator: Acetic acid is introduced as a modulator. Modulators are monofunctional ligands that compete with the multitopic linker for coordination to the metal clusters. This competitive binding slows down the nucleation and growth of the MOF crystals, which often results in higher crystallinity and fewer defects in the final product.[6][11] This is particularly crucial when working with linkers that exhibit slow coordination kinetics.[6]
The overall workflow for the synthesis is depicted in the following diagram:
Caption: A generalized workflow for the solvothermal synthesis of a functionalized MOF.
II. Detailed Synthesis Protocol
This protocol outlines the solvothermal synthesis of a zirconium-based MOF using this compound.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| This compound | C₈H₄BrClO₄ | >98% | (Specify Supplier) |
| Zirconium(IV) chloride | ZrCl₄ | >99.5% | (Specify Supplier) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, >99.8% | (Specify Supplier) |
| Acetic Acid (Glacial) | CH₃COOH | >99.7% | (Specify Supplier) |
| Ethanol | C₂H₅OH | Absolute | (Specify Supplier) |
Equipment
-
20 mL Scintillation vials with Teflon-lined caps
-
Analytical balance
-
Sonicator
-
Oven
-
Centrifuge
-
Vacuum oven
Step-by-Step Procedure
-
Preparation of the Linker Solution:
-
In a 20 mL scintillation vial, add this compound (e.g., 0.1 mmol, 29.44 mg).
-
To this, add N,N-dimethylformamide (DMF) (e.g., 5 mL).
-
Add acetic acid as a modulator (e.g., 10 equivalents with respect to the linker, ~57 µL).
-
Sonicate the mixture for 10-15 minutes until the linker is fully dissolved.
-
-
Preparation of the Metal Salt Solution:
-
In a separate vial, dissolve zirconium(IV) chloride (ZrCl₄) (e.g., 0.1 mmol, 23.3 mg) in DMF (e.g., 5 mL).
-
Sonicate briefly to ensure complete dissolution. Caution: ZrCl₄ is hygroscopic; handle in a dry environment (e.g., glovebox) if possible.
-
-
Reaction Mixture Assembly:
-
Combine the linker and metal salt solutions in a single 20 mL scintillation vial.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a preheated oven at 120 °C.
-
Maintain the reaction for 24 to 48 hours. The optimal time may need to be determined experimentally.
-
-
Product Isolation and Purification:
-
After the reaction, allow the vial to cool down to room temperature. A white or off-white precipitate should be visible.
-
Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Carefully decant the supernatant.
-
Wash the solid by re-dispersing it in fresh DMF (e.g., 10 mL) and centrifuging again. Repeat this washing step three times.
-
Perform a solvent exchange by washing the solid with ethanol (e.g., 10 mL) three times to remove residual DMF.
-
-
Activation:
-
After the final wash, dry the product under vacuum at an elevated temperature (e.g., 150 °C) overnight. This step is crucial to remove the solvent molecules from the pores of the MOF.
-
III. Characterization and Expected Results
The successful synthesis of the functionalized MOF should be confirmed through a series of characterization techniques.
Powder X-Ray Diffraction (PXRD)
PXRD is the primary technique to confirm the crystallinity and phase purity of the synthesized material. A successful synthesis will yield a diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be compared to those of known MOF structures (e.g., UiO-66) to determine if an isostructural framework has been formed.
Scanning Electron Microscopy (SEM)
SEM analysis will reveal the morphology and crystal size of the MOF. The use of a modulator is expected to yield more uniform and well-defined crystals.
Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the MOF and the removal of guest solvent molecules during activation. The TGA curve will show an initial weight loss corresponding to the removal of solvent molecules, followed by a plateau indicating the stable, solvent-free framework. A final, sharp weight loss at higher temperatures corresponds to the decomposition of the organic linker.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to confirm the incorporation of the this compound linker into the MOF structure. The spectrum of the activated MOF should show the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of characteristic peaks for the coordinated carboxylate groups.
The relationship between the synthesis parameters and the expected outcomes is visualized below:
Caption: Logical relationship between synthesis parameters and expected MOF properties.
IV. Post-Synthetic Modification (PSM) Potential
The presence of both bromo and chloro functional groups on the linker provides a versatile platform for post-synthetic modification.[4][5] These halogen atoms can serve as reactive sites for various organic transformations, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the introduction of a wide range of functional groups into the MOF's pores. This capability is particularly relevant for drug development, where specific targeting moieties or therapeutic payloads can be covalently attached to the framework.[1] The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective, stepwise functionalization, further expanding the complexity of the final material.
V. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No product or very low yield | Slow reaction kinetics due to electron-withdrawing groups on the linker.[6] | Increase the reaction time or temperature. Ensure the pH of the reaction mixture is optimal; small additions of a base like triethylamine can be explored, though this may affect the final structure. |
| Amorphous or poorly crystalline product | Suboptimal reaction temperature or incorrect metal-to-linker ratio.[6] | Perform a temperature screen to find the optimal temperature for crystal growth. Systematically vary the molar ratio of the metal salt to the linker. Increase the concentration of the modulator to further slow down crystallization. |
| Product is not the expected phase | The specific linker favors a different coordination environment. | Vary the metal source (e.g., Zn(NO₃)₂·6H₂O) or the solvent system. Different conditions can lead to the formation of different, sometimes novel, MOF topologies.[12] |
VI. Conclusion
The protocol described in this application note provides a robust starting point for the synthesis of a novel, di-halogenated MOF with significant potential for applications in drug development and other fields. The strategic use of a stable metal node, a suitable solvent, and a modulator is key to overcoming the synthetic challenges posed by the functionalized linker. The resulting material, with its tailored pore environment and potential for post-synthetic modification, represents a valuable platform for the design of advanced functional materials.
References
- Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology. RSC Publishing.
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar.
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, The Journal for Technology and Science.
- Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation. ResearchGate.
- Metal–Organic Frameworks: Postsynthetic Modification. Semantic Scholar.
- Room temperature synthesis of metal organic framework MOF-2. SciSpace.
- A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid. Journal of Materials Chemistry A.
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PMC - PubMed Central.
- Postsynthetic modification of metal-organic frameworks--a progress report. PubMed.
- Postsynthetic modification of metal-organic frameworks. eScholarship.
- Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.
- Mastering MOF Synthesis: The Role of 2,5-Diaminoterephthalic Acid. Molecule Synthesis.
- The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. NIH.
- A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes. ResearchGate.
- Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. ResearchGate.
- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. SpringerLink.
- Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK.
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- 12. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
detailed experimental protocol for reactions with 2-Bromo-5-chloroterephthalic acid
Application Note: Synthetic Protocols for 2-Bromo-5-chloroterephthalic Acid
Introduction: A Versatile Difunctional Building Block
This compound (IUPAC name: 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid) is a highly functionalized aromatic compound poised for significant utility in advanced synthesis. Its structure incorporates three distinct reactive sites: two carboxylic acid moieties and two different carbon-halogen bonds (C-Br and C-Cl). This unique arrangement allows for orthogonal chemical strategies, making it an invaluable building block for the synthesis of complex molecules, including pharmaceutical intermediates, functional polymers, and metal-organic frameworks (MOFs).
The key to its utility lies in the differential reactivity of its functional groups. The carboxylic acids readily undergo reactions such as esterification and amidation. Critically, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization of the aromatic ring[1]. This guide provides detailed, field-proven protocols for several core transformations of this compound, explaining the rationale behind key experimental choices to ensure reproducibility and success.
Critical Safety and Handling Protocols
Before beginning any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound is classified as an irritant.[2]
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[2]. The acute and chronic toxicity of this substance are not fully known.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust[2][3].
-
Handling: Avoid generating dust. Keep containers tightly sealed when not in use. Wash hands thoroughly after handling[3][4].
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances[3].
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Physicochemical and Structural Data
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 500550-60-7 | [5] |
| Molecular Formula | C₈H₄BrClO₄ | [5] |
| Molecular Weight | 279.47 g/mol | [5] |
| IUPAC Name | 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid | [5][6] |
| Appearance | Off-white to light beige solid/powder | [2] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Core Synthetic Protocols
The following protocols detail three fundamental and high-impact reactions utilizing this compound.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol leverages the differential reactivity of carbon-halogen bonds to selectively form a C-C bond at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations. The general reactivity order in palladium-catalyzed couplings is C-I > C-Br > C-OTf >> C-Cl[1][7].
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄, or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle[8].
-
Base: A base, such as K₂CO₃ or K₃PO₄, is essential for activating the boronic acid, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium[9][10]. An aqueous solution of the base is often used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is common. This biphasic system helps to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base[10].
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause catalyst deactivation and promote unwanted side reactions like the homocoupling of boronic acids. Therefore, the reaction must be thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar)[1][8].
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.) followed by the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v).
-
Stir the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acids, causing the product to precipitate.
-
Filter the resulting solid, wash with water, and then a small amount of cold organic solvent (e.g., diethyl ether) to remove non-polar impurities.
-
Dry the solid under vacuum to yield the coupled product. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Acid-Catalyzed Diesterification
This protocol describes the conversion of both carboxylic acid groups into their corresponding esters (e.g., diethyl esters) via Fischer esterification. This reaction is an equilibrium process.
Causality of Experimental Choices:
-
Reagent & Solvent: Using the alcohol reactant (e.g., ethanol) as the solvent provides a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the ester product[11].
-
Catalyst: A strong protic acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to catalyze the reaction by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol[11].
-
Water Removal: The reaction produces water as a byproduct. Removing this water (e.g., by using a Dean-Stark apparatus or simply by refluxing in excess alcohol) is crucial for achieving a high yield[12].
Quantitative Data for Diethyl Ester Synthesis:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 279.47 | 10.0 | 1.0 | 2.79 g |
| Ethanol (Absolute) | 46.07 | - | - | 50 mL |
| Sulfuric Acid (Conc.) | 98.08 | - | Catalytic | ~0.5 mL |
Step-by-Step Protocol:
-
Suspend this compound (1.0 equiv.) in an excess of the desired alcohol (e.g., absolute ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (or a solid acid catalyst like p-TsOH).
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC, observing the disappearance of the polar starting material and the appearance of the less polar diester product.
-
After completion, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude diester[11].
-
Purify the product by column chromatography on silica gel or by recrystallization to yield the pure diester, such as Diethyl 2-bromo-5-chloroterephthalate[13].
Protocol 3: Solvothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol outlines the synthesis of a zirconium-based MOF, similar in topology to the well-known UiO-66, using this compound as the organic linker. Solvothermal synthesis uses elevated temperature and pressure to facilitate the crystallization of the MOF structure[14].
Causality of Experimental Choices:
-
Metal Source & Linker: A metal salt (e.g., ZrCl₄) provides the metal nodes, and the terephthalic acid derivative acts as the multitopic organic linker that connects these nodes into a porous framework[15][16].
-
Solvent: A high-boiling point solvent like N,N-Dimethylformamide (DMF) is typically used because it can dissolve the reactants and is stable at the high temperatures required for MOF crystallization[14][17].
-
Modulator: A modulator, such as acetic acid or hydrochloric acid, is often added to the reaction. It competes with the linker for coordination to the metal center, slowing down the nucleation process. This results in larger, more well-defined crystals with fewer defects[15].
Experimental Workflow for MOF Synthesis
Caption: Solvothermal MOF Synthesis Workflow.
Step-by-Step Protocol:
-
In a glass vial, dissolve the metal precursor (e.g., Zirconium(IV) chloride, ZrCl₄, 1.0 equiv.) and this compound (1.0 equiv.) in N,N-Dimethylformamide (DMF).
-
Add a modulator (e.g., acetic acid, ~20-50 equiv. relative to ZrCl₄) to the solution and sonicate for 10-20 minutes until a homogeneous mixture is obtained.
-
Transfer the vial into a Teflon-lined stainless-steel autoclave and seal it tightly.
-
Place the autoclave in a preheated oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 24 hours).
-
After the reaction, allow the autoclave to cool down slowly to room temperature. A crystalline powder should have precipitated.
-
Isolate the solid product by centrifugation or filtration.
-
To remove unreacted starting materials and residual solvent from the pores, wash the solid by immersing it in fresh DMF several times over 24 hours.
-
Perform a solvent exchange by immersing the MOF in a more volatile solvent like ethanol for another 24 hours.
-
Activate the MOF by heating the sample under a dynamic vacuum to remove the solvent molecules from the pores, yielding the final porous material.
Characterization of Products
Confirmation of product identity and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of organic products like esters and coupled biaryls.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized organic molecules.
-
Infrared (IR) Spectroscopy: To observe changes in functional groups, such as the appearance of an ester C=O stretch or the disappearance of a carboxylic acid O-H stretch.
-
Powder X-Ray Diffraction (PXRD): The primary technique for confirming the crystallinity and phase purity of the synthesized MOF material.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Yield in Suzuki Coupling | Inactive catalyst; presence of oxygen; insufficient base. | Use a fresh, active catalyst (e.g., a pre-catalyst). Ensure the reaction is rigorously degassed. Use a stronger base like K₃PO₄ or Cs₂CO₃[1]. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction mixture. | Improve degassing procedure. Use a Pd(0) source directly or ensure complete reduction of the Pd(II) pre-catalyst[8]. |
| Incomplete Esterification | Insufficient reaction time; water present in the reaction. | Extend the reflux time. Use absolute (anhydrous) alcohol. Consider using a Dean-Stark apparatus to remove water azeotropically. |
| Amorphous or Poorly Crystalline MOF | Reaction kinetics are too fast; incorrect modulator concentration. | Optimize the modulator concentration, reaction temperature, or reaction time to slow down crystallization. |
References
- Safety Data Sheet. (2013). This compound.
- BenchChem Technical Support. (n.d.). Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
- ChemScene. (2021). Safety Data Sheet for (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-chlorobenzoic acid.
- ChemicalBook. (n.d.). This compound Product Description.
- PubChem. (n.d.). Diethyl 2-bromo-5-chloroterephthalate. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-chlorobenzoic acid.
- Al-orainy, W., et al. (2023). Synthesis of metal-organic frameworks with interest in analytical chemistry. Microchemical Journal, 184, 108133.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemrio. (n.d.). 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid.
- BenchChem Application Notes. (n.d.). Synthesis and Application of Metal-Organic Frameworks Using 2-Bromo-6-nitroterephthalic Acid.
- Alfa Chemistry. (n.d.). This compound.
- ResearchGate. (2024). A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles.
- SciSpace. (n.d.). Room temperature synthesis of metal organic framework MOF-2.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Johnston, J. D. (1959). U.S. Patent No. 2,876,255. U.S. Patent and Trademark Office.
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 4. fishersci.com [fishersci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound; 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid | Chemrio [chemrio.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 13. Diethyl 2-bromo-5-chloroterephthalate | C12H12BrClO4 | CID 18004221 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note & Protocols: High-Purity Recrystallization of 2-Bromo-5-chloroterephthalic Acid
An Application Note for Drug Development Professionals
Introduction: The Critical Role of Purity
2-Bromo-5-chloroterephthalic acid is a halogenated aromatic dicarboxylic acid. Its rigid, functionalized structure makes it a valuable building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and active pharmaceutical ingredients (APIs). In these applications, the purity of the starting material is paramount. Even trace impurities can significantly impact reaction yields, polymer properties, crystal formation, and the toxicological profile of a final compound[1].
Recrystallization is a powerful and widely-used technique for purifying solid organic compounds[2]. The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at varying temperatures[2]. An ideal recrystallization process removes impurities and provides well-formed crystals of the desired compound, leading to a product with exceptional purity.
This document provides a detailed guide to developing a robust recrystallization protocol for this compound, drawing upon established methods for structurally similar aromatic polycarboxylic acids[1][3]. We will explore two primary, field-proven methodologies:
-
Method A: Recrystallization from a mixed-solvent system.
-
Method B: Purification via acid-base extraction and precipitation.
The causality behind each step is explained to empower the researcher to adapt and troubleshoot the protocols effectively.
Analyte Profile & Impurity Considerations
Before designing a purification protocol, it is essential to understand the physicochemical properties of the target compound and the likely nature of its impurities.
2.1 Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 500550-60-7 | [4][5] |
| Molecular Formula | C₈H₄BrClO₄ | [6] |
| Molecular Weight | 279.47 g/mol | [6] |
| Structure | Aromatic dicarboxylic acid | [7] |
| Hydrogen Bond Donors | 2 (from -COOH) | [6] |
| Hydrogen Bond Acceptors | 4 (from C=O and -OH) | [6] |
The presence of two carboxylic acid groups suggests high polarity and the ability to engage in strong hydrogen bonding, leading to a high melting point and low solubility in non-polar solvents. The bulky halogen atoms (Br and Cl) may slightly decrease solubility in highly polar solvents like water compared to unsubstituted terephthalic acid.
2.2 Potential Impurities Impurities in this compound typically originate from its synthesis. Common synthetic routes may involve the oxidation of a corresponding substituted p-xylene. Potential process-related impurities could include:
-
Starting Materials: Unreacted precursors.
-
Intermediates: Partially oxidized species, such as compounds with one methyl group and one carboxylic acid group (e.g., a substituted toluic acid).
-
Regioisomers: Isomers with different substitution patterns on the aromatic ring.
-
Byproducts: Compounds resulting from over-oxidation or side reactions. For terephthalic acid, a common impurity is 4-carboxybenzaldehyde (4-CBA)[8]. Analogous aldehyde impurities may be present here.
Method Development: Solvent Selection
The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit the following properties:
-
Dissolves the target compound sparingly or not at all at room temperature.
-
Dissolves the target compound completely at or near its boiling point.
-
Has a relatively low boiling point for easy removal from the purified crystals.
-
Does not react with the target compound.
-
Either dissolves impurities completely at all temperatures or not at all, allowing them to be filtered off.
Protocol 3.1: Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add 0.5 mL of a different test solvent at room temperature. Agitate the mixture. Observe and record the solubility. Solvents to screen should include: Water, Ethanol, Methanol, Acetic Acid, Acetone, Ethyl Acetate, Toluene, and Dioxane.
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Observe and record solubility when hot.
-
If the compound dissolves completely when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe the formation of crystals.
-
Ideal Single Solvent: Insoluble in the cold, soluble when hot, and forms abundant crystals upon cooling.
-
Ideal Mixed-Solvent Pair: If no single solvent is ideal, identify a "good" solvent (dissolves the compound well at all temperatures, e.g., Acetic Acid) and a "poor" solvent (does not dissolve the compound well at any temperature, e.g., Water). This pair can be used in Protocol 4.1.
Based on protocols for similar aromatic acids, a mixture of acetic acid and water is a promising starting point[3].
Detailed Purification Protocols
4.1 Protocol A: Recrystallization from a Mixed-Solvent System (Acetic Acid/Water)
This method is effective for removing impurities that have different solubility profiles from the target compound. Acetic acid solubilizes the aromatic acid, while water acts as an anti-solvent to induce crystallization upon cooling.
Materials:
-
Crude this compound
-
Glacial Acetic Acid
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Büchner funnel and flask for vacuum filtration[2]
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot glacial acetic acid required to just dissolve the solid completely. Stir and heat the mixture gently.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the acetic acid solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.
-
Re-solubilization: Add a few drops of hot acetic acid to the cloudy mixture until it becomes clear again.
-
Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold mixture of acetic acid/water, followed by a wash with cold deionized water to remove residual acetic acid.
-
Drying: Dry the crystals thoroughly. This can be done by air-drying on a watch glass or, for faster results, in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
4.2 Protocol B: Purification via Acid-Base Extraction and Precipitation
This powerful technique leverages the acidic nature of the carboxylic acid groups. The compound is deprotonated with a base to form a water-soluble salt, leaving non-acidic impurities behind. The pure acid is then regenerated by re-protonation with a strong acid. This method is particularly effective for removing neutral or basic impurities[9].
Materials:
-
Crude this compound
-
5% (w/v) aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Beakers
-
Stir bar and stir plate
-
pH paper or pH meter
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
Dissolution in Base: In a beaker, suspend the crude this compound in a sufficient volume of deionized water. While stirring, slowly add 5% aqueous NaOH solution until the solid completely dissolves and the solution is basic (pH > 9).
-
Removal of Insoluble Impurities: If any solid impurities remain undissolved, remove them by gravity or vacuum filtration.
-
Decolorization (Optional): If the resulting solution is colored, a small amount of activated carbon can be added. Stir the mixture for 5-10 minutes at room temperature, and then remove the carbon by filtration through a bed of celite[2].
-
Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice-water bath. While stirring vigorously, slowly add concentrated HCl dropwise. The this compound will precipitate as a fine white solid.
-
Complete Precipitation: Continue adding acid until the solution is strongly acidic (pH < 2). Check the pH with indicator paper.
-
Digestion: Allow the slurry to stir in the ice bath for another 30 minutes to ensure complete precipitation and to allow the crystals to mature.
-
Isolation: Collect the purified product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts (e.g., NaCl).
-
Drying: Dry the purified crystals completely, preferably in a vacuum oven.
Visualization of Workflow
The following diagram illustrates the decision-making process and workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Verification of Purity
After recrystallization, the purity of the final product must be verified.
-
Melting Point Analysis: A pure substance will have a sharp, narrow melting point range. Compare the experimental value to the literature value if available. Impurities typically depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method to quantify the purity and identify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of any proton- or carbon-containing impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; incorrect solvent choice. | Add more solvent in small portions. If still insoluble, the solvent is unsuitable; start over with a different solvent. |
| Oiling out | Solution is supersaturated; cooling too rapidly; melting point of compound is lower than the solvent's boiling point. | Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent. Allow to cool much more slowly. |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Very low recovery/yield | Too much solvent used; premature crystallization during hot filtration; crystals are slightly soluble in cold solvent. | Use the minimum amount of hot solvent necessary. Ensure filtration apparatus is pre-heated. Cool the solution for a longer period in an ice bath. |
References
- Manno, F., & Ragaini, V. (1972). U.S. Patent No. 3,646,125. Washington, DC: U.S.
- Witt, E. R. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S.
- University of California, Davis. (n.d.).
- Scates, M. O., et al. (2014). U.S. Patent No. 9,233,905. Washington, DC: U.S.
- Parten, W. D., et al. (1997). U.S. Patent No. 5,698,734. Washington, DC: U.S.
- Abdullah, S. R., et al. (2022). Recycling and purification of waste plastics into terephthalic acid by alkaline hydrolysis. Materials Today: Proceedings, 62, 3394-3400. [Link]
- LibreTexts. (2023).
- Branion, S., & Benin, V. (2007). Preparation of Some Substituted Terephthalic Acids. University of Dayton eCommons. [Link]
- Somin, B. O., et al. (2019). Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate. IOP Conference Series: Materials Science and Engineering, 557, 012023. [Link]
- Lee, E. S., et al. (2007). U.S. Patent No. 7,307,188. Washington, DC: U.S.
- PubChem. (n.d.). Diethyl 2-bromo-5-chloroterephthalate.
- Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. [Link]
Sources
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- 3. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]
- 4. 500550-60-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 500550-60-7|this compound|BLD Pharm [bldpharm.com]
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- 7. This compound; 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid | Chemrio [chemrio.com]
- 8. US5698734A - Process for the production of purified terephthalic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
synthetic derivatization of 2-Bromo-5-chloroterephthalic acid
An In-Depth Guide to the Synthetic Derivatization of 2-Bromo-5-chloroterephthalic Acid
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
This compound is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique structure, featuring two carboxylic acid moieties and two distinct halogen atoms (bromine and chlorine) on a central benzene ring, offers a rich platform for selective and sequential chemical transformations. This strategic arrangement of reactive sites makes it an invaluable precursor for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and advanced materials science, particularly in the burgeoning field of metal-organic frameworks (MOFs).
The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of this molecule's utility. The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond.[1] This inherent chemoselectivity allows chemists to precisely functionalize the bromine position while preserving the chlorine atom for subsequent transformations, enabling a modular and efficient approach to complex molecular architectures.
This guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed protocols and expert insights into the rationale behind experimental choices.
Core Derivatization Strategies: A Multi-Faceted Approach
The synthetic utility of this compound can be broadly categorized into three primary reaction classes, each targeting different functional groups on the molecule.
-
Carboxylic Acid Modifications (Esterification & Amidation): These reactions transform the two carboxylic acid groups, altering the molecule's solubility, polarity, and steric profile. These derivatives are often crucial intermediates for subsequent cross-coupling reactions or are the final target molecules themselves.
-
Chemoselective Cross-Coupling Reactions: These powerful C-C and C-N bond-forming reactions target the C-Br bond with high selectivity. This guide will focus on three pillars of modern cross-coupling chemistry: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
-
Coordination Chemistry (MOF Synthesis): The entire molecule can act as a ditopic organic linker, coordinating with metal ions to form highly ordered, porous crystalline structures known as metal-organic frameworks.
The following diagram illustrates the principal synthetic pathways available from this versatile starting material.
Caption: Key derivatization pathways for this compound.
Part 1: Derivatization of Carboxylic Acid Groups
Application Note: Esterification
Esterification is a fundamental derivatization that converts the polar carboxylic acid groups into less polar, more soluble ester functionalities. This transformation is often a prerequisite for subsequent cross-coupling reactions for several reasons. Firstly, the resulting esters, such as Diethyl 2-bromo-5-chloroterephthalate[2], exhibit significantly improved solubility in common organic solvents (e.g., THF, dioxane, toluene) used for palladium-catalyzed reactions. Secondly, protecting the acidic protons of the carboxylic acids prevents unwanted side reactions with the basic reagents frequently employed in coupling protocols. The choice of alcohol can be tailored to impart specific properties to the final molecule.
Protocol 1: Fischer Esterification to Diethyl 2-bromo-5-chloroterephthalate
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
This compound (1.0 equiv.)
-
Anhydrous Ethanol (20-30 equiv., serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (0.1-0.2 equiv.)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly add the acid catalyst (H₂SO₄ or p-TsOH) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water.
-
Neutralization: Carefully add saturated NaHCO₃ solution to neutralize the acid catalyst until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diethyl ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Application Note: Amidation
Direct conversion of carboxylic acids to amides forms the backbone of many pharmaceuticals and biologically active molecules.[3] Amidation requires the activation of the carboxylic acid to overcome the low nucleophilicity of amines.[3] This is typically achieved by using coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride. The resulting amide derivatives are generally more stable and often exhibit different biological activities and physical properties compared to their carboxylic acid or ester counterparts.
Protocol 2: Amide Formation via an Acid Chloride Intermediate
This two-step protocol is robust and generally provides high yields.
Materials:
-
This compound (1.0 equiv.)
-
Thionyl Chloride (SOCl₂) (2.5-3.0 equiv.)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A primary or secondary amine (2.2-2.5 equiv.)
-
A non-nucleophilic base, such as Triethylamine (Et₃N) or DIPEA (2.5 equiv.)
Procedure:
Step A: Formation of the Diacyl Chloride
-
Reaction Setup: In a fume hood, suspend this compound in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts).
-
Reagent Addition: Add thionyl chloride to the suspension. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heating: Heat the mixture to reflux (approx. 110 °C for toluene) for 2-4 hours. The reaction is typically complete when the solid starting material has fully dissolved and gas evolution has ceased.
-
Isolation: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude diacyl chloride is often used directly in the next step without further purification.
Step B: Amide Formation
-
Reaction Setup: Dissolve the crude diacyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Add this solution dropwise to the cold diacyl chloride solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diamide product by recrystallization or flash column chromatography.
Part 2: Chemoselective Palladium-Catalyzed Cross-Coupling Reactions
Application Note: The Principle of Chemoselectivity
The synthetic power of this compound (or its esters) is most evident in palladium-catalyzed cross-coupling. The reactivity of aryl halides towards the crucial oxidative addition step in the catalytic cycle follows the general trend: I > Br > OTf > Cl.[1] This predictable reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond untouched. This strategy opens the door for a second, different coupling reaction to be performed at the chlorine position under more forcing conditions if desired. For optimal selectivity, it is crucial to carefully control reaction parameters such as catalyst, ligand, base, and temperature.
Caption: Chemoselectivity in Pd-catalyzed cross-coupling of 2-bromo-5-chloro systems.
Protocol 3: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with a halide.[4][5][6] For substrates like this, using a bulky, electron-rich phosphine ligand is critical to facilitate the reaction at the C-Br bond while avoiding reactivity at the C-Cl site.[1]
Materials:
-
Diethyl 2-bromo-5-chloroterephthalate (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos or XPhos ligand (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the diethyl ester, arylboronic acid, and K₃PO₄. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and the phosphine ligand.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 4: Selective Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a powerful route to internal alkynes.[7][8][9] The reaction is typically co-catalyzed by palladium and copper(I).[7]
Materials:
-
Diethyl 2-bromo-5-chloroterephthalate (1.0 equiv.)
-
Terminal alkyne (1.1-1.3 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent, or use 2-3 equiv. in a solvent like THF or DMF)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the diethyl ester, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with an inert gas three times.
-
Solvent and Base: Add degassed solvent (if needed) and the amine base.
-
Alkyne Addition: Add the terminal alkyne via syringe and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a salt precipitate (triethylammonium bromide) is often observed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 5: Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11][12] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[10] Success relies heavily on the choice of a palladium precursor, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base.[13]
Materials:
-
Diethyl 2-bromo-5-chloroterephthalate (1.0 equiv.)
-
Primary or secondary amine (1.2-1.5 equiv.)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst.
-
A Buchwald ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv.)
-
Anhydrous, degassed toluene or dioxane.
Procedure:
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add the palladium source, ligand, and base to an oven-dried flask.
-
Reagent Addition: Add the diethyl ester and the solvent. Stir for a few minutes to form the active catalyst.
-
Amine Addition: Add the amine coupling partner.
-
Heating: Seal the flask and heat the mixture to 80-110 °C until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Summary of Cross-Coupling Conditions
| Reaction | Key Reagents | Catalyst System | Base | Typical Solvent |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DIPA | THF or DMF |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene |
Part 3: Application in Materials Science
Application Note: Synthesis of Metal-Organic Frameworks (MOFs)
Terephthalic acid and its derivatives are among the most common organic linkers used to construct MOFs.[14] These materials are crystalline solids formed by the self-assembly of metal ions or clusters and organic linkers into extended networks. The resulting structures can have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.[14][15] this compound can be used as a functionalized linker to introduce halogen atoms onto the pore walls of a MOF, which can serve as sites for post-synthetic modification or influence the framework's interaction with guest molecules.
Protocol 6: Solvothermal Synthesis of a Zn-based MOF
This protocol is a general procedure for synthesizing a MOF similar in structure to the well-known MOF-5, adapted for the functionalized linker.
Materials:
-
This compound (1.0 equiv.)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (2.0-3.0 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a glass vial or a Teflon-lined autoclave, dissolve this compound in DMF. Gentle heating may be required.
-
Metal Salt Addition: In a separate container, dissolve the zinc nitrate hexahydrate in a small amount of DMF.
-
Mixing: Add the zinc solution to the linker solution and mix thoroughly.
-
Solvothermal Reaction: Seal the reaction vessel tightly and place it in a programmable oven. Heat the mixture to 100-120 °C and hold for 24-48 hours.
-
Cooling: Allow the oven to cool slowly to room temperature. Crystalline product should have formed at the bottom of the vessel.
-
Washing and Activation: Carefully decant the mother liquor. Wash the crystalline solid by immersing it in fresh DMF several times over 24 hours to exchange residual guest molecules. Subsequently, the solvent can be exchanged with a more volatile solvent like chloroform or acetone before the crystals are dried under vacuum to "activate" the framework, leaving the pores empty.
-
Characterization: The resulting MOF can be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and structure.
References
- BenchChem. (n.d.). Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Patten, J. A. (1975). Preparation of 2,5-dibromoterephthalic acid. Google Patents.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review.
- PubChem. (n.d.). Diethyl 2-bromo-5-chloroterephthalate.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by....
- Chemistry LibreTexts. (2023). Derivatization.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube.
- ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2024). (PDF) A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes.
- ResearchGate. (2021). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diethyl 2-bromo-5-chloroterephthalate | C12H12BrClO4 | CID 18004221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. jk-sci.com [jk-sci.com]
- 14. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Esterification of 2-Bromo-5-chloroterephthalic Acid
Introduction: The Strategic Importance of 2-Bromo-5-chloroterephthalate Esters
2-Bromo-5-chloroterephthalic acid is a highly functionalized aromatic dicarboxylic acid, serving as a critical building block in the synthesis of advanced polymers, specialized materials, and complex pharmaceutical intermediates. The strategic placement of its bromo, chloro, and dual carboxylic acid moieties offers a versatile platform for sequential and site-selective chemical modifications. The conversion of its carboxylic acid groups into esters is a pivotal primary derivatization step, unlocking a broader range of solubility and reactivity for subsequent cross-coupling reactions, polymerization, or biological screening.
This guide provides an in-depth exploration of the conditions and protocols for the successful esterification of this compound. We will delve into the mechanistic underpinnings of the Fischer-Speier esterification, present a detailed, field-proven laboratory protocol, and offer expert insights into overcoming the unique challenges presented by this substituted aromatic substrate.
Pillar 1: The Reaction Principle - Mechanistic Insights into Fischer-Speier Esterification
The esterification of this compound is most commonly and efficiently achieved through the Fischer-Speier esterification method.[1] This classic reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[2]
The General Reaction:
The reaction is a reversible equilibrium.[3][4] To ensure a high yield of the desired diester, the equilibrium must be driven towards the products. This is achieved based on Le Chatelier's principle by:
-
Using a Large Excess of the Alcohol: This increases the concentration of one of the reactants, shifting the equilibrium to the right. The alcohol often serves as the reaction solvent.[5]
-
Removing Water as it Forms: The removal of a product prevents the reverse reaction (ester hydrolysis). This can be accomplished using a Dean-Stark apparatus or by using a dehydrating agent.[3]
The Catalytic Cycle: An Expert's View
The Fischer esterification is not a simple dehydration reaction; it is a nuanced, multi-step process catalyzed by acid.[5][6] Understanding this mechanism is crucial for troubleshooting and optimization.
-
Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid.[7][8] This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[8][9]
-
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts a hydroxyl group into a much better leaving group: water.[3]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl C=O double bond, leading to the elimination of a water molecule.[6]
-
Deprotonation: The protonated ester is then deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[5]
Substrate-Specific Considerations
For this compound, the presence of two electron-withdrawing halogens (Br and Cl) deactivates the aromatic ring. However, their effect on the reactivity of the carboxylic acid groups for esterification is generally minimal. The primary challenge is often the compound's low solubility in common alcohols at room temperature, necessitating heating to achieve a homogeneous reaction mixture.
Pillar 2: A Validated Laboratory Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Dimethyl 2-bromo-5-chloroterephthalate. This protocol can be adapted for other primary or secondary alcohols with adjustments to reaction time and temperature.
Materials and Reagents
-
This compound (1.0 eq)
-
Methanol (reagent grade, anhydrous) (serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (98%) (catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (drying agent)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 eq). To this, add a large excess of methanol (e.g., 100 mL). Stir the suspension.[10]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.05 eq) to the mixture. The addition is exothermic and should be done cautiously.
-
Reaction Under Reflux: Attach a reflux condenser to the flask and begin heating the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. The solid starting material should dissolve as the reaction heats up.[10]
-
Monitoring: Allow the reaction to proceed under reflux for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexanes. The disappearance of the starting acid spot (which typically stays at the baseline) and the appearance of a new, higher Rf product spot indicates reaction progression.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (e.g., 200 mL). Perform this step slowly and with stirring, as the neutralization of the acid catalyst will generate carbon dioxide gas.[4][11]
-
Product Isolation/Extraction: The diester product will likely precipitate as a solid upon quenching. Collect the solid by vacuum filtration. If it remains oily or dissolved, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (e.g., 2 x 75 mL).
-
Washing and Drying: If extraction was performed, combine the organic layers. Wash the combined organic layer with brine (1 x 50 mL) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate, then filter.[10]
-
Solvent Removal: Concentrate the filtrate (or the dissolved solid from filtration) under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the pure dialkyl 2-bromo-5-chloroterephthalate as a crystalline solid.
Pillar 3: Data Presentation and Troubleshooting
Table of Reaction Parameters
The following table summarizes typical starting parameters for the esterification of this compound with common primary alcohols. Optimization may be required based on laboratory-specific conditions.
| Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst (eq) | Temperature (°C) | Approx. Time (h) | Expected Yield (%) |
| Methanol | 1:Large Excess | H₂SO₄ (0.05-0.1) | Reflux (~65) | 4-8 | >90 |
| Ethanol | 1:Large Excess | H₂SO₄ (0.05-0.1) | Reflux (~78) | 6-12 | >85 |
| n-Propanol | 1:Large Excess | H₂SO₄ (0.05-0.1) | Reflux (~97) | 8-16 | >80 |
| n-Butanol | 1:Large Excess | H₂SO₄ (0.05-0.1) | Reflux (~117) | 12-24 | >80 |
Troubleshooting Guide: A Decision Tree for Common Issues
Low yield or incomplete reactions are common hurdles. This decision tree provides a logical framework for diagnosing and solving potential problems.
References
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions (2022-11-16).
- Application Notes and Protocols for the Fischer Esterific
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing.
- Application Notes and Protocols for the Preparation of 2-Bromo-5-chlorophenol Deriv
- esterification - alcohols and carboxylic acids - Chemguide.
- mechanism for the esterific
- Mechanism of acid-catalysed esterification of carboxylic acids.
- The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids | Journal of the American Chemical Society - ACS Public
- Method for esterifying hindered carboxylic acids - European P
- A solvent-reagent selection guide for Steglich-type esterific
- US20150307435A1 - Esterification Process - Google P
- Ester synthesis by esterific
- US5302748A - Esterification process - Google P
- Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing.
- Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI.
- Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†.
- (PDF)
- Fischer Esterific
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC - NIH.
- Fischer–Speier esterific
- CHEM254 Experiment 06 Synthesis of Novel Esters.
- Technical Support Center: Esterification of Substituted Benzoic Acids - Benchchem.
- US2876255A - Preparation of bromo acids and esters - Google P
- Esterification of 2-bromo-3-phenylpropanoic acid - ChemSpider Synthetic Pages.
- Esterification of hydroxybenzoic acids - US5260475A - Google P
- US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google P
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- US2491660A - Preparation of esters of terephthalic acid - Google P
- Synthesis of Esters from Carboxylic Acids and Derivatives (Upd
- chlorinating brominating carboxylic acids use of products in organic synthesis advanced A level organic chemistry revision notes doc brown.
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online.
- Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal.
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-chloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-chloroterephthalic acid is a versatile, difunctionalized aromatic building block with significant potential in the synthesis of advanced materials and complex organic molecules. Its two distinct halogen substituents, bromine and chlorine, at electronically different positions, alongside the two carboxylic acid moieties, offer a platform for sequential and site-selective functionalization. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of this substrate, with a primary focus on achieving chemoselectivity at the more reactive carbon-bromine (C-Br) bond.
The presence of the carboxylic acid groups introduces challenges related to solubility and potential catalyst inhibition. To address this, the protocols detailed below are primarily designed for the diester derivative, dimethyl 2-bromo-5-chloroterephthalate, which offers improved solubility in common organic solvents and mitigates the acidic nature of the free carboxylic acid. A final hydrolysis step can then be employed to regenerate the terephthalic acid moiety if required for the final application, such as in the synthesis of metal-organic frameworks (MOFs).
The Principle of Chemoselectivity
The cornerstone of selectively functionalizing this compound lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl[1]. This inherent difference allows for the preferential activation of the C-Br bond over the C-Cl bond under carefully controlled reaction conditions. By selecting the appropriate palladium catalyst, ligand, base, and temperature, one can achieve high yields of the mono-functionalized product, leaving the C-Cl bond available for subsequent transformations. The electron-withdrawing nature of the two ester groups further activates the aryl halide towards oxidative addition, a key step in the catalytic cycle[2].
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 2-bromo-5-chloroterephthalate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial. These ligands stabilize the palladium(0) active species and promote the oxidative addition of the aryl bromide. A suitable base is required to activate the boronic acid for the transmetalation step.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the selective Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of Dimethyl 2-bromo-5-chloroterephthalate
Materials:
-
Dimethyl 2-bromo-5-chloroterephthalate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add dimethyl 2-bromo-5-chloroterephthalate, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate and SPhos.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Note on Hydrolysis: To obtain the free dicarboxylic acid, the resulting diester can be hydrolyzed using standard conditions, such as stirring with an excess of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidification.
Representative Data for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | Phenylboronic acid | ~85-95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 4-Methoxyphenylboronic acid | ~80-90 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 10 | 3-Pyridinylboronic acid | ~75-85 |
Yields are estimates based on similar substrates and may require optimization.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the terephthalate core. This reaction is particularly valuable for creating rigid, linear structures and for intermediates that can undergo further transformations like click chemistry or cyclization reactions.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper(I) salt activates the terminal alkyne to form a copper acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final product. Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling (Glaser coupling)[3]. The presence of electron-withdrawing groups on the aryl halide, as in our substrate, generally promotes the oxidative addition step[2][4].
Diagram: Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira reaction.
Detailed Protocol: Sonogashira Coupling of Dimethyl 2-bromo-5-chloroterephthalate
Materials:
-
Dimethyl 2-bromo-5-chloroterephthalate (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Degassed N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add dimethyl 2-bromo-5-chloroterephthalate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Alkyne | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | Phenylacetylene | ~80-90 |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | 60 | 8 | Trimethylsilylacetylene | ~85-95 |
| Pd(OAc)₂ / XPhos (Cu-free) | Cs₂CO₃ | Dioxane | 100 | 12 | 1-Octyne | ~70-80 |
Yields are estimates based on similar substrates and may require optimization.
III. Heck Coupling: Vinylation of the Aromatic Core
The Heck reaction allows for the coupling of the aryl bromide with an alkene, leading to the formation of a new carbon-carbon double bond. This reaction is highly valuable for the synthesis of stilbene-like structures and other vinyl-substituted aromatics.
Mechanistic Rationale
The Heck reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate a palladium hydride species. A base is then required to neutralize the generated HBr and regenerate the active Pd(0) catalyst.
Detailed Protocol: Heck Coupling of Diethyl 2-bromo-5-chloroterephthalate
Materials:
-
Diethyl 2-bromo-5-chloroterephthalate (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Degassed N,N-Dimethylformamide (DMF)
-
Sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealed tube, add diethyl 2-bromo-5-chloroterephthalate, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and proceed with a standard aqueous work-up and purification by column chromatography.
IV. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides[1][5]. This reaction is of great importance in pharmaceutical and materials science for introducing nitrogen-containing functionalities.
Mechanistic Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination[5]. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for high efficiency, especially with less reactive aryl chlorides[6].
Detailed Protocol: Buchwald-Hartwig Amination of Dimethyl 2-bromo-5-chloroterephthalate
Materials:
-
Dimethyl 2-bromo-5-chloroterephthalate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Degassed toluene
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed toluene, followed by dimethyl 2-bromo-5-chloroterephthalate and the amine.
-
Seal the tube and heat the mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The selective functionalization of this compound and its diester derivatives via palladium-catalyzed cross-coupling reactions offers a rich platform for the synthesis of a diverse array of complex molecules. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can achieve high chemoselectivity. The protocols provided herein serve as a robust starting point for researchers in drug development and materials science. However, it is crucial to recognize that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, is often necessary to achieve the desired outcome for a specific substrate combination.
References
- BenchChem. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application of 2-Bromo-5-chloroterephthalic Acid in Polymer Synthesis: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of halogen atoms into polymer backbones represents a cornerstone of modern materials science, offering a direct pathway to enhancing flame retardancy, thermal stability, and solubility. 2-Bromo-5-chloroterephthalic acid emerges as a highly functionalized aromatic dicarboxylic acid, uniquely poised for the synthesis of high-performance polymers. The presence of both bromine and chlorine atoms on the phenyl ring provides a synergistic effect in flame retardancy mechanisms, operating in both the gas and condensed phases. This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced polyamides and polyesters, complete with detailed experimental protocols and expected material properties.
Introduction to this compound: A Monomer for Advanced Polymers
This compound is a halogenated aromatic dicarboxylic acid with the chemical formula C₈H₄BrClO₄.[1] Its structure, featuring two carboxylic acid groups in a para-configuration, makes it an ideal candidate for step-growth polymerization reactions. The strategic placement of bromine and chlorine atoms on the aromatic ring is the key to its utility in specialty polymers. These halogens act as radical traps in the gas phase during combustion, interrupting the exothermic processes of fire. Furthermore, they promote char formation in the condensed phase, creating a thermal barrier that protects the underlying material.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄BrClO₄ |
| Molecular Weight | 279.47 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) |
Synthesis of High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. The incorporation of this compound into the polyamide backbone is anticipated to yield materials with enhanced flame retardancy and improved solubility, a common challenge with rigid aromatic polymers. The most effective method for preparing aramids from diacid chlorides is low-temperature solution polymerization.
Rationale for Method Selection
Low-temperature solution polymerization is preferred over high-temperature methods to avoid potential side reactions and degradation of the halogenated monomer. This technique allows for precise control over the polymerization process, leading to high molecular weight polymers with well-defined structures. The conversion of the dicarboxylic acid to its more reactive diacid chloride derivative is a necessary preliminary step to facilitate the amidation reaction under mild conditions.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the synthesis of halogenated aromatic polyamides.
Detailed Protocol: Synthesis of Poly(m-phenylene-2-bromo-5-chloroterephthalamide)
Part A: Synthesis of 2-Bromo-5-chloroterephthaloyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place this compound (10.0 g, 0.0358 mol).
-
Reagent Addition: Add excess thionyl chloride (30 mL, 0.41 mol) and a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours, or until the evolution of HCl gas ceases.
-
Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Bromo-5-chloroterephthaloyl chloride can be purified by recrystallization from a suitable solvent like hexane.
Part B: Low-Temperature Solution Polycondensation
-
Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve m-phenylenediamine (3.87 g, 0.0358 mol) in a mixture of N-methyl-2-pyrrolidone (NMP, 50 mL) and pyridine (5 mL). Cool the solution to 0-5 °C in an ice bath.
-
Polymerization: To the cooled and stirred solution, add the synthesized 2-Bromo-5-chloroterephthaloyl chloride (11.2 g, 0.0358 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for 1 hour, and then at room temperature for an additional 3 hours.
-
Polymer Isolation: Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.
-
Purification: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts, and dry it in a vacuum oven at 80 °C overnight.
Expected Properties of Halogenated Aromatic Polyamides
The introduction of bulky bromine and chlorine atoms onto the polymer backbone is expected to disrupt the chain packing and hydrogen bonding that are characteristic of traditional aramids. This will likely lead to:
-
Improved Solubility: Increased solubility in polar aprotic solvents.
-
Lower Crystallinity: A more amorphous polymer structure.
-
Enhanced Flame Retardancy: Due to the presence of halogens.
-
Good Thermal Stability: While the onset of decomposition might be slightly lower than non-halogenated counterparts, significant char yield at higher temperatures is expected.
Synthesis of Flame-Retardant Aromatic Polyesters
Aromatic polyesters are valued for their excellent thermal and mechanical properties, as well as their chemical resistance. The incorporation of this compound can produce polyesters with inherent flame retardancy, making them suitable for applications requiring stringent fire safety standards. Melt polycondensation is a common and industrially scalable method for polyester synthesis.
Rationale for Method Selection
Melt polycondensation is a solvent-free process, which is environmentally advantageous. It is typically carried out in two stages: an initial esterification or transesterification at a lower temperature, followed by a polycondensation step at a higher temperature and under vacuum to drive the reaction to completion by removing the condensation byproducts.
Experimental Workflow: Polyester Synthesis
Caption: Workflow for the synthesis of halogenated aromatic polyesters.
Detailed Protocol: Synthesis of Polyester from this compound and Bisphenol A
-
Reaction Setup: In a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge this compound (27.95 g, 0.1 mol), Bisphenol A (22.83 g, 0.1 mol), and a catalyst such as antimony trioxide (0.05 g).
-
Esterification Stage: Heat the mixture under a slow stream of nitrogen to 180-220 °C. Water will be evolved as a byproduct of the esterification reaction and should be collected. This stage is typically continued for 2-4 hours, or until the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 mmHg. The viscosity of the melt will increase significantly during this stage. Continue the reaction for 3-5 hours, or until the desired melt viscosity is achieved.
-
Polymer Isolation: Cool the reactor to room temperature and extrude the solid polymer.
-
Purification: The polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent like methanol. The purified polymer should be dried in a vacuum oven.
Expected Properties of Halogenated Aromatic Polyesters
Similar to the polyamides, the presence of the halogen atoms in the polyester backbone is expected to influence the material's properties:
-
Flame Retardancy: The primary advantage of incorporating this compound.
-
Thermal Stability: Good thermal stability with a high char yield upon decomposition.
-
Chemical Resistance: Aromatic polyesters generally exhibit good resistance to a wide range of chemicals.
-
Mechanical Properties: The bulky halogen atoms may lead to a slight reduction in mechanical strength compared to non-halogenated analogs but will likely retain good rigidity.
Table 2: Predicted Thermal Properties of Halogenated Polymers
| Polymer Type | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Char Yield at 600 °C (%) |
| Aromatic Polyamide | 250 - 300 | > 400 | > 50 |
| Aromatic Polyester | 180 - 230 | > 380 | > 45 |
Note: These are estimated values based on trends observed in similar halogenated aromatic polymers.
Characterization of Halogenated Polymers
A thorough characterization of the synthesized polymers is crucial to confirm their structure and evaluate their properties.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To confirm the formation of amide (-CO-NH-) or ester (-COO-) linkages.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
-
Flammability Testing:
-
Limiting Oxygen Index (LOI): To quantify the minimum oxygen concentration required to support combustion.
-
UL 94 Vertical Burn Test: To classify the material's flammability characteristics.
-
Concluding Remarks
This compound stands as a promising monomer for the development of high-performance, flame-retardant aromatic polyamides and polyesters. The synthetic protocols outlined in this guide, based on established polymerization techniques for analogous halogenated monomers, provide a solid foundation for researchers to explore the potential of this unique building block. The resulting polymers are anticipated to exhibit a valuable combination of thermal stability, enhanced solubility, and, most importantly, inherent flame retardancy, making them attractive candidates for a wide range of applications where fire safety is paramount. Further research and optimization of the reaction conditions will undoubtedly unlock the full potential of this versatile monomer in the field of advanced polymer materials.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13903138, this compound.
Sources
Application Notes & Protocols: Leveraging 2-Bromo-5-chloroterephthalic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
2-Bromo-5-chloroterephthalic acid is a highly functionalized aromatic scaffold that has garnered significant interest as a versatile starting material in medicinal chemistry and drug development. Its unique substitution pattern—featuring two carboxylic acid moieties, a reactive bromine atom, and a stable chlorine atom—offers multiple, orthogonal sites for chemical modification. This guide provides an in-depth exploration of its application in synthesizing complex pharmaceutical intermediates. We present detailed, field-proven protocols for key transformations, including selective amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, complete with characterization benchmarks.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, the rational design of synthetic pathways is paramount. The selection of the right starting material can dramatically shorten synthetic routes, improve overall yield, and provide access to novel chemical space. This compound (CAS 500550-60-7) is an exemplary building block, embodying the principles of synthetic efficiency.[1]
The molecule's utility is rooted in its distinct reactive centers:
-
Two Carboxylic Acids: These groups at positions 1 and 4 provide handles for forming amides, esters, or other acyl derivatives. Their differing steric and electronic environments can potentially allow for selective mono-functionalization under carefully controlled conditions.
-
Carbon-Bromine Bond: The bromine atom at position 2 is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[2]
-
Carbon-Chlorine Bond: The chlorine at position 5 is generally less reactive than bromine in cross-coupling, providing an opportunity for sequential, site-selective functionalization.
This multi-functional nature makes it a key intermediate in the synthesis of complex molecules, including a family of promising SGLT2 inhibitors for diabetes therapy.[3] This guide will detail the core methodologies for unlocking its synthetic potential.
Core Synthetic Strategies and Workflows
The strategic application of this compound involves a logical sequence of reactions targeting its different functional groups. The following workflow illustrates the primary synthetic pathways for generating diverse pharmaceutical intermediates.
Caption: General synthetic workflows using this compound.
Detailed Protocols and Methodologies
Protocol 1: Diamide Synthesis via HATU-Mediated Coupling
Amide bond formation is one of the most frequent reactions in medicinal chemistry.[4] For a diacid like this compound, coupling with electron-deficient or sterically hindered amines can be challenging. Using a potent coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high efficiency and minimizes side reactions.[4]
Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to scavenge the generated acid without competing with the primary amine.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (N,N-Dimethylformamide) under a nitrogen atmosphere, add the desired amine (2.2 eq) followed by DIPEA (4.0 eq).
-
Activation: In a separate flask, dissolve HATU (2.2 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diamide.
| Parameter | Condition / Value | Causality / Notes |
| Solvent | Anhydrous DMF | High polarity solvates all reactants; anhydrous to prevent hydrolysis of activated ester. |
| Coupling Agent | HATU (2.2 eq) | Highly efficient for challenging couplings; slight excess ensures full conversion.[5] |
| Base | DIPEA (4.0 eq) | Sterically hindered, non-nucleophilic base prevents unwanted side reactions. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic activation step; RT allows the reaction to proceed to completion. |
| Typical Yield | 75-90% | Dependent on the nucleophilicity and steric bulk of the amine. |
Protocol 2: Selective Mono-Esterification (Fischer-Speier Esterification)
Ester derivatives are crucial for creating prodrugs or modifying the physicochemical properties of a molecule.[6] Achieving mono-esterification on a terephthalic acid derivative can be accomplished by controlling stoichiometry and reaction time.
Rationale: Fischer-Speier esterification is a classic acid-catalyzed reaction.[7] By using a limited amount of alcohol and a catalytic amount of strong acid, the reaction equilibrium can be controlled. The reaction is reversible, and removal of water drives it towards product formation. For mono-esterification, limiting the alcohol to ~1.5 equivalents is a common strategy.
Experimental Protocol:
-
Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, used in excess as the solvent).
-
Catalysis: Cool the mixture to 0 °C and slowly add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq) or concentrated sulfuric acid (2-3 drops).[8]
-
Reaction: Heat the mixture to reflux (for methanol, ~65 °C) for 4-6 hours. Monitor for the formation of the mono-ester and di-ester by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of NaHCO₃.
-
Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product mixture (mono-ester, di-ester, starting material) can be separated by column chromatography.
| Parameter | Condition / Value | Causality / Notes |
| Solvent/Reagent | Methanol (excess) | Acts as both solvent and reactant, driving the equilibrium. |
| Catalyst | p-TsOH (0.1 eq) | Strong acid protonates the carbonyl oxygen, activating it for nucleophilic attack.[8] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Control | Reaction Time | Shorter reaction times favor the formation of the mono-ester. |
| Typical Yield | 40-60% (Mono-ester) | Yield is highly dependent on stopping the reaction at the optimal time. |
Protocol 3: Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is an ideal handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[4]
Rationale: The Suzuki-Miyaura reaction involves a catalytic cycle with a Pd(0) species. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with a boronic acid derivative (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol:
-
Preparation: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (3.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours under the inert atmosphere. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acids, causing the product to precipitate.
-
Purification: Filter the solid product and wash with water and a non-polar solvent like hexane to remove catalyst residues. The product can be further purified by recrystallization if necessary.
| Parameter | Condition / Value | Causality / Notes |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common and effective Pd(0) catalyst for Suzuki couplings. |
| Base | K₂CO₃ (3.0 eq) | Essential for activating the boronic acid for the transmetalation step.[4] |
| Solvent | Dioxane/Water (4:1) | The aqueous phase is necessary to dissolve the inorganic base. Solvents must be degassed. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
| Typical Yield | 80-95% | Generally high-yielding, but dependent on the stability of the boronic acid partner. |
Conclusion and Future Outlook
This compound stands out as a pre-functionalized and synthetically tractable building block for the construction of complex pharmaceutical intermediates. The orthogonal reactivity of its functional groups allows for a modular and strategic approach to synthesis. The protocols detailed herein for amide coupling, esterification, and Suzuki-Miyaura reactions provide a robust foundation for researchers and drug development professionals. By mastering these transformations, scientists can efficiently navigate synthetic pathways to novel therapeutics, accelerating the discovery of next-generation medicines.
References
- Chem-Impex. 2-Bromo-5-chlorobenzoic acid.
- Yuki Gosei Kogyo Co., Ltd. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Fine Chemicals, 2005.
- ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015).
- Reddit r/Chempros. Tips and tricks for difficult amide bond formation? (2021).
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Google Patents. US2876255A - Preparation of bromo acids and esters.
- Organic Chemistry Portal. Ester synthesis by esterification.
- MedCrave. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020).
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5-chloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-Bromo-5-chloroterephthalic acid, a key intermediate in the development of novel pharmaceuticals and advanced materials. The narrative delves into the strategic considerations for transitioning from laboratory-scale synthesis to large-scale production. We present a detailed, two-step synthetic protocol, starting from the selective bromination of terephthalic acid, followed by a directed chlorination. Emphasis is placed on the causal factors influencing reaction outcomes, process safety, and the critical parameters for successful scale-up. This guide is intended to equip researchers and process chemists with the foundational knowledge and practical insights required for the efficient and safe production of this valuable compound.
Introduction: The Significance of this compound
This compound is a halogenated aromatic dicarboxylic acid whose structural features make it a highly versatile building block in organic synthesis. The differential reactivity of the bromine and chlorine substituents, coupled with the two carboxylic acid moieties, allows for a wide array of subsequent chemical modifications. This has led to its use in the synthesis of complex molecules with potential applications in medicinal chemistry, including the development of novel kinase inhibitors and other therapeutic agents. Furthermore, its rigid, substituted aromatic core makes it a candidate for the synthesis of advanced polymers and metal-organic frameworks (MOFs) with unique material properties.
The increasing demand for this intermediate necessitates the development of a robust and scalable synthetic route. This application note addresses this need by providing a detailed examination of a feasible synthetic pathway and the associated considerations for its implementation on an industrial scale.
Synthetic Strategy: A Two-Step Halogenation Approach
The synthesis of this compound is most logically approached via a sequential halogenation of the readily available and inexpensive starting material, terephthalic acid. The directing effects of the substituents on the aromatic ring are key to achieving the desired isomer. The carboxylic acid groups are meta-directing and deactivating, while the bromine atom is ortho-, para-directing and deactivating. This electronic landscape guides the selective introduction of the halogen atoms.
A plausible and commonly referenced synthetic route involves two key steps:
-
Electrophilic Bromination of Terephthalic Acid: The initial introduction of a bromine atom onto the terephthalic acid backbone.
-
Electrophilic Chlorination of 2-Bromoterephthalic Acid: The subsequent and selective introduction of a chlorine atom to yield the final product.
This sequential approach allows for greater control over the final product distribution compared to a one-pot dihalogenation.
Laboratory-Scale Synthesis Protocol
The following protocol outlines a representative procedure for the laboratory-scale synthesis of this compound. It is crucial that all operations are conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid- and halogen-resistant gloves.
Part A: Synthesis of 2-Bromoterephthalic Acid
This procedure is adapted from established methods for the bromination of terephthalic acid in a highly acidic medium.[1][2]
Materials:
-
Terephthalic acid
-
Oleum (20-30% SO₃)
-
Liquid Bromine
-
Iodine (catalyst)
-
Ice
-
Deionized water
-
Sodium bisulfite (for quenching)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser with a gas outlet connected to a scrubber containing a sodium thiosulfate solution
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, carefully add oleum.
-
While stirring, slowly add terephthalic acid to the oleum. The addition may be exothermic, and the temperature should be monitored.
-
Add a catalytic amount of iodine to the mixture.
-
From the dropping funnel, add liquid bromine dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature within a specified range (e.g., 40-50 °C).
-
After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
The crude 2-bromoterephthalic acid will precipitate as a solid.
-
If the solution retains a bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven. The purity of the 2-bromoterephthalic acid should be confirmed by analytical methods such as NMR and melting point determination.[3]
Part B: Synthesis of this compound
The following is a representative protocol for the chlorination of 2-bromoterephthalic acid, based on general principles of electrophilic aromatic substitution.[4]
Materials:
-
2-Bromoterephthalic acid
-
Chlorosulfonic acid
-
Thionyl chloride or another suitable chlorinating agent
-
Iodine (catalyst, optional)
-
Ice
-
Deionized water
Equipment:
-
Similar to Part A, with appropriate measures for handling corrosive chlorinating agents.
Procedure:
-
In a clean and dry three-necked round-bottom flask, carefully add chlorosulfonic acid.
-
Slowly add the 2-bromoterephthalic acid to the stirred chlorosulfonic acid.
-
Add a suitable chlorinating agent, such as thionyl chloride, dropwise to the reaction mixture. The addition should be slow and the temperature monitored.
-
A catalytic amount of iodine may be added to facilitate the reaction.
-
Gently heat the reaction mixture and maintain it at a specific temperature (e.g., 50-60 °C) for several hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.
-
The crude this compound will precipitate.
-
Collect the solid by vacuum filtration and wash it extensively with cold deionized water.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetic acid/water).[5][6]
-
Dry the final product under vacuum. Characterize the product by NMR, mass spectrometry, and melting point to confirm its identity and purity.[7]
Scale-Up Considerations
Transitioning the synthesis of this compound from the laboratory to a pilot or industrial scale introduces a new set of challenges that must be carefully addressed to ensure safety, efficiency, and product quality.
Reaction Kinetics and Thermodynamics
The halogenation of aromatic compounds is typically an exothermic process.[8][9] On a large scale, the heat generated can lead to a rapid increase in temperature, potentially causing side reactions, degradation of the product, and an uncontrolled "runaway" reaction.
-
Heat Management: The reactor must have an efficient cooling system to dissipate the heat of reaction. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging. The use of jacketed reactors with a high-performance heat transfer fluid is essential.
-
Dosing Control: The addition of the halogenating agents (bromine and the chlorinating agent) must be carefully controlled. A slow, continuous feed allows for better temperature management. The feed rate should be linked to the reactor's cooling capacity.
Mass Transfer and Mixing
In heterogeneous reaction mixtures, such as the suspension of terephthalic acid in oleum, efficient mixing is critical to ensure that the reactants are in close contact.
-
Agitation: The design of the agitator (impeller type, size, and speed) is crucial for maintaining a uniform suspension and promoting mass transfer between the liquid and solid phases. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Gas Evolution: The reactions evolve hydrogen bromide and hydrogen chloride gases. Efficient stirring helps in the disengagement of these gases from the reaction mixture. The reactor's off-gas system must be designed to handle these corrosive gases safely, typically by scrubbing with a caustic solution.
Materials of Construction
The use of highly corrosive reagents such as oleum, chlorosulfonic acid, bromine, and the generated hydrohalic acids necessitates the selection of appropriate materials for the reactor and associated equipment.
-
Corrosion Resistance: Glass-lined steel or reactors made from highly corrosion-resistant alloys (e.g., Hastelloy) are typically required for these types of reactions.
-
Gaskets and Seals: The gaskets and seals must also be chemically resistant to prevent leaks of hazardous materials.
Process Safety
The inherent hazards of the reactants and byproducts demand a rigorous approach to process safety.
-
Handling of Halogens: Bromine and chlorine are highly toxic and corrosive.[10][11][12] Large-scale operations require dedicated storage and handling systems, including emergency shutdown valves and scrubber systems to neutralize any accidental releases.
-
Quenching and Work-up: The quenching of the reaction mixture with water is highly exothermic and requires a carefully designed quenching vessel with robust cooling and agitation to manage the heat and gas evolution safely.
-
Pressure Management: The evolution of gaseous byproducts can lead to a pressure buildup in the reactor. The system must be equipped with pressure relief devices that vent to a safe location, such as a scrubber.
Product Isolation and Purification
On a large scale, the isolation and purification of the final product need to be efficient and scalable.
-
Filtration and Drying: The choice of filtration equipment (e.g., filter press, centrifuge) will depend on the particle size and filtration characteristics of the product. The dryer (e.g., vacuum tray dryer, paddle dryer) must be capable of handling a corrosive, wet cake.
-
Crystallization: The final purity of the product is often determined by the crystallization process.[6][13] On a large scale, controlling the cooling profile and agitation is crucial for obtaining a consistent crystal size distribution, which affects filtration and handling properties.
Data and Workflow Visualization
Critical Process Parameters: Lab vs. Scale-Up
| Parameter | Laboratory Scale (10-100 g) | Pilot/Industrial Scale (100-1000 kg) | Key Considerations for Scale-Up |
| Reactor Volume | 0.5 - 2 L | 1000 - 5000 L | Surface-area-to-volume ratio decreases, impacting heat transfer. |
| Agitation | Magnetic stirrer / Overhead stirrer | High-torque mechanical agitator | Ensuring homogeneity and preventing solids from settling. |
| Reagent Addition | Dropping funnel (manual) | Metering pumps (automated) | Precise control of addition rate to manage exotherm. |
| Temperature Control | Heating mantle / Ice bath | Jacketed reactor with heat transfer fluid | Efficient removal of reaction heat to prevent runaway reactions. |
| Work-up | Manual pouring onto ice | Controlled quench in a dedicated vessel | Management of large exotherms and gas evolution. |
| Product Isolation | Buchner funnel | Centrifuge / Filter press | Efficient solid-liquid separation and washing. |
| Drying | Vacuum oven | Large-scale vacuum dryer | Efficient solvent removal without product degradation. |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Scale-Up Logic Diagram
Caption: Key considerations for the scale-up of the synthesis.
Conclusion
The synthesis of this compound presents a manageable challenge for experienced chemists. The outlined two-step halogenation of terephthalic acid provides a logical and feasible route to this valuable intermediate. However, the transition from a laboratory procedure to a large-scale manufacturing process requires careful consideration of the chemical engineering principles of heat and mass transfer, as well as a robust process safety management plan. By understanding and addressing the challenges associated with handling highly corrosive and toxic materials, and by implementing appropriate engineering controls, the synthesis of this compound can be scaled up safely and efficiently to meet the growing demands of the pharmaceutical and materials science industries.
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analytical methods for the quantification of 2-Bromo-5-chloroterephthalic acid
Application Note: Quantitative Analysis of 2-Bromo-5-chloroterephthalic Acid
Introduction and Significance
This compound is a halogenated aromatic dicarboxylic acid. Its structural features make it a valuable intermediate or building block in the synthesis of advanced polymers, specialty chemicals, and, notably, active pharmaceutical ingredients (APIs). In the pharmaceutical industry, the precise quantification of such intermediates is not merely a procedural step but a cornerstone of quality control and regulatory compliance.[1][2] Accurate measurement ensures the stoichiometric integrity of subsequent reactions, controls the impurity profile of the final API, and ultimately contributes to the safety and efficacy of the drug product.[2][3]
This guide provides detailed, field-proven protocols for the quantification of this compound, designed for professionals in research and drug development. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for its robustness and widespread availability, and Gas Chromatography-Mass Spectrometry (GC-MS) for its high specificity, which requires a preliminary derivatization step. Additionally, we will discuss the principles of Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful alternative primary method. Each protocol is presented as a self-validating system, grounded in established analytical principles and regulatory expectations outlined by bodies like the ICH.[3][4]
Analyte Profile: this compound
| Property | Value | Source |
| CAS Number | 500550-60-7 | [5][6] |
| Molecular Formula | C₈H₄BrClO₄ | [5] |
| Molecular Weight | 279.47 g/mol | [5] |
| IUPAC Name | 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid | [7] |
| Structure | C1=C(C(=CC(=C1Cl)C(=O)O)Br)C(=O)O | [5] |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle and Rationale: Reversed-phase HPLC is the preferred method for analyzing non-volatile polar compounds like aromatic acids.[8] The core principle involves partitioning the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The quantification of this compound relies on this technique for its robustness and precision.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte.
-
Mobile Phase: An acidic mobile phase (e.g., using phosphoric or trifluoroacetic acid) is critical.[9] It suppresses the ionization of the two carboxylic acid groups on the analyte, converting them from the anionic carboxylate form to the neutral carboxylic acid form. This uncharged state significantly enhances retention on the non-polar C18 column and results in sharp, symmetrical peaks.
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is used to first elute more polar impurities and then ensure the timely and efficient elution of the highly retained analyte, optimizing resolution and analysis time.
-
UV Detection: The aromatic nature of the molecule provides strong UV absorbance, making UV detection a sensitive and reliable method for quantification. A detection wavelength of 240 nm is often a good starting point for terephthalic acid derivatives.[10]
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for the quantification of this compound by RP-HPLC-UV.
Detailed Protocol: RP-HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Phosphoric acid (H₃PO₄), analytical grade
-
Sample containing this compound
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity LC or equivalent[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[11]
-
Mobile Phase A: Water with 0.1% H₃PO₄
-
Mobile Phase B: Acetonitrile with 0.1% H₃PO₄
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV/DAD at 240 nm
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh an appropriate amount of the sample to yield a final concentration within the calibration range (e.g., ~100 µg/mL). Dissolve in the diluent, using sonication if necessary. Filter the solution through a 0.45 µm PTFE syringe filter before injection.[9]
4. Analysis and Calculation:
-
Inject the calibration standards to establish system suitability and generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Method Validation Summary (Typical Performance)
| Parameter | Typical Specification | Rationale |
| Linearity (R²) | > 0.998 | Ensures a direct proportional relationship between concentration and response.[4] |
| LOD | < 0.5 µg/mL | The lowest concentration that can be reliably detected. |
| LOQ | < 2.0 µg/mL | The lowest concentration that can be accurately quantified.[4][12] |
| Precision (%RSD) | < 2% | Demonstrates the repeatability and intermediate precision of the method.[3] |
| Accuracy (Recovery) | 98-102% | Shows the closeness of the measured value to the true value.[3][4] |
Method 2: GC-MS with Silylation Derivatization
Principle and Rationale: Gas chromatography is a powerful separation technique, but it is limited to thermally stable and volatile compounds. Dicarboxylic acids like this compound have low volatility and high polarity, making them unsuitable for direct GC analysis.[13] Therefore, a derivatization step is mandatory.
Causality of Experimental Choices:
-
Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens (like -COOH).[13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS) replace the acidic protons with non-polar trimethylsilyl (TMS) groups. This derivatization drastically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.
-
GC Separation: A non-polar capillary column (e.g., DB-5MS) is used to separate the derivatized analyte from other components based on boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS) Detection: MS provides high selectivity and sensitivity. Operating in Selected Ion Monitoring (SIM) mode, where only specific fragment ions of the derivatized analyte are monitored, allows for accurate quantification even in complex matrices.[14][15]
Experimental Workflow: GC-MS with Derivatizationdot
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Safe Handling, Storage, and Emergency Protocols for 2-Bromo-5-chloroterephthalic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling and storage procedures for 2-Bromo-5-chloroterephthalic acid (CAS No. 500550-60-7). As a halogenated aromatic carboxylic acid, this compound requires stringent safety protocols to mitigate risks associated with its potential irritant and corrosive properties. This application note details essential practices, from risk assessment and personal protective equipment (PPE) to step-by-step protocols for handling, storage, and emergency response. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain the integrity of research and development activities.
Compound Identification and Hazard Analysis
This compound is a solid organic compound used as a building block in chemical synthesis.[1][2] Understanding its chemical properties is foundational to safe handling.
| Property | Value | Source |
| CAS Number | 500550-60-7 | [1] |
| Molecular Formula | C₈H₄BrClO₄ | [1] |
| Molecular Weight | 279.47 g/mol | [1] |
| Appearance | White to off-white powder | [3] |
| IUPAC Name | 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid | [1] |
GHS Hazard Classification (Anticipated)
While a specific, verified Safety Data Sheet (SDS) for this compound is not universally available, its hazards can be reliably inferred from structurally analogous compounds such as 5-Bromo-2-chlorobenzoic acid.[4][5][6] Based on these analogs, the compound is anticipated to be classified as hazardous.
-
Skin Corrosion/Irritation, Category 2 (Causes skin irritation)[4][5][6]
-
Serious Eye Damage/Eye Irritation, Category 2A (Causes serious eye irritation)[4][5][6]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (May cause respiratory irritation)[4][5]
Hazard Pictograms:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Risk Assessment and Mitigation: The RAMP Framework
A systematic approach to safety is crucial. We advocate for the RAMP (Recognize, Assess, Minimize, Prepare) framework for all procedures involving this compound.[7]
-
Recognize Hazards: Understand the skin, eye, and respiratory irritation hazards as detailed above. Recognize that as a fine powder, it can be easily aerosolized.[8]
-
Assess Risks: Evaluate the specific risks of your experimental procedure. Consider the quantity of material being used, the duration of handling, and the potential for dust generation.
-
Minimize Risks: Employ a hierarchy of controls.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[7] Ensure safety showers and eyewash stations are accessible.[4][9]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Work in a well-ventilated area and never work alone when handling hazardous chemicals.[10][11] Keep work areas clean and uncluttered.[12]
-
Personal Protective Equipment (PPE): Use appropriate PPE as a final line of defense.[7][13]
-
-
Prepare for Emergencies: Know the location of spill kits, fire extinguishers, and emergency exits.[9] Ensure all personnel are trained on emergency procedures.[14]
Personal Protective Equipment (PPE) Protocol
Proper PPE is mandatory to create a barrier between the researcher and the chemical.[15] The required PPE for handling this compound is summarized below.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne powder.[11][16] Must meet ANSI Z87.1 standards. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Protects against skin contact and irritation.[11][16] Inspect gloves for integrity before each use and wash them before removal.[12] |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination.[11][13] |
| Respiratory | Not required if handled in a fume hood | If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[16][17] |
| Feet | Closed-toe Shoes | Protects feet from spills. Sandals or perforated shoes are not permitted.[9][12] |
Protocol for Safe Handling and Dispensing
This protocol outlines the step-by-step procedure for safely weighing and transferring this compound powder.
Preparation
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Don PPE: Put on all required PPE as specified in Section 3.
-
Prepare Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble Equipment: Place an analytical balance, spatulas, weighing paper or boat, and a sealable container for the final preparation inside the fume hood.
Weighing and Transfer
-
Tare the Balance: Place the weighing boat on the balance and tare it.
-
Transfer the Powder: Slowly and carefully transfer the desired amount of this compound from its stock container to the weighing boat using a clean spatula.
-
Rationale: Slow transfer minimizes the generation of airborne dust, which poses an inhalation hazard.[8]
-
-
Close Stock Container: Immediately and securely close the lid of the stock container.
-
Rationale: This prevents contamination of the stock material and minimizes exposure to the laboratory environment.[9]
-
-
Transfer to Receiving Vessel: Carefully transfer the weighed powder into the designated receiving vessel (e.g., a round-bottom flask).
-
Clean Equipment: Clean the spatula thoroughly with an appropriate solvent (e.g., ethanol or acetone) over a designated halogenated waste container. Dispose of the weighing boat in the solid hazardous waste stream.
Post-Handling Cleanup
-
Decontaminate Work Area: Wipe down the work surface inside the fume hood with a damp cloth or towel. Dispose of the bench paper and cleaning materials as solid hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the task, even if gloves were worn.[11][12]
Caption: Workflow for safely handling this compound.
Protocol for Safe Storage
Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.[10]
Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10][18]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[9][18] The primary container should be in good condition with a clear, legible label.[10]
-
Cabinet: Store in a dedicated cabinet for corrosive materials, preferably made of or lined with a corrosion-resistant material like polyethylene.[19][20]
Chemical Segregation and Incompatibility
Segregating incompatible chemicals is a cornerstone of laboratory safety.[7][10] this compound, as an organic acid, must be stored separately from certain chemical classes.
-
DO NOT Store With:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Violent neutralization reactions can occur.[21]
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates): These can cause vigorous, potentially explosive reactions.[21][22]
-
Active Metals (e.g., sodium, potassium, magnesium): May react to produce flammable hydrogen gas.[21]
-
-
Store With:
-
Other organic acids, provided they are not also strong oxidizers.[19]
-
Caption: Chemical storage segregation plan for this compound.
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce injury and damage.[14]
Chemical Spill
The response depends on the size of the spill.[23]
-
Minor Spill (small amount, contained in a fume hood):
-
Alert personnel in the immediate area.[24]
-
Wearing full PPE, gently cover the spill with a neutral absorbent material like sodium bicarbonate or a commercial acid spill kit.[23][24] Avoid creating dust.
-
Once neutralized, carefully sweep the material into a designated hazardous waste container.[24]
-
Decontaminate the area with a mild detergent and water.
-
-
Major Spill (large amount, outside of a fume hood):
-
Evacuate: Immediately evacuate the area. Alert all nearby personnel.[23]
-
Confine: If safe to do so, close the doors to the affected area to confine vapors.[8]
-
Report: Contact your institution's Environmental Health & Safety (EHS) office and emergency services. Provide the chemical name, location, and estimated quantity of the spill.[23]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4][24] Use a safety shower if the contact area is large.[24] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[6] Seek immediate medical attention.[24]
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.
-
Segregate Waste: Collect halogenated organic waste separately from non-halogenated waste.[25]
-
Labeling: Use a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste" and list the chemical contents.[25]
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour chemicals down the drain.[9]
References
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Troubleshooting & Optimization
troubleshooting common issues in 2-Bromo-5-chloroterephthalic acid synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-5-chloroterephthalic acid. It addresses common experimental challenges through a troubleshooting-focused, question-and-answer format. The protocols and insights provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and successful outcomes.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached via two primary routes, each with its own set of challenges and considerations. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity of the final product.
-
Route A: Electrophilic Aromatic Substitution. This classic approach involves the direct bromination of 2-chloroterephthalic acid. While seemingly straightforward, success hinges on controlling the regioselectivity of the bromination and managing the harsh reaction conditions required to activate the deactivated aromatic ring.
-
Route B: Oxidation of a Substituted Xylene. This method starts with the more easily synthesized 2-bromo-5-chloro-p-xylene, which is then oxidized to the desired dicarboxylic acid. The primary challenges lie in achieving complete oxidation of both methyl groups without significant side reactions.
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section is structured to directly address specific issues you may encounter during your experiments.
Route A: Direct Bromination of 2-Chloroterephthalic Acid
Question 1: My bromination of 2-chloroterephthalic acid is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low yields in the electrophilic bromination of a deactivated ring like 2-chloroterephthalic acid are common and can stem from several factors. The two carboxyl groups and the chlorine atom are electron-withdrawing, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles.
Causality and Troubleshooting Steps:
-
Insufficiently Reactive Brominating Agent: Standard brominating agents may not be potent enough.
-
Solution: Employ a stronger electrophilic bromine source. This is often achieved by using a Lewis acid catalyst such as anhydrous FeBr₃ or AlCl₃ in conjunction with molecular bromine (Br₂). The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile. Some protocols even utilize fuming sulfuric acid (oleum) as a solvent to further enhance reactivity.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3][4] Gradually increase the reaction temperature and/or extend the reaction time. Be cautious, as excessively harsh conditions can lead to side reactions.
-
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate.
-
Solution: Carefully increase the reaction temperature in increments. A typical temperature range for the bromination of deactivated aromatic acids is between 40-80°C, especially when using strong acids like chlorosulfonic or fluorosulfonic acid.[1]
-
Question 2: I am observing the formation of multiple brominated products. How can I improve the regioselectivity to favor the desired 2-bromo-5-chloro isomer?
Answer:
Controlling regioselectivity is a critical challenge in this synthesis. The directing effects of the substituents on the ring determine the position of bromination. Both the carboxyl groups and the chlorine atom are ortho, para-directing. However, the positions ortho to the carboxyl groups are sterically hindered. The chlorine atom directs ortho and para to itself. The desired product is formed by bromination at the position para to the chlorine and meta to both carboxyl groups.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: The bulky carboxyl groups will disfavor bromination at the positions immediately adjacent to them. This inherent steric hindrance is advantageous.
-
Directing Group Influence: The chlorine atom is an ortho, para-director. The para position is generally favored over the ortho position due to reduced steric hindrance. The desired product results from substitution at the position para to the chlorine atom.
-
Use of Directing Groups: In some cases, temporarily modifying the carboxylic acid groups to esters can alter the steric and electronic properties of the ring, potentially leading to improved regioselectivity.[5] However, this adds extra steps to the synthesis.
Sources
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- 3. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
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- 5. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
strategies for improving the yield of 2-Bromo-5-chloroterephthalic acid synthesis
An essential intermediate in the development of advanced materials and pharmaceuticals, 2-Bromo-5-chloroterephthalic acid presents unique synthetic challenges. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis and improve experimental outcomes. As Senior Application Scientists, we offer this guide grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and high-yield results.
Overview of Synthetic Strategies
The synthesis of this compound is not trivial, primarily due to the challenge of achieving specific regiochemistry on the benzene ring, which is deactivated by two carboxylic acid groups. The main approaches involve either the direct halogenation of a terephthalic acid precursor or the oxidation of a pre-halogenated p-xylene derivative. Each strategy has distinct advantages and challenges related to reaction control, reagent handling, and purification.
Caption: High-level comparison of primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: While several routes exist, derivatives of terephthalic acid are frequently used as starting materials.[1] A common strategy involves using dimethyl terephthalate, as the ester groups can modulate the reactivity and solubility of the molecule, before being hydrolyzed to the desired dicarboxylic acid in the final step.[2] Alternatively, starting with a pre-substituted xylene, such as 2-bromo-5-chloro-p-xylene, and then oxidizing the methyl groups is another viable, though often more complex, pathway.[3][4]
Q2: Why is regioselectivity the primary challenge in this synthesis?
A2: Regioselectivity is difficult because the directing effects of the substituents are not perfectly aligned for the desired outcome. The two carboxylic acid groups on terephthalic acid are strongly deactivating and meta-directing. Halogenating this substrate directly often requires harsh conditions (e.g., oleum) which can lead to a mixture of isomers and over-halogenated products.[5][6] If one halogen is introduced, its ortho-, para-directing effect competes with the meta-directing effect of the carboxyl groups for the second halogenation step, further complicating isomer control.
Q3: What are the typical yields I can expect?
A3: Yields can vary significantly based on the chosen route and optimization of reaction conditions. For multi-step syntheses starting from simple precursors, overall yields can be modest, sometimes in the range of 20-50%.[7] However, for a specific, well-optimized halogenation or oxidation step, yields can be much higher, potentially exceeding 80-90%.[8] The key is precise control over reaction parameters to minimize side product formation.
Q4: How do I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are the most powerful tools for confirming the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Provides the molecular weight and isotopic pattern, which is distinctive due to the presence of both bromine and chlorine.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the percentage of the desired product versus impurities.
-
Melting Point: A sharp melting point indicates high purity. For this compound, the melting point is approximately 250-253°C.[1]
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Problem Area: Low or No Product Yield
Q: My reaction shows no conversion of the starting material (terephthalic acid). What are the likely causes?
A: This issue typically points to insufficient reaction activation or catalyst inefficiency.
-
Cause 1: Inadequate Reaction Conditions: The direct halogenation of the highly deactivated terephthalic acid ring requires forcing conditions. If you are using milder conditions, the electrophilic substitution may not proceed.
-
Solution: Consider using a stronger acid system, such as oleum (fuming sulfuric acid) or chlorosulfonic acid, which protonates the carboxylic acid groups and further activates the halogenating agent.[5][6] Ensure your reaction temperature is within the optimal range, as temperatures between 40-80°C are often required.[5]
-
-
Cause 2: Inactive Catalyst: If using an iodine catalyst for bromination, ensure it is fresh and anhydrous.
-
Solution: Add a small amount of elemental iodine as a catalyst. Iodine helps generate a more potent electrophilic bromine species in situ.[5]
-
Q: My yield is very high after the initial reaction, but I lose most of the product during workup and purification. Why?
A: This is a common issue related to product solubility and isolation.
-
Cause 1: Premature Precipitation during Workup: this compound is poorly soluble in acidic water. Quenching the reaction mixture by pouring it onto ice water is a standard procedure to precipitate the crude product.[9] However, if the volume of water is too large or the pH is not sufficiently low, some of the product may remain as a salt in the aqueous phase.
-
Solution: Ensure the aqueous solution is strongly acidic (pH < 2) during workup to fully protonate the carboxylic acid groups and minimize water solubility. Use a minimal amount of ice water for quenching to keep the product concentrated.
-
-
Cause 2: Inefficient Extraction: If performing a liquid-liquid extraction, the diacid may not transfer efficiently into common organic solvents if it is partially deprotonated.
-
Solution: Before extraction, acidify the aqueous layer thoroughly. Use a more polar organic solvent like ethyl acetate for extraction and perform multiple extractions to ensure complete recovery.
-
Caption: Troubleshooting workflow for diagnosing low yield issues.
Problem Area: Poor Selectivity & Byproduct Formation
Q: My final product is a mixture of halogenated isomers. How can I improve regioselectivity?
A: Achieving the correct 2,5- substitution pattern requires careful control of the halogenation sequence and conditions.
-
Cause 1: Competing Directing Effects: As mentioned, the carboxyl groups direct meta, while an initial halogen substituent will direct ortho- and para-. This competition can lead to isomers.
-
Solution 1 (Ester Protection): A robust strategy is to first convert terephthalic acid to its dimethyl ester. The bulkier ester groups can sterically hinder certain positions, and their electronic influence can be subtly different. Perform the bromination and chlorination on the ester and then hydrolyze to the diacid as the final step.[2]
-
Solution 2 (Stepwise Halogenation Control): Introduce the halogens sequentially under carefully controlled conditions. For example, brominating 2-chloroterephthalic acid or chlorinating 2-bromoterephthalic acid. The existing halogen's directing effect will be paramount. Precise temperature control is critical; lower temperatures (e.g., 0-15°C) often favor kinetic products and can enhance selectivity.[8]
-
Q: I'm observing significant amounts of tri- and tetra-halogenated byproducts. How can I prevent this?
A: Over-halogenation occurs when the reaction is too aggressive or proceeds for too long.
-
Cause 1: Excess Halogenating Agent: Using a stoichiometric excess of bromine or chlorine source will inevitably lead to further substitution on the activated mono- and di-halogenated rings.
-
Solution: Carefully control the stoichiometry of your halogenating agent. Use no more than 1.0-1.1 equivalents for each halogenation step. A slow, dropwise addition of the halogenating agent using a syringe pump can help maintain a low concentration in the reaction mixture, suppressing over-reaction.
-
-
Cause 2: Overly Harsh Conditions: High temperatures and highly active catalysts increase the rate of all reactions, including the undesirable subsequent halogenations.
-
Solution: Reduce the reaction temperature. While forcing conditions may be needed to initiate the reaction, once it begins, it may be possible to lower the temperature to maintain a controlled rate.[5]
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Stoichiometry | Use 1.0-1.1 eq. of halogenating agent per step. | Minimizes over-halogenation byproducts.[10] |
| Temperature | Maintain lowest possible temp for reasonable rate (e.g., 40-55°C). | Reduces the rate of side reactions, improving selectivity.[5] |
| Addition Rate | Add halogenating agent slowly over several hours. | Prevents localized high concentrations that lead to multiple substitutions. |
| Catalyst | Use minimal effective amount of catalyst (e.g., iodine). | Avoids excessive reaction rates that can reduce control. |
Table 1: Key Reaction Parameters for Controlling Halogenation Selectivity.
Detailed Experimental Protocols
Protocol 1: Synthesis via Direct Bromination of 2-Chloroterephthalic Acid
This protocol is a representative procedure adapted from general methods for halogenating aromatic acids.
Materials:
-
2-Chloroterephthalic acid
-
Oleum (20% SO3)
-
Liquid Bromine (Br2)
-
Iodine (catalyst)
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr fumes), add 2-chloroterephthalic acid (1.0 eq) and a catalytic amount of iodine (0.02 eq).
-
Dissolution: Carefully add oleum (approx. 5-10 volumes) to the flask while stirring. The mixture may warm slightly. Stir until all solids are dissolved.
-
Bromine Addition: Cool the flask in an ice-water bath. Slowly add bromine (1.05 eq) dropwise from the addition funnel over 1-2 hours. Maintain the internal temperature below 25°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 50-60°C and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by HPLC.
-
Workup: Once the reaction is complete, cool the mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 60-80°C to a constant weight.
Protocol 2: Purification by Recrystallization
Challenge: The low solubility of this compound in most common organic solvents makes recrystallization challenging. A mixed-solvent system or a high-boiling polar solvent is often necessary.
Procedure:
-
Solvent Selection: Place a small amount of the crude product in several test tubes and test its solubility in different solvents at room temperature and upon heating (see Table 2). A good solvent will dissolve the product when hot but show low solubility when cold. Acetic acid or a mixture of ethanol and water are good starting points.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude product and the chosen solvent system. Heat the mixture to reflux with stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.
-
Filtration: Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
| Solvent/System | Boiling Point (°C) | Suitability Notes |
| Acetic Acid | 118 | Good solvent for many aromatic carboxylic acids. Can be difficult to remove completely. |
| Ethanol/Water | Variable | Good polarity range. The ratio can be tuned to optimize solubility and recovery. |
| DMF/Water | Variable | Dimethylformamide is a strong solvent, but its high boiling point can make it hard to remove. |
| Dioxane/Water | Variable | Similar to DMF, offers good solvating power for poorly soluble compounds. |
Table 2: Potential Solvent Systems for Recrystallization.
References
- Beiranvand, R. P., & Ovaysi, S. (2024). Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor. Journal of Chemistry.
- ChemBK. (2024). This compound.
- Hindawi. (2024). Synthesis and optimization of 2,5-dihydroxyterephthalic acid in a slurry reactor.
- Knobloch, J. O. (1975). U.S. Patent No. 3,894,079. Google Patents.
- Kabale University Library Catalog. (n.d.). Comments: Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor.
- Kabale University Library Catalog. (n.d.). Holdings: Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor.
- Organic Syntheses. (n.d.). Phthalaldehydic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sustainable Synthesis Pathways for 2-Bromo-5-chloronitrobenzene.
- Wang, Z., et al. (2024). A Benign Synthesis Route to Terephthalic Acid via Two-Step Electrochemical Oxidation of P-xylene. ResearchGate.
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- Wilkinson, G. (1964). U.S. Patent No. 3,142,701. Google Patents.
- Ritter, A. R. (2009). EP2099737B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid. Google Patents.
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Nakanishi, J., et al. (1981). U.S. Patent No. 4,263,452. Google Patents.
- Ritter, A. R. (2008). U.S. Patent No. 7,355,070. Google Patents.
- Wang, C., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- National Institutes of Health. (2025). Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications.
- Kharas, G. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv.
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- 3. 2-Bromo-5-chloro-p-xylene synthesis - chemicalbook [chemicalbook.com]
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- 5. US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents [patents.google.com]
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methods for removing impurities from crude 2-Bromo-5-chloroterephthalic acid
Introduction
Welcome to the technical support guide for the purification of 2-Bromo-5-chloroterephthalic acid (CAS 500550-60-7)[1][2]. This molecule is a key intermediate in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). Due to the nature of its synthesis, typically involving electrophilic halogenation of a terephthalic acid precursor, the crude product is often contaminated with a variety of impurities.[3] Ensuring the removal of these impurities is critical for the success of downstream applications, where purity requirements are exceptionally stringent.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the rationale behind each purification strategy, providing detailed, actionable protocols to help you achieve the desired purity for your research.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Most syntheses involve the bromination and chlorination of a substituted terephthalic acid. Consequently, impurities typically fall into three categories:
-
Unreacted Starting Materials & Intermediates: Depending on the sequence, you may find residual 2-Bromoterephthalic acid or 5-Chloroterephthalic acid.[4] If the synthesis starts further back, materials like p-xylene or its oxidation byproducts could be present.[5]
-
Side-Reaction Products: Electrophilic aromatic substitution can lead to regioisomers or products of over-halogenation. For instance, di-brominated or di-chlorinated terephthalic acids are common byproducts. The reaction conditions, especially temperature and catalyst choice, heavily influence the formation of these impurities.[6][7]
-
Residual Reagents and Solvents: Solvents like acetic acid or mineral acids used to enhance the reactivity of brominating agents (e.g., Br₂) can be trapped in the crude solid.[7][8]
A summary of potential impurities is provided in the table below.
| Impurity Class | Specific Examples | Typical Origin |
| Starting Materials | 2-Bromoterephthalic acid, 5-Chloroterephthalic acid | Incomplete reaction |
| Over-halogenation Products | 2,X-Dibromo-5-chloroterephthalic acid, Di-brominated species | Excess halogenating agent or harsh reaction conditions |
| Regioisomers | Isomers with different Br/Cl substitution patterns | Lack of complete regioselectivity in the synthesis |
| Incomplete Oxidation Products | 4-Carboxybenzaldehyde (4-CBA), p-Toluic acid | If synthesized from p-xylene oxidation[5] |
| Residual Solvents/Acids | Acetic acid, Sulfuric acid, Nitric acid | From the reaction medium or workup |
Q2: My crude product is a discolored powder. What is the best initial purification strategy for bulk material?
A2: For bulk purification of a solid organic compound, recrystallization is the most effective and economical first step.[9] The principle is to dissolve the crude material in a minimum amount of a suitable hot solvent, in which the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Ideally, the impurities will either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent after the desired product has crystallized (removed in the mother liquor).[9]
A good starting point for a polar, acidic compound like this compound would be a polar protic solvent like water, acetic acid, or an alcohol/water mixture.
Q3: I need to remove neutral impurities from my acidic product. Recrystallization isn't working well. What should I do?
A3: This is a classic purification challenge perfectly suited for acid-base extraction .[10][11] This technique exploits the acidic nature of your target compound's two carboxylic acid groups. By reacting the crude mixture with a mild aqueous base, you can selectively convert the desired acid into its water-soluble salt, leaving neutral organic impurities behind in an immiscible organic solvent.
The key steps are:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether.
-
Extract this solution with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). A weak base is preferable to a strong base like NaOH to prevent potential hydrolysis of the halogen substituents or reaction with less acidic impurities. The dicarboxylic acid will be deprotonated to form its disodium salt, which partitions into the aqueous layer.[12][13]
-
Separate the aqueous layer, which now contains your purified compound as a salt.
-
Re-acidify the aqueous layer with a strong acid (e.g., HCl) to a low pH (~1-2). This will re-protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.[14]
-
Collect the pure, solid product by vacuum filtration.
This method is exceptionally effective for removing non-acidic contaminants.
Q4: My main impurities are isomers of the target compound. How can I separate them?
A4: Separating structurally similar isomers, which have very similar physical properties like solubility, requires a high-resolution technique. Column chromatography is the method of choice.[15]
Given that your compound is highly polar and acidic, you may encounter issues like streaking or poor separation on standard silica gel. This is due to strong interactions between the carboxylic acid groups and the acidic silanol groups on the silica surface.[16] To overcome this, you must modify the mobile phase (eluent):
-
Acidify the Eluent: Add a small amount (0.1-1%) of an acid, such as acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate).[17] This suppresses the deprotonation of your compound, reducing its interaction with the silica and resulting in sharper bands and better separation.
For particularly difficult separations, reversed-phase flash chromatography using a C18-functionalized stationary phase can be highly effective.[18] In this case, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) added to keep the carboxylic acids protonated.
Q5: How can I reliably determine the purity of my final product?
A5: A single method is often insufficient for a definitive purity assessment. A combination of techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis.[19][20] A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) and UV detection is an excellent setup. Purity is typically reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound. The absence of signals corresponding to known impurities is a strong indicator of purity. For absolute quantification, quantitative NMR (qNMR) can be performed using a certified internal standard.[21]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula, adding another layer of confidence in the compound's identity.
-
Melting Point Determination: A pure crystalline solid will have a sharp melting point over a narrow range. Impurities typically cause the melting point to be depressed and broaden the range.[22]
Purification and Analysis Workflows
The following diagrams illustrate the decision-making process for purification and a detailed workflow for the highly effective acid-base extraction technique.
Caption: Workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and weakly acidic/basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
5 M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of crude material) in an Erlenmeyer flask.
-
Transfer: Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer (steps 3-4) two more times with fresh NaHCO₃ solution. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded. [23]6. Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M HCl dropwise while stirring until the solution becomes strongly acidic (pH 1-2), confirmed with pH paper. A white precipitate of the purified product will form. [14]7. Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC
This protocol provides a standard method for determining the final purity of the synthesized compound. [19] Instrumentation & Materials:
-
HPLC system with UV-Vis detector, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
Procedure:
-
Sample Preparation: Accurately weigh ~5 mg of your purified product and dissolve it in 10 mL of the sample diluent to create a ~0.5 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Water/FA) | % Mobile Phase B (ACN/FA) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis: Equilibrate the system until a stable baseline is achieved, then inject the sample. Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- TIEI Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- Wikipedia. (2023). Acid–base extraction.
- Ali, I., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 51(7), 674-680.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Scribd. (n.d.). Separating Acids and Neutral Compounds by Solvent Extraction.
- Pauter, K., et al. (1998). Chromatographic separations of aromatic carboxylic acids. Acta Poloniae Pharmaceutica, 55(6), 447-459.
- ChemBK. (2024). This compound.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
- Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4789.
- Google Patents. (1963). US3102137A - Purification of terephthalic acid.
- Fokin, A. A., et al. (2014). Aromatic Bromination in Concentrated Nitric Acid. Open Journal of Synthesis Theory and Applications, 3, 28-32.
- Google Patents. (1981). US4263452A - Process for purifying terephthalic acid.
- Organic Syntheses. (n.d.). Phthalaldehydic acid.
- Google Patents. (2004). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
- Scientific Research Publishing. (2014). Aromatic Bromination in Concentrated Nitric Acid.
- PubChem. (n.d.). Bromoterephthalic acid. National Institutes of Health.
- ResearchGate. (2014). (PDF) Aromatic Bromination in Concentrated Nitric Acid.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Chlorination.
- PubChem. (n.d.). 2-Bromo-5-fluoroterephthalic acid. National Institutes of Health.
- ResearchGate. (2001). Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis.
- ResearchGate. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
Sources
- 1. This compound; 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid | Chemrio [chemrio.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chembk.com [chembk.com]
- 4. Bromoterephthalic acid | C8H5BrO4 | CID 68513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.embuni.ac.ke [repository.embuni.ac.ke]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. scribd.com [scribd.com]
- 14. US3102137A - Purification of terephthalic acid - Google Patents [patents.google.com]
- 15. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
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- 23. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
Technical Support Center: Optimization of Reaction Conditions for Preparing 2-Bromo-5-chloroterephthalic Acid
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-5-chloroterephthalic acid. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate the optimization of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.
Introduction: Strategic Synthesis of this compound
This compound is a valuable substituted aromatic dicarboxylic acid, often employed as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The precise arrangement of the bromo and chloro substituents on the terephthalic acid scaffold is crucial for its subsequent reactivity and the properties of the final products.
The synthesis of this molecule presents unique challenges, primarily in achieving the desired regioselectivity of halogenation and ensuring high purity of the final product. This guide will focus on a robust and logical synthetic pathway, starting from a commercially available precursor, and will provide detailed protocols and troubleshooting advice for each critical step.
Recommended Synthetic Pathway: From 2-Chloro-p-xylene to this compound
A reliable and scalable approach to synthesize this compound involves a two-step process starting from 2-chloro-p-xylene:
-
Regioselective Bromination: Introduction of a bromine atom at the 5-position of 2-chloro-p-xylene.
-
Oxidation: Conversion of the two methyl groups of the resulting 2-bromo-5-chloro-p-xylene to carboxylic acids.
This strategy is advantageous as it allows for controlled introduction of the halogen substituents on the more electron-rich xylene ring before the deactivating carboxylic acid groups are introduced.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-chloro-p-xylene
This procedure is adapted from a documented synthesis and focuses on the regioselective bromination of 2-chloro-p-xylene.[1] The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups on the aromatic ring guide the incoming electrophile (bromine) to the desired position.
Diagram of the Bromination Workflow:
Caption: Workflow for the synthesis of 2-Bromo-5-chloro-p-xylene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-p-xylene | 140.61 | 10.0 g | 71.1 mmol |
| Bromine | 159.81 | 12.5 g (4.0 mL) | 78.2 mmol |
| Iodine | 253.81 | 0.9 g | 3.5 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Na2S2O3 (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-chloro-p-xylene (10.0 g, 71.1 mmol) and iodine (0.9 g, 3.5 mmol) in dichloromethane (150 mL).
-
Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere and protect from light by wrapping the flask in aluminum foil.
-
Slowly add a solution of bromine (12.5 g, 78.2 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium thiosulfate solution until the orange color of bromine disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-5-chloro-p-xylene. The crude product can be used in the next step without further purification if the purity is deemed sufficient by analysis.
Step 2: Oxidation of 2-Bromo-5-chloro-p-xylene to this compound
The oxidation of the methyl groups of 2-bromo-5-chloro-p-xylene to carboxylic acids can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). This is a vigorous reaction and requires careful temperature control.
Diagram of the Oxidation Workflow:
Caption: Workflow for the oxidation of 2-Bromo-5-chloro-p-xylene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-chloro-p-xylene | 219.52 | 10.0 g | 45.6 mmol |
| Potassium Permanganate (KMnO₄) | 158.03 | 28.8 g | 182.2 mmol |
| Water | 18.02 | 500 mL | - |
| Concentrated HCl | - | As needed | - |
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-bromo-5-chloro-p-xylene (10.0 g, 45.6 mmol) and water (500 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (28.8 g, 182.2 mmol) in warm water.
-
Slowly add the potassium permanganate solution to the refluxing mixture over a period of 2-3 hours. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the purple color persists.
-
While still hot, filter the reaction mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate.
-
Wash the MnO₂ cake with a small amount of hot water.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
PART 2: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of iodine in the bromination reaction?
A1: Iodine acts as a Lewis acid catalyst. It reacts with bromine to form a more potent electrophile, which is necessary for the electrophilic aromatic substitution on the moderately activated 2-chloro-p-xylene ring.
Q2: Why is the bromination reaction carried out in the dark?
A2: Performing the reaction in the dark minimizes the formation of radical species that can lead to side-chain bromination (benzylic bromination) instead of the desired aromatic ring bromination.
Q3: Can I use a different oxidizing agent for the second step?
A3: While potassium permanganate is a common and effective choice, other strong oxidizing agents like sodium dichromate in sulfuric acid can also be used. However, permanganate is often preferred due to its lower toxicity compared to chromium-based oxidants. The reaction conditions would need to be re-optimized for a different oxidizing agent.
Q4: How can I purify the final product if it contains impurities?
A4: The primary method for purifying crude terephthalic acids is recrystallization.[2][3] Suitable solvents include acetic acid, a mixture of acetic acid and water, or dimethylformamide (DMF). Another method involves dissolving the crude acid in a basic solution (e.g., NaOH), treating with activated carbon to remove colored impurities, and then re-precipitating the acid by adding a strong acid.[4]
Q5: What are the expected spectroscopic signatures for this compound?
A5:
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5][6] This will result in a cluster of molecular ion peaks.
-
¹H NMR: You would expect to see two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The spectrum will show eight distinct signals: six for the aromatic carbons and two for the carboxylic acid carbons.
-
FTIR: The FTIR spectrum will show a broad O-H stretch from the carboxylic acids (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Br and C-Cl stretches in the fingerprint region.[7][8][9][10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-Bromo-5-chloro-p-xylene | - Incomplete reaction. - Loss of product during work-up. - Side-chain bromination. | - Increase reaction time and monitor by TLC/GC-MS. - Ensure efficient extraction and minimize transfers. - Protect the reaction from light and maintain the recommended temperature. |
| Formation of multiple brominated isomers | - Incorrect reaction temperature. - Ineffective catalyst. | - Maintain the reaction at 0°C during the initial addition of bromine to improve regioselectivity. - Ensure the iodine catalyst is fresh and anhydrous. |
| Incomplete oxidation of methyl groups | - Insufficient amount of KMnO₄. - Reaction time is too short. - Poor mixing. | - Use a slight excess of KMnO₄. - Extend the reflux time and monitor for the persistence of the purple permanganate color. - Use a mechanical stirrer to ensure efficient mixing of the heterogeneous reaction. |
| Low yield of this compound | - Product loss during filtration of MnO₂. - Incomplete precipitation of the product. | - Ensure the MnO₂ is thoroughly washed with hot water to recover any adsorbed product. - Cool the acidified filtrate in an ice bath for an extended period to maximize crystallization. |
| Final product is colored | - Presence of manganese impurities. - Organic impurities from side reactions. | - Ensure complete removal of MnO₂ during filtration. - Recrystallize the final product from a suitable solvent or perform an acid-base purification as described in the FAQs. |
PART 3: Data Summary and Visualization
Table of Reaction Parameters
| Parameter | Step 1: Bromination | Step 2: Oxidation |
| Temperature | 0°C to Room Temperature | Reflux (~100°C) |
| Reaction Time | 18 hours | 4-6 hours |
| Key Reagents | Bromine, Iodine | Potassium Permanganate |
| Solvent | Dichloromethane | Water |
| Catalyst | Iodine | - |
Visualization of the Overall Synthetic Route
Caption: Overall synthetic pathway for this compound.
References
- US3646125A - Terephthalic acid purification process - Google P
- An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanisms of 2-Bromo-6-chlorotoluene - Benchchem.
- A Researcher's Guide to Isotopic Peak Analysis of Bromo-dichloro Compounds in Mass Spectrometry - Benchchem.
- METHOD FOR PREPARING PURIFIED TEREPHTHALIC ACID AND ISOPHTHALIC ACID
- Experiment 2: AROMATIC SIDE-CHAIN OXIDATION: PHTHALIC ACID
- Isotopes in Mass Spectrometry - Chemistry Steps.
- 2-Bromo-5-chloro-p-xylene synthesis - ChemicalBook.
- The halogenation of aromatics: Part VIII.
- (PDF)
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
- 13.04 Isotopic Abundance in Mass Spectrometry - YouTube.
- Haloalkanes and Haloarenes - NCERT.
- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The mass spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry.
- US3592847A - Process for the purification of terephthalic acid - Google P
- FTIR spectra of (a) terephthalic acid, b PMA, c MIL-53(Fe), d...
- Infrared and Raman spectra of phtalic, isophtalic and terephtalic acids | Semantic Scholar.
- CAS 85072-44-2 2-bromo-5-chloro-p-xylene - BOC Sciences.
- FTIR spectrum of pure terephthalic acid and synthesized terephthalic acid.
- Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques - PubMed.
- US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google P
- Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromin
- Troubleshooting low yields in the oxidative cycliz
- Ch13 - Mass Spectroscopy - University of Calgary.
- FT-IR spectra of (a) THETA, (b) TPA from PET bottle waste and (c) TPA standard.
- Method and apparatus for preparing purified terephthalic acid - Google P
- Troubleshooting low yields in the synthesis of substituted enones - Benchchem.
- FT‐IR spectra of terephthalic acid and as synthesized MCU (showing carbonyl C=O stretching vibration).
- US4954648A - Method for the bromination of aromatic compound - Google P
- Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release | Journal of the American Chemical Society.
- Oxidizing Xylene with potassium permangan
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- 1,4-benzenedicarboxylic acid from xylene by oxid
- (PDF)
- On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity | Request PDF - ResearchG
- US2809211A - Process for oxidation of xylenes - Google P
- Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry.
- ( m )
- 2-Bromo-5-chloro-m-xylene - Oakwood Chemical.
- Enhanced utilization of oxidants for in situ chemical oxidation of chlorinated and arom
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds | Journal of the American Chemical Society.
- Oxidation of Alkenes Using Potassium Permangan
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- Synthesis, X-ray and Quantum Chemical Characteriz
- (PDF)
- 2-Bromo-5-chloro-p-xylene SDS, 85072-44-2 Safety D
- Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons - Pearson.
Sources
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Degradation of 2-Bromo-5-chloroterephthalic Acid
Introduction:
Welcome to the technical support center for 2-Bromo-5-chloroterephthalic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this compound. It is important to note that while extensive literature exists on the degradation of related halogenated aromatic compounds and terephthalic acid, specific degradation pathways for this compound are not widely documented. Therefore, this guide synthesizes established chemical principles and data from analogous compounds to provide a robust framework for your experimental work. The pathways and troubleshooting advice presented here are based on well-understood reactions such as reductive dehalogenation, oxidative ring cleavage, and microbial metabolism observed in similar molecules.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most probable initial steps in the degradation of this compound?
A1: The initial degradation is likely to proceed via one of two main pathways, depending on the experimental conditions:
-
Reductive Dehalogenation: Under reducing conditions, the carbon-halogen bonds are the most probable sites of initial attack. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, reductive debromination to form 2-chloroterephthalic acid is the most likely first step. Subsequent dechlorination would yield terephthalic acid.[1]
-
Oxidative Attack: In the presence of strong oxidizing agents (e.g., hydroxyl radicals), the aromatic ring is susceptible to electrophilic attack. This would lead to hydroxylation of the ring, forming various hydroxylated intermediates.
Q2: What are the likely end-products of complete degradation (mineralization)?
A2: Complete mineralization of this compound under aggressive oxidative conditions would result in the formation of carbon dioxide (CO₂), water (H₂O), bromide ions (Br⁻), and chloride ions (Cl⁻).
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its products?
A3: A multi-pronged analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the disappearance of the parent compound and the appearance of non-volatile, UV-active degradation products such as dehalogenated or hydroxylated terephthalic acids.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying volatile and semi-volatile degradation products. Derivatization may be necessary for the analysis of polar carboxylic acids. This technique is particularly useful for identifying smaller ring-opening products.[5][6]
-
Ion Chromatography: The preferred method for quantifying the release of bromide and chloride ions, providing evidence of dehalogenation.
-
Total Organic Carbon (TOC) Analysis: Useful for assessing the overall extent of mineralization by measuring the decrease in dissolved organic carbon.
Troubleshooting Guide
Issue 1: My HPLC results show a rapid disappearance of the parent this compound peak, but no new peaks are appearing. What could be happening?
-
Possible Cause 1: Complete Mineralization. Under very strong oxidative conditions, the molecule might be rapidly degrading all the way to CO₂ and water, which are not detected by HPLC.
-
Solution: Use a TOC analyzer to check for a decrease in the total organic carbon in your sample. Also, analyze for bromide and chloride ions using ion chromatography to confirm dehalogenation.
-
-
Possible Cause 2: Formation of Volatile Products. Thermal degradation or certain oxidative pathways can produce volatile organic compounds (like benzene or benzoic acid) that would not be retained on a typical reverse-phase HPLC column.[6]
-
Solution: Analyze the headspace of your reaction vessel using headspace GC-MS to identify any volatile products.
-
-
Possible Cause 3: Adsorption to the Reaction Vessel. Highly aromatic compounds can sometimes adsorb to the surfaces of glass or plastic vessels, especially if the pH of the solution is near the pKa of the carboxylic acid groups.
-
Solution: After the experiment, rinse the reaction vessel with a strong organic solvent (like methanol or acetonitrile) and analyze the rinse solution by HPLC to see if the missing compound can be recovered. Using silanized glassware can also minimize adsorption.
-
Issue 2: I am observing multiple small, unresolved peaks in my chromatogram. How can I identify them?
-
Possible Cause: Incomplete Degradation and Side Reactions. You are likely seeing a mixture of partially dehalogenated intermediates (e.g., 2-chloroterephthalic acid, 5-bromoterephthalic acid), positional isomers of hydroxylated products, and initial ring-opening fragments.
-
Solution 1: Optimize Chromatography. Modify your HPLC gradient to achieve better separation. Experiment with different mobile phase compositions and pH.
-
Solution 2: Use Mass Spectrometry. Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio will provide molecular weights of the intermediates, which is a critical step in their identification.
-
Solution 3: Preparative Chromatography and NMR. If an unknown product is present in sufficient quantity, use preparative HPLC to isolate it. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[7]
-
Issue 3: My microbial degradation experiment shows very slow or no degradation.
-
Possible Cause 1: Toxicity. Halogenated aromatic compounds can be toxic to microorganisms at high concentrations.
-
Solution: Start by running a toxicity assay with a range of concentrations of this compound to determine a non-inhibitory starting concentration for your microbial culture.
-
-
Possible Cause 2: Lack of Acclimation. The microbial consortium you are using may not have the necessary enzymes to degrade this specific compound without a period of adaptation.
-
Possible Cause 3: Co-metabolism Requirement. Some microorganisms can only degrade complex molecules in the presence of a more easily consumable primary carbon source (co-metabolism).
-
Solution: Add a simple carbon source, such as glucose or succinate, to your culture medium to see if it promotes the degradation of the target compound.
-
Hypothesized Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound based on established chemical principles.
Proposed Reductive Dehalogenation Pathway
This pathway is favored under anaerobic or chemically reducing conditions. The bromine is typically removed before the chlorine.
Caption: Proposed Reductive Dehalogenation Cascade.
Proposed Oxidative Degradation Pathway
This pathway involves hydroxylation and subsequent ring-opening, common in advanced oxidation processes and aerobic microbial degradation.
Caption: Proposed Oxidative Degradation and Mineralization.
Data Summary Table: Potential Degradation Products
| Potential Product | Formation Condition | Recommended Analytical Method |
| 2-Chloroterephthalic acid | Reductive | HPLC, LC-MS |
| 5-Bromoterephthalic acid | Reductive | HPLC, LC-MS |
| Terephthalic acid | Reductive | HPLC, LC-MS |
| Hydroxylated Intermediates | Oxidative | LC-MS |
| Aliphatic Acids | Oxidative (Ring-opening) | GC-MS (with derivatization), LC-MS |
| Bromide (Br⁻) / Chloride (Cl⁻) | Reductive or Oxidative | Ion Chromatography |
| Carbon Dioxide (CO₂) | Complete Mineralization | TOC Analyzer, Headspace GC |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and pathways.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions (perform in separate, clearly labeled vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. Run a dark control in parallel.
-
Thermal Degradation: Heat the solid compound or a solution in a sealed vial at a temperature below its melting point (e.g., 120°C) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and profile of degradation products.
Protocol 2: Sample Preparation for GC-MS Analysis of Carboxylic Acids
1. Extraction:
-
Acidify the aqueous sample to pH < 2 with HCl.
-
Extract the sample three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
2. Derivatization (Methylation with Diazomethane - USE EXTREME CAUTION ):
-
Warning: Diazomethane is toxic and explosive. This procedure must be performed in a fume hood with appropriate personal protective equipment by trained personnel.
-
Generate diazomethane from a precursor (e.g., Diazald®) according to a standard protocol.
-
Slowly bubble the diazomethane gas through the dried extract until a persistent yellow color is observed.
-
Quench any excess diazomethane by adding a few drops of acetic acid.
-
Concentrate the sample under a gentle stream of nitrogen.
3. Analysis:
-
Reconstitute the sample in a suitable solvent (e.g., hexane).
-
Inject the sample into the GC-MS and run a suitable temperature program to separate the methylated derivatives of the parent compound and its degradation products.
References
- US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google P
- Organic Syntheses Procedure - phthalaldehydic acid. URL
- Organic Chemistry Portal - Arene, alkene or alkane synthesis by dehalogen
- Analytical and Bioanalytical Chemistry Research - Regular Article. URL
- ScienceDirect - Proposed degradation pathways of the drug under different hydrolytic conditions. URL
- NINGBO INNO PHARMCHEM CO.,LTD. - Sustainable Synthesis Pathways for 2-Bromo-5-chloronitrobenzene. URL
- Chemrio - 2-bromo-5-chlorobenzene-1,4-dicarboxylic acid. URL
- ChemBK - this compound. URL
- Srini Chem - 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. URL
- Frontiers - Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. URL
- MDPI - Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. URL
- Google Patents - CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. URL
- Alfa Chemistry - CAS 500550-60-7 this compound. URL
- PubChem - Diethyl 2-bromo-5-chloroterephthal
- ResearchGate - Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. URL
- PubChem - Bromoterephthalic acid. URL
- PubMed - Microbial Biodegradation of 2,4,5-trichlorophenoxyacetic Acid and Chlorophenols. URL
- ResearchGate - Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. URL
- Google Patents - CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. URL
- Chemical Engineering Transactions - Products of Thermal Decomposition of Bromin
- MDPI - Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. URL
- ResearchGate - Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. URL
- Frontiers - Insight Into Microbial Applications for the Biodegrad
- PMC - Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. URL
- ScienceDirect - Studies on thermo-oxidative degradation of synthetic rubbers 1-4 and 1-2 polybutadienes. URL
- ResearchGate - General pathways for the initial degradation of phthal
- PMC - Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. URL
- RSC Education - The hydrolysis of 2-bromo-2-methylpropane. URL
- ResearchGate - Biodegradation of phthalic acid esters by immobilized microbial cells. URL
- BenchChem - analytical methods to detect 3-Bromo-5-propoxyphenylboronic acid degrad
- ResearchGate - Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. URL
Sources
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Microbial biodegradation of 2,4,5-trichlorophenoxyacetic acid and chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analchemres.org [analchemres.org]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
chemical stability of 2-Bromo-5-chloroterephthalic acid under various conditions
Technical Support Center: 2-Bromo-5-chloroterephthalic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for this compound (CAS 500550-60-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common experimental challenges. Our goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: Based on best practices for halogenated carboxylic acids, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Room temperature storage is generally acceptable.[1][2] It is crucial to protect it from moisture to prevent potential hydration, which can affect molar mass calculations for sensitive reactions. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent adsorption of atmospheric contaminants.
Q2: How stable are the aryl-halogen (C-Br and C-Cl) bonds to hydrolysis and nucleophilic attack?
A2: The carbon-halogen bonds in this compound are robust under most standard reaction conditions. In aryl halides, lone pairs of electrons from the halogens overlap with the delocalized π-system of the benzene ring, imparting a partial double-bond character to the C-X bond.[3] This makes the bond stronger and significantly less susceptible to nucleophilic substitution (hydrolysis) compared to alkyl halides.[3][4][5][6] Reaction at these sites typically requires harsh conditions or metal catalysis (e.g., in cross-coupling reactions), which are not present in typical applications like MOF synthesis.[7][8]
Q3: What is the thermal stability of this compound? When should I be concerned about decarboxylation?
A3: Decarboxylation is a primary thermal degradation pathway for terephthalic acids. While direct data for this specific molecule is scarce, studies on the parent compound, terephthalic acid (TPA), show that decarboxylation generally requires very high temperatures, often in the range of 450-550 °C, and is frequently facilitated by metal oxide catalysts.[9][10][11] However, some terephthalic acid derivatives can undergo decarboxylation under significantly milder conditions, for example, by refluxing in high-boiling polar aprotic solvents like DMSO (~189 °C).[12]
Therefore, you should be concerned about potential decarboxylation in experiments conducted at high temperatures (>150 °C) for extended periods, especially in solvents like DMF or DMSO. This is highly relevant for solvothermal and microwave-assisted syntheses.
Q4: Is this compound sensitive to light or air?
A4: While there is no specific data indicating extreme light sensitivity, it is good laboratory practice to store all complex organic reagents in amber vials or in the dark to prevent potential photodecomposition over long periods. The compound is generally stable in air, but as mentioned in A1, it is hygroscopic and should be stored in a dry environment.
Troubleshooting Guide for Synthesis
This section provides solutions to specific issues you may encounter during your experiments, particularly in the context of synthesizing Metal-Organic Frameworks (MOFs) or other polymers.
Scenario 1: Poor Reaction Yield or No Product Formation
Low or no yield is a common issue. Before questioning the reaction itself, it's critical to validate the ligand's integrity and behavior.
Caption: Troubleshooting workflow for low reaction yields.
-
Possible Cause A: Ligand Degradation via Decarboxylation
-
The 'Why': Many solvothermal syntheses operate at temperatures between 120-180 °C. In this range, especially in solvents like DMF or DMSO, slow decarboxylation can occur over reaction times of 24-72 hours.[12] The loss of one or both carboxylic acid groups prevents the ligand from forming the intended coordinated network, leading to low or no yield of the desired product.
-
Troubleshooting Steps:
-
Analyze the Crude Product: Use ¹H NMR on the digested crude product to look for aromatic signals corresponding to the mono-decarboxylated (2-bromo-5-chlorobenzoic acid) or fully decarboxylated (1-bromo-4-chlorobenzene) species.
-
Optimize Reaction Temperature: Systematically lower the reaction temperature in 10-15 °C increments. While this may require longer reaction times, it can often prevent degradation.
-
Time-Course Study: Run the reaction and take aliquots at different time points (e.g., 6, 12, 24, 48 hours) to determine the onset of degradation.
-
-
-
Possible Cause B: Poor Ligand Solubility
-
The 'Why': For a coordination reaction to proceed, the ligand must have sufficient solubility to be available in the solution phase with the metal salt. Terephthalic acids are notoriously insoluble in many common solvents.
-
Troubleshooting Steps:
-
Pre-dissolution Test: Before running the full reaction, test the solubility of the ligand in your chosen solvent system at the reaction temperature.
-
Solvent System Modification: If solubility is low, consider a different solvent or a co-solvent system. For MOF synthesis, DMF, DEF, and DMAc are common choices.
-
Use of Modulators: Adding a small amount of a competing coordinating agent, like a monocarboxylic acid (e.g., formic acid, acetic acid, or trifluoroacetic acid), can sometimes improve solubility and crystal quality.
-
-
Scenario 2: Unexpected Side Products or Poor Product Purity
The presence of unexpected species can complicate purification and characterization.
-
Possible Cause A: Partial or Differential Decarboxylation
-
The 'Why': Asymmetric decarboxylation can lead to a mixture of products. The carboxylic acid group ortho to the bulky bromine atom may have a different decarboxylation rate than the one para to it due to steric and electronic effects. This can lead to the formation of multiple ligand species in situ, disrupting the formation of a single, uniform crystalline product.
-
Troubleshooting Steps:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry on the reaction supernatant to identify species with molecular weights corresponding to the starting material and its decarboxylated derivatives.
-
Employ Milder Synthesis Routes: Explore alternative synthetic methods that do not require high temperatures, such as room-temperature syntheses or hydrothermal methods if applicable.
-
-
-
Possible Cause B: Reaction with Solvent
-
The 'Why': If using an alcohol-based solvent (e.g., ethanol, methanol) at elevated temperatures, there is a risk of esterification of one or both carboxylic acid groups. This is especially true if the reaction conditions are acidic. The resulting ester will not coordinate to the metal center in the same way as the carboxylate, acting as a defect or impurity.
-
Troubleshooting Steps:
-
Choose Aprotic Solvents: Whenever possible, use polar aprotic solvents (DMF, DMAc, acetonitrile) to avoid esterification.
-
Characterize Byproducts: If you must use an alcohol solvent, attempt to isolate and characterize the byproducts. ¹H NMR will show characteristic signals for the ethyl or methyl esters.
-
-
Experimental Protocols & Data
Data Summary: Stability Profile
This table summarizes the expected stability of this compound under various conditions, based on established chemical principles and data from related compounds.
| Condition | Stability Assessment | Key Considerations & Potential Risks |
| Thermal (Solid State) | High. Stable up to and beyond its melting point. Significant decomposition (decarboxylation) requires temperatures >350-400 °C.[9][10][11] | Sublimation may occur at high temperatures under vacuum.[13] |
| Thermal (in Solution) | Solvent & Temperature Dependent. Stable in most solvents at T < 120 °C. Risk of decarboxylation increases significantly at T > 150 °C, especially in DMF/DMSO.[12] | Monitor reactions conducted at high temperatures for extended times. |
| pH (Aqueous) | High. The aromatic core and C-X bonds are stable across a wide pH range. | Solubility is highly pH-dependent. The acid form is poorly soluble in water, while the carboxylate salt form (at pH > 5) is more soluble. |
| Hydrolytic Stability | Very High. Aryl-halide bonds are resistant to hydrolysis under non-catalytic conditions.[3] | Negligible risk in typical aqueous or protic solvent systems. |
| Oxidative Stability | Moderate. The aromatic ring can be degraded by strong oxidizing agents (e.g., KMnO₄, hot H₂O₂). Stable to ambient air. | Avoid strong oxidizers unless intentional degradation is desired. |
| Reductive Stability | Moderate to Low. The C-Br bond can be susceptible to reduction via catalytic hydrogenation (e.g., H₂/Pd-C) or with strong reducing agents. This is a common pathway for dehalogenation. | Be cautious when using reducing agents in subsequent synthetic steps if the halogen functionality is desired. |
Protocol: Purity Verification by ¹H NMR Spectroscopy
Objective: To confirm the identity and purity of this compound before use.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the solid acid directly into a clean, dry NMR tube.
-
Add ~0.7 mL of DMSO-d₆ to the NMR tube. DMSO-d₆ is an excellent solvent for this compound and its acidic protons are readily observable.
-
Securely cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (<40 °C) may be required.
-
Acquire the ¹H NMR spectrum.
-
Analysis:
-
Look for two distinct singlets in the aromatic region (typically ~7.5-8.5 ppm), corresponding to the two non-equivalent aromatic protons.
-
Look for a very broad singlet at high ppm (>13 ppm) corresponding to the two carboxylic acid protons. The broadness is due to hydrogen bonding and exchange.
-
Integrate the aromatic protons against a known internal standard or check for the absence of other signals to assess purity. Common impurities might include residual solvents from its synthesis or related halogenated species.
-
Potential Degradation Pathways Diagram
Sources
- 1. 500550-60-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Bromoterephthalic acid | 586-35-6 [chemicalbook.com]
- 3. savemyexams.com [savemyexams.com]
- 4. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. praxilabs.com [praxilabs.com]
- 7. srinichem.com [srinichem.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. CN103467237B - Terephthalic acid residue catalytic decarboxylation prepares the method for aromatic hydrocarbons - Google Patents [patents.google.com]
- 11. The Catalytic Decarboxylation of Terephthalic Acid to Benzene - Master's thesis - Dissertation [dissertationtopic.net]
- 12. US4339601A - Terephthalic acid derivatives and process for preparing them - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reaction Kinetics of 2-Bromo-5-chloroterephthalic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloroterephthalic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments focusing on the influence of temperature on its reaction kinetics. Our goal is to equip you with the foundational knowledge and practical solutions to navigate the complexities of your research.
Introduction to Temperature Effects on Reaction Kinetics
The rate of a chemical reaction is profoundly influenced by temperature. This relationship is primarily described by the Arrhenius equation, which illustrates that the rate constant (k) of a reaction increases exponentially with temperature.[1][2] For many organic reactions, a general rule of thumb is that the reaction rate can double or even triple with a mere 10°C increase in temperature.[3] This is because higher temperatures lead to more frequent molecular collisions and a greater proportion of those collisions having sufficient energy to overcome the activation energy barrier.[4][5][6]
Understanding and controlling the influence of temperature is paramount in the synthesis and derivatization of this compound to ensure optimal yield, purity, and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for determining the optimal reaction temperature for a reaction involving this compound?
A1: For novel reactions, a prudent approach is to start with a modest temperature and incrementally increase it. Given that this compound is a substituted aromatic carboxylic acid, initial exploratory reactions could begin at room temperature (around 20-25°C) and be gradually heated. Monitoring the reaction progress at intervals of 10-20°C is advisable. For reactions like bromination, which can be exothermic, it is often necessary to start at lower temperatures (e.g., 0-10°C) to control the reaction rate and prevent side reactions.[7][8]
Q2: How does the choice of solvent affect the influence of temperature on the reaction kinetics?
A2: The solvent plays a critical role in how temperature affects reaction rates.[9][10][11] Key considerations include:
-
Solubility: The solubility of this compound and other reactants will vary with temperature and the chosen solvent.[4][12] Poor solubility can become a rate-limiting factor.
-
Polarity: The polarity of the solvent can influence the stability of the transition state. For reactions involving polar intermediates, a polar solvent can lower the activation energy and thus increase the reaction rate at a given temperature.[10][13]
-
Boiling Point: The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure.
Q3: What are common side reactions to be aware of when heating reactions with this compound?
A3: At elevated temperatures, several side reactions can occur:
-
Decarboxylation: Carboxylic acids, particularly aromatic ones, can undergo decarboxylation at high temperatures, leading to the loss of a carboxyl group as carbon dioxide.[1][3][14][15][16]
-
Over-bromination/chlorination: In halogenation reactions, higher temperatures can lead to less selective and multiple halogenations on the aromatic ring.[8]
-
Decomposition: Like all organic molecules, this compound has a decomposition temperature. Exceeding this will lead to a complex mixture of degradation products.
Troubleshooting Guide
Issue 1: The reaction is not proceeding at a measurable rate.
| Potential Cause | Troubleshooting Steps |
| Insufficient Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation at each stage. |
| Poor Solubility of Reactants | - Select a solvent in which this compound and other reactants have better solubility at the desired reaction temperature.- Increase the temperature to improve solubility, while being mindful of potential side reactions. |
| Inadequate Mixing | Ensure efficient stirring to maximize the contact between reactants. |
| Catalyst Inactivity | If a catalyst is used, ensure it is fresh and active. Consider a different catalyst if necessary. |
Issue 2: The reaction is proceeding too quickly and is difficult to control.
| Potential Cause | Troubleshooting Steps |
| Highly Exothermic Reaction | - Lower the initial reaction temperature. Consider starting the reaction in an ice bath.- Add reagents dropwise to control the rate of heat generation.[7] |
| Temperature Spikes | Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat) to maintain a stable temperature. |
| High Reactant Concentration | Dilute the reaction mixture with more solvent to slow down the reaction rate. |
Issue 3: The formation of significant side products is observed.
| Potential Cause | Troubleshooting Steps |
| Temperature is too high | - Lower the reaction temperature to favor the desired reaction pathway.- Conduct a temperature optimization study to find the optimal balance between reaction rate and selectivity. |
| Decarboxylation | If decarboxylation is suspected, confirm by analyzing the product mixture for the corresponding decarboxylated compound. Run the reaction at a lower temperature.[3][14] |
| Incorrect Solvent Choice | The solvent may be participating in the reaction or promoting side reactions. Experiment with a more inert solvent. |
Experimental Protocols
Protocol 1: Determining the Activation Energy (Ea) of a Reaction
This protocol outlines the steps to experimentally determine the activation energy of a reaction involving this compound using the Arrhenius equation.[17][18][19]
Step-by-Step Methodology:
-
Set up a series of identical reactions: Prepare at least four to five reaction mixtures with the same concentrations of this compound and other reactants.
-
Run reactions at different, constant temperatures: Use a temperature-controlled bath to maintain each reaction at a specific temperature (e.g., 25°C, 35°C, 45°C, 55°C). Ensure the temperatures are accurately measured and recorded in Kelvin.
-
Monitor the reaction progress: At regular time intervals, take aliquots from each reaction and quench them to stop the reaction. Analyze the concentration of a reactant or product using a suitable analytical technique (e.g., HPLC, GC, or spectroscopy).[20][21][22][23][24]
-
Determine the rate constant (k) at each temperature: From the concentration vs. time data, calculate the initial rate of reaction for each temperature. Use the appropriate rate law to determine the rate constant, k.
-
Construct an Arrhenius Plot: Plot the natural logarithm of the rate constant (ln k) on the y-axis against the reciprocal of the absolute temperature (1/T) on the x-axis.
-
Calculate the Activation Energy: The plot should yield a straight line. The slope of this line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). Calculate the activation energy (Ea) from the slope.[25][26]
Data Presentation:
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 25 | 298.15 | 0.003354 | 1.2 x 10⁻⁴ | -8.047 |
| 35 | 308.15 | 0.003245 | 2.5 x 10⁻⁴ | -7.381 |
| 45 | 318.15 | 0.003143 | 5.1 x 10⁻⁴ | -6.882 |
| 55 | 328.15 | 0.003047 | 1.0 x 10⁻³ | -6.215 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for determining activation energy.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. monash.edu [monash.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 7. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tutorchase.com [tutorchase.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 13. researchgate.net [researchgate.net]
- 14. Decarboxylation - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. tutorchase.com [tutorchase.com]
- 19. How to Calculate Activation Energy [thoughtco.com]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Fluorescent spectroscopy paired with parallel factor analysis for quantitative monitoring of phenanthrene biodegradation and metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Activation Energy [chem.fsu.edu]
- 26. Determining Activation Energy [westfield.ma.edu]
selection of catalysts for efficient 2-Bromo-5-chloroterephthalic acid synthesis
Technical Support Center: Synthesis of 2-Bromo-5-chloroterephthalic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of catalyst selection for achieving high efficiency and regioselectivity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to support your experimental success.
Understanding the Core Challenge: Regioselectivity in a Deactivated System
The synthesis of this compound from 2-chloroterephthalic acid is a classic example of electrophilic aromatic substitution. The primary challenge is not just to facilitate the reaction but to control where the bromine atom is introduced. The aromatic ring is significantly deactivated by the presence of two electron-withdrawing carboxylic acid groups. Furthermore, the existing chloro-substituent, while ortho-, para-directing, is also deactivating. This electronic landscape makes the ring resistant to bromination and complicates achieving the desired 2-bromo-5-chloro isomer with high selectivity.
A robust catalytic system is therefore not merely beneficial but essential to activate the brominating agent and overcome the high activation energy of the reaction.[1][2][3]
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: Why is a catalyst mandatory for the bromination of 2-chloroterephthalic acid?
A: Aromatic compounds, especially those with electron-withdrawing groups like carboxylic acids, are significantly less reactive than simple alkenes.[1] The aromatic stability of the benzene ring must be overcome. Halogens like bromine (Br₂) are not electrophilic enough on their own to attack the deactivated 2-chloroterephthalic acid ring.[4][5] A Lewis acid catalyst is required to polarize the Br-Br bond, forming a highly reactive, positively charged bromine species (or a complex that behaves as such) that is a potent enough electrophile to initiate the substitution reaction.[3][5]
Q2: What are the most effective types of catalysts for this reaction?
A: Lewis acids are the catalysts of choice for this transformation. Their primary function is to accept a pair of electrons from one of the bromine atoms in Br₂, creating a strong electrophile. Common and effective catalysts include:
-
Iron(III) Bromide (FeBr₃): A traditional and highly effective Lewis acid for aromatic bromination. It is often generated in situ by adding iron filings to the bromine.[5]
-
Iodine (I₂): Iodine is a surprisingly effective catalyst, often used in strong acid solvents like chlorosulfonic or fluorosulfonic acid.[6] It can facilitate bromination under milder conditions than some other Lewis acids.
-
Other Lewis Acids: While less common for this specific substrate, other Lewis acids like Aluminum Chloride (AlCl₃), Zirconium(IV) Chloride (ZrCl₄), and Zinc Chloride (ZnCl₂) can also catalyze aromatic halogenations.[3][7]
Q3: How does a Lewis acid catalyst, like FeBr₃, activate bromine?
A: The mechanism involves three key steps, as illustrated below. The Lewis acid interacts with molecular bromine to generate a potent electrophile. The aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is then restored by the loss of a proton.[4][8]
Caption: General mechanism of Lewis acid-catalyzed aromatic bromination.
Q4: Can I use N-Bromosuccinimide (NBS) as the bromine source?
A: Yes, NBS is a viable alternative to liquid bromine, often preferred for its ease of handling. However, when using NBS for electrophilic aromatic substitution on a deactivated ring, a strong acid catalyst is typically required. For instance, systems like NBS in concentrated sulfuric acid or with an iodine co-catalyst have been shown to be effective for similar substrates.[9] This combination generates the necessary strong electrophilic bromine species.
Troubleshooting Guide: Common Experimental Issues & Solutions
This guide addresses specific issues you might encounter during the synthesis. A logical workflow is essential for diagnosing problems efficiently.
Caption: Troubleshooting workflow for synthesis optimization.
Issue 1: Low Yield or No Conversion of Starting Material
-
Question: My reaction shows a significant amount of unreacted 2-chloroterephthalic acid after the expected reaction time. What went wrong?
-
Answer & Solutions:
-
Cause: Inactive Catalyst. Lewis acids like FeBr₃ and AlCl₃ are extremely sensitive to moisture.[5] Exposure to atmospheric humidity can hydrolyze them, rendering them inactive.
-
Validation: Does the catalyst appear clumpy or discolored?
-
Solution: Use a freshly opened bottle of the catalyst or purify it before use. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon) in dry glassware. If generating FeBr₃ in situ, ensure the iron powder is activated and dry.
-
-
Cause: Insufficient Activation Energy. The deactivated aromatic ring requires significant energy input to react.
-
Validation: Was the reaction temperature maintained correctly?
-
Solution: Ensure your reaction is heated to the temperature specified in the protocol (typically between 40-80°C for these systems).[6] Consider a modest increase in temperature (e.g., in 10°C increments) or extending the reaction time, monitoring progress by TLC or HPLC.
-
-
Cause: Inappropriate Solvent. The solvent must be inert to the reaction conditions and capable of dissolving the reagents.
-
Validation: Is the starting material fully dissolved at the reaction temperature?
-
Solution: For this specific synthesis, strong acid solvents like chlorosulfonic acid or fuming sulfuric acid are often used to both dissolve the substrate and promote the reaction.[6] If using an organic solvent, ensure it is anhydrous.
-
-
Issue 2: Poor Regioselectivity / Formation of Multiple Isomers
-
Question: My product analysis (e.g., ¹H NMR) shows a mixture of brominated isomers instead of the clean 2-bromo-5-chloro product. How can I improve selectivity?
-
Answer & Solutions:
-
Cause: Reaction Temperature is Too High. While heat is necessary, excessive temperatures can provide enough energy to overcome the selective activation barrier, leading to the formation of thermodynamically less-favored isomers.
-
Solution: Try running the reaction at the lower end of the recommended temperature range. This favors the kinetically controlled product, which is often the more desired isomer.
-
-
Cause: Catalyst Choice. Different catalysts can exhibit different steric and electronic influences on the reaction, affecting regioselectivity.
-
Solution: An iodine-based catalytic system in a strong acid solvent is often reported to provide good selectivity for similar brominations.[6] If you are using FeBr₃ and getting poor results, consider switching to an I₂-catalyzed system.
-
-
Issue 3: Formation of Poly-brominated Byproducts
-
Question: I am observing a significant amount of a dibromo-chloroterephthalic acid byproduct. How can I prevent this over-reaction?
-
Answer & Solutions:
-
Cause: Incorrect Stoichiometry. Using more than one equivalent of the brominating agent (Br₂ or NBS) will inevitably lead to a second bromination event on the desired product, which is now more activated than the starting dicarboxylic acid.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the brominating agent. Ensure accurate measurements of all reagents.
-
-
Cause: High Local Concentration of Bromine. Adding the entire amount of bromine at once can create localized areas of high concentration, promoting poly-bromination.
-
Solution: Add the brominating agent slowly and dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel. This maintains a low, steady concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
-
Recommended Experimental Protocol
This protocol is a synthesized methodology based on established principles for brominating deactivated aromatic acids.[6] Warning: This procedure involves corrosive and hazardous materials. Perform a thorough risk assessment and conduct all steps in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-chloroterephthalic acid (1.0 eq)
-
Chlorosulfonic acid (solvent)
-
Iodine (catalyst, ~0.05 eq)
-
Bromine (1.05 eq)
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Dry, three-neck round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber (e.g., sodium thiosulfate solution)
-
Dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere of nitrogen.
-
Dissolution: To the round-bottom flask, charge the 2-chloroterephthalic acid (1.0 eq) and the iodine catalyst (0.05 eq).
-
Solvent Addition: Carefully add chlorosulfonic acid (approx. 5-10 mL per gram of starting material) to the flask. Stir the mixture until all solids are dissolved.
-
Heating: Heat the reaction mixture to 45-55°C.[6]
-
Bromine Addition: Charge the dropping funnel with bromine (1.05 eq). Add the bromine to the reaction mixture dropwise over a period of 1 hour, maintaining the internal temperature below 60°C.
-
Reaction: After the addition is complete, continue to stir the reaction at 50°C for 4-6 hours. Monitor the reaction's progress by taking small aliquots, quenching them carefully in ice water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a separate beaker. This step is highly exothermic and will release HCl gas; ensure adequate ventilation and perform this in the back of the fume hood.
-
Isolation: The solid product will precipitate out of the aqueous solution. Stir the ice slurry for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetic acid/water).
Catalyst Performance Overview
| Catalyst System | Brominating Agent | Solvent | Typical Temp. | Key Advantages & Considerations |
| Iodine (I₂) / Strong Acid | Br₂ | Chlorosulfonic Acid | 40-80°C | Good selectivity reported for terephthalic acids[6]; requires handling of highly corrosive acids. |
| Iron(III) Bromide (FeBr₃) | Br₂ | Dihalomethane or neat | 25-60°C | Classic, potent catalyst; highly moisture-sensitive[5]; risk of lower selectivity if not controlled. |
| NBS / Strong Acid | NBS | Sulfuric Acid | 10-50°C | Easier to handle solid brominating agent; requires strong acid activation for deactivated rings.[9] |
| Zirconium(IV) Chloride (ZrCl₄) | NBS / DBDMH | Dihalomethane | 25°C | High catalytic activity under mild conditions[7]; less commonly cited for this specific substrate. |
References
- Organic Syntheses. Phthalaldehydic acid.
- Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- Organic Syntheses. 2-PHENYLBUTYRONITRILE.
- Google Patents. US3894079A - Preparation of 2,5-dibromoterephthalic acid.
- ResearchGate. Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes.
- Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
- Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Google Patents. CN100344379C - The preparation method of terephthalic acid.
- Google Patents. EP0866046A1 - Catalytic process for selective aromatic bromination.
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
- Semantic Scholar. (PDF) Synthesis and optimization of 2,5-dihydroxyterephthalic acid in a slurry reactor.
- Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination.
- MDPI. Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst.
- Quora. Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not?.
- Semantic Scholar. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
- NIH National Center for Biotechnology Information. Lewis Acid Catalyzed Benzylic Bromination.
- University of Michigan. MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION.
- Reddit. Bromination of 2, 5-dihydroxyterepthalic acid.
- Lumen Learning. 14.2. Examples of electrophilic aromatic substitution.
- Journal of the American Chemical Society. Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light.
- Wikipedia. Electrophilic halogenation.
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how to prevent isomer formation in the synthesis of halogenated terephthalic acids
Welcome to the technical support center for the synthesis of halogenated terephthalic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on terephthalate systems. Isomer control is a significant challenge in this area, and this document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you achieve your desired regioselectivity.
Section 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses the fundamental chemical principles that govern isomer formation during the halogenation of terephthalic acid and its derivatives.
Q1: Why is it so difficult to control which isomer forms when I halogenate terephthalic acid?
The challenge lies in the directing effects of the substituents on the aromatic ring. The terephthalic acid molecule has two carboxylic acid groups (-COOH) at the 1 and 4 positions. These groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack.[1] According to the principles of electrophilic aromatic substitution (EAS), deactivating groups (except for halogens) are meta-directors.[1] This means that an incoming electrophile (like Br⁺ or Cl⁺) would preferentially add to the positions meta to both carboxyl groups. However, in terephthalic acid, all available positions (2, 3, 5, and 6) are ortho to one carboxyl group and meta to the other. This creates a conflict and reduces the inherent selectivity of the reaction, often leading to a mixture of products.
Q2: What is the difference between halogenating terephthalic acid directly versus its acyl chloride derivative (terephthaloyl chloride)?
This is a critical strategic choice. Converting the carboxylic acid (-COOH) groups to acyl chloride (-COCl) groups is a common and highly effective strategy to improve reaction control.
-
Reactivity: Acyl chlorides are significantly more reactive in substitution reactions than carboxylic acids. The chlorine atom is highly electronegative, making the carbonyl carbon more electrophilic and strongly withdrawing electron density from the ring through induction.[2][3]
-
Solubility: Terephthaloyl chloride generally has better solubility in common aprotic organic solvents used for halogenation compared to the highly polar and poorly soluble terephthalic acid. This allows for more homogeneous reaction conditions.
-
Electronic Effects: While both -COOH and -COCl are deactivating, their precise influence on the electron density of the ring differs, which can alter the regioselectivity of the halogenation.
For these reasons, most selective direct halogenation procedures start with terephthaloyl chloride.
Q3: What are the primary isomers I can expect, and how do they form?
During di-halogenation, the primary isomers of concern are typically the 2,3-, 2,5-, and 2,6-dichloro (or dibromo) derivatives. The formation pathway is a stepwise process:
-
Monohalogenation: The first halogen adds to the ring. Let's assume it adds at the 2-position to form 2-haloterephthalic acid.
-
Dihalogenation: The second halogen now adds to a ring that has two deactivating carboxyl groups and one deactivating, but ortho, para-directing, halogen.[2][4][5] The halogen's lone pairs can stabilize the intermediate carbocation (arenium ion) via resonance when the attack is at the ortho or para positions relative to it.[2][4] This resonance stabilization competes with the deactivating inductive effect.
The interplay of these directing groups determines the final isomer distribution. For example, to form the 2,5-isomer, the second halogen must add para to the first halogen. To form the 2,3- or 2,6-isomers, the second halogen must add ortho to the first.
Q4: What do "Kinetic Control" and "Thermodynamic Control" mean in this context?
This concept is central to troubleshooting isomer distribution.[6][7][8][9]
-
Kinetic Control: This prevails under milder conditions (e.g., lower temperatures, shorter reaction times) where reactions are essentially irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy barrier.[9][10]
-
Thermodynamic Control: This occurs under more vigorous conditions (e.g., higher temperatures, longer reaction times) where the reaction pathways are reversible. The system reaches equilibrium, and the major product will be the most stable isomer, regardless of how fast it formed.[8][10]
In halogenating terephthalates, steric hindrance is a key factor.[11] For instance, the 2,5-isomer may be more thermodynamically stable than the 2,3- or 2,6-isomers, where the adjacent halogens and acyl chloride groups create more steric strain. Therefore, running the reaction at a higher temperature might favor the formation of the 2,5-isomer.
Section 2: Troubleshooting Guide for Isomer Control
This section provides a systematic approach to resolving common issues encountered during the direct halogenation of terephthaloyl chloride.
Problem: My reaction produces an undesirable mixture of isomers (e.g., high 2,3- and 2,6-dichloro content when 2,5-dichloro is desired).
This is the most common issue. The goal is to find reaction conditions that favor the formation of one isomer over others. Use the following guide to systematically optimize your reaction.
Troubleshooting Workflow
Caption: Workflow for synthesis of 2,5-dichloroterephthalic acid.
Step-by-Step Methodology
Adapted from ChemicalBook, General procedure for the synthesis of 2,5-dichloroterephthalic acid from 2,5-dichloro-p-xylene. [12]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-dichloro-p-xylene (5 g, 0.028 mol), potassium permanganate (KMnO₄, 26 g, 0.165 mol), pyridine (80 mL), and deionized water (20 mL).
-
Oxidation: Heat the reaction mixture to 100°C and stir vigorously for 12 hours. The mixture will become a thick brown suspension as manganese dioxide (MnO₂) precipitates.
-
Filtration: While the suspension is still hot, filter it to remove the brown MnO₂ solid. This step is crucial and should be done quickly to prevent the product from precipitating prematurely.
-
Washing: Reslurry the collected brown solid twice with 100 mL of hot deionized water and filter each time. Combine all aqueous filtrates.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure (using a rotary evaporator) to remove the pyridine and most of the water. This will yield a yellowish syrupy liquid.
-
Precipitation: Acidify the syrupy liquid with concentrated hydrochloric acid (HCl) until the pH is approximately 1. A white solid product will precipitate.
-
Isolation and Drying: Collect the white solid by filtration (e.g., using a Büchner funnel). Wash the solid with a small amount of cold deionized water. Dry the product in a vacuum oven at 50°C overnight.
-
Expected Yield: 53-87%.
-
Characterization: Confirm purity and identity using ¹H NMR, ¹³C NMR, and melting point analysis.
-
Protocol 2: Representative Protocol for Direct Chlorination of Terephthaloyl Chloride
This protocol is a starting point for optimization. The key variables (temperature, catalyst) should be adjusted as described in the Troubleshooting Guide to target the desired isomer.
-
Preparation of Terephthaloyl Chloride: If starting from terephthalic acid, convert it to terephthaloyl chloride by refluxing with excess thionyl chloride (SOCl₂) and a catalytic amount of DMF until gas evolution ceases. Remove excess SOCl₂ by distillation.
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a condenser, gas inlet, and mechanical stirrer, dissolve terephthaloyl chloride (1 eq.) in a dry, inert solvent (e.g., carbon tetrachloride or 1,2-dichloroethane).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeCl₃, 5 mol%) under an inert atmosphere (N₂ or Ar).
-
Chlorination: Bubble chlorine gas (Cl₂, 2.0 - 2.2 eq.) through the solution at a controlled rate. Alternatively , use a solid chlorinating agent like N-chlorosuccinimide (NCS, 2.2 eq.).
-
Reaction Control (Optimization Point):
-
For Kinetic Product: Maintain a low temperature (e.g., 0-25°C) and monitor the reaction closely by taking aliquots for GC or HPLC analysis. Stop the reaction when the desired product concentration is maximized.
-
For Thermodynamic Product: Heat the reaction mixture (e.g., 80°C or reflux) and allow it to stir for several hours, monitoring the isomer ratio over time until it stabilizes.
-
-
Workup: Cool the reaction mixture and quench it by carefully pouring it over ice water. Separate the organic layer, wash it with water and brine, dry it over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purification & Analysis: The crude product will be a mixture of isomers. Separate the isomers by fractional crystallization or column chromatography. Analyze the composition of the mixture and the purity of the isolated products using HPLC and NMR.
Section 4: Analytical Methods for Isomer Characterization
Accurate analysis of the product mixture is essential for optimizing your synthesis. HPLC and NMR spectroscopy are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative analysis of the isomer distribution in your crude product mixture.
-
Principle: Isomers of halogenated terephthalic acids have slight differences in polarity and hydrophobicity, which allows them to be separated on a chromatography column. A reversed-phase C18 column is typically effective.
-
Methodology Outline:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the crude product in a suitable solvent (e.g., acetonitrile/water mixture).
-
Mobile Phase: Use a gradient of an acidic aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent like acetonitrile.
-
Separation: The different isomers will elute from the column at distinct retention times.
-
Detection: Use a UV detector, as the aromatic rings are strongly UV-active.
-
Quantification: Run certified reference standards for each potential isomer to determine their retention times. The relative area of each peak in the chromatogram of your sample corresponds to the relative amount of that isomer in the mixture. [13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the identity of your final, purified product and for analyzing isomer mixtures if pure standards are unavailable for HPLC.
-
¹H NMR: The chemical environment of the aromatic protons is unique for each isomer due to the different substitution patterns.
-
2,5-Dichloroterephthalic Acid: This highly symmetric molecule will show only one singlet in the aromatic region, corresponding to the two equivalent protons at the 3- and 6-positions.
-
2,3-Dichloroterephthalic Acid: This isomer will show two doublets in the aromatic region, corresponding to the two non-equivalent protons at the 5- and 6-positions.
-
2,6-Dichloroterephthalic Acid: This isomer will show one singlet in the aromatic region. However, its chemical shift will differ from the 2,5-isomer. Distinguishing between the 2,5- and 2,6-isomers by ¹H NMR alone can be difficult without a reference, making ¹³C NMR more definitive.
-
-
¹³C NMR: The number of signals and their chemical shifts in the carbon spectrum provides a definitive fingerprint for each isomer. Due to symmetry, each isomer will have a unique number of aromatic carbon signals.
-
2,5-Dichloroterephthalic Acid: Will show three distinct signals in the aromatic region (for C1/4, C2/5, and C3/6).
-
2,3-Dichloroterephthalic Acid: Will show six distinct signals in the aromatic region, as all carbons are non-equivalent.
-
2,6-Dichloroterephthalic Acid: Will show four distinct signals in the aromatic region.
-
A database search is recommended for specific chemical shift values of each isomer in your chosen NMR solvent. [5][17][18][19][20]
References
- Y. V. D. S. Rao, S. G. Kulkarni, A. A. Narkhede, and S. J. Kulkarni, "Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds," Indian Journal of Chemistry - Section B, vol. 43, no. 10, pp. 2221-2223, 2004. [Link]
- Jack Westin, "Kinetic Versus Thermodynamic Control Of A Reaction," MC
- SpectraBase, "2,5-Dichloroterephthalic acid - Optional[13C NMR] - Chemical Shifts," Wiley Science Solutions. [Link]
- A. Kareem, "Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions," Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. [Link]
- J. Ashenhurst, "Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene," Master Organic Chemistry, 2018. [Link]
- A. El-Mekabaty, M. R. Amer, and H. S. H. Etaiw, "Selective catalytic synthesis of new terpenic chlorides using NaDCC as an eco-friendly and highly stable FAC agent," New Journal of Chemistry, vol. 47, no. 41, pp. 19445-19456, 2023. [Link]
- A. T. Bensalah, D. A. Rogers, and A. A. Lamar, "Regioselective para-chlorination of activated aromatic compounds," The Journal of Organic Chemistry, vol. 85, no. 21, pp. 13895-13905, 2020. [Link]
- C. B. Bhethanabotla, A. K. Pitzel, and A. A. Lamar, "Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization," Journal of the American Chemical Society, vol. 143, no. 34, pp. 13516-13522, 2021. [Link]
- Chemistry LibreTexts, "21.2: Nucleophilic Acyl Substitution Reactions," Chemistry LibreTexts, 2024. [Link]
- Organic Chemistry Help!, "151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions," YouTube, 2021. [Link]
- Wikipedia, "Thermodynamic and kinetic reaction control," Wikipedia, 2023. [Link]
- The Organic Chemistry Tutor, "Thermodynamic versus Kinetic Control," YouTube, 2010. [Link]
- Wikipedia, "Electrophilic halogen
- Chemistry LibreTexts, "Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism)," Chemistry LibreTexts, 2023. [Link]
- Jack Westin, "Kinetic Control Versus Thermodynamic Control Of A Reaction," MC
- Chemistry Stack Exchange, "Thermodynamic vs kinetic reaction control with radical substitution," Stack Exchange, 2016. [Link]
- Wikipedia, "Terephthaloyl chloride," Wikipedia, 2023. [Link]
- A. M. Fahim, A. M. Farag, G. A. M. Nawwar, and E. S. M. A. Yakout, "Chemistry of terephthalate derivatives: a review," Cairo University Scholar. [Link]
- E. I.
- J. Ashenhurst, "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)," Master Organic Chemistry, 2011. [Link]
- T. J. O'Donnell et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry," Organic Process Research & Development, vol. 22, no. 10, pp. 1445-1450, 2018. [Link]
- A. M. Fahim et al.
- PubChem, "Terephthaloyl chloride," N
- D. R. Hartter, "Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride," Environmental Toxicology and Chemistry, vol. 5, no. 2, pp. 161-164, 1986. [Link]
- E. I.
- M. Worzakowska, "Comparsion of Catalyst Effectiveness in Different Chemical Depolymerization Methods of Poly(ethylene terephthalate)," Polymers, vol. 13, no. 20, p. 3557, 2021. [Link]
- D. R.
- V. V. Yushchenko et al.
- J. Ashenhurst, "Selectivity In Free Radical Reactions," Master Organic Chemistry, 2013. [Link]
- H. J.
- CN101063670A, "HPLC analytical method for fine terephthalic acid products and produced residue," Google P
- A. M. W. T. Bristow et al., "Enforcing Steric Control over Chlorine Radical-Mediated C–H Activation," Journal of the American Chemical Society, vol. 143, no. 39, pp. 16024-16030, 2021. [Link]
- The Royal Society of Chemistry, "Electronic Supplementary Information," The Royal Society of Chemistry. [Link]
- CN102941081B, "Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst," Google P
- T. Ema et al., "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations," Molecules, vol. 25, no. 23, p. 5694, 2020. [Link]
- University of Colorado Boulder, "Notes on NMR Solvents," University of Colorado Boulder. [Link]
- J. C. S. da Silva et al., "1H NMR spectra of alcohols and diols in chloroform: DFT/GIAO calculation of chemical shifts," Magnetic Resonance in Chemistry, vol. 58, no. 1, pp. 54-63, 2020. [Link]
- T. Ema et al., "Comparative study on separation of diastereomers by HPLC," Chromatographia, vol. 57, no. 3, pp. 147-153, 2003. [Link]
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overcoming challenges in the purification of 2-Bromo-5-chloroterephthalic acid
Welcome to the technical support center for the purification of 2-Bromo-5-chloroterephthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important chemical intermediate.
Introduction: The Challenge of Purity
This compound is a substituted aromatic dicarboxylic acid. Its purification can be challenging due to the presence of structurally similar impurities, which may arise from the synthetic route. These impurities can include regioisomers, starting materials, and byproducts from side reactions such as incomplete or over-halogenation. Achieving high purity is critical for its use in pharmaceutical synthesis and other applications where impurities can affect reaction yields, product quality, and biological activity.
This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols for achieving high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:
-
Starting Materials: Unreacted starting materials are a common source of contamination. For example, if the synthesis involves the oxidation of a substituted xylene, the corresponding partially oxidized intermediates may be present.
-
Regioisomers: During bromination and chlorination reactions, the halogens can add to different positions on the aromatic ring, leading to the formation of isomeric impurities.
-
Over- or Under-halogenated Species: The reaction may yield products with more than one bromine atom (over-bromination) or without a bromine or chlorine atom (under-halogenation). For instance, the synthesis of 2,5-dibromoterephthalic acid is known to produce a mixture of brominated species, including mono-, tri-, and tetra-brominated terephthalic acids[1].
-
Hydrolysis Intermediates: If the synthesis involves the hydrolysis of ester or nitrile groups, incomplete hydrolysis can lead to the presence of the corresponding ester or nitrile impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as unreacted reagents, can be trapped in the crude product.
Q2: What is the best initial approach to purify crude this compound?
A2: For solid organic compounds like this compound, recrystallization is often the most effective and scalable initial purification technique. It is excellent for removing small amounts of impurities that have different solubility profiles from the desired compound. The key to a successful recrystallization is the selection of an appropriate solvent.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at the solvent's boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the structure of this compound (an aromatic carboxylic acid), good starting points for solvent screening include:
-
Water: Many carboxylic acids have limited solubility in cold water but are more soluble in hot water[2][3].
-
Alcohols (Ethanol, Methanol, Isopropanol): These are common solvents for recrystallizing polar organic compounds.
-
Acetic Acid: Often used for purifying aromatic carboxylic acids.
-
Solvent Mixtures: If a single solvent is not ideal, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Common mixtures include ethanol/water or acetone/water.
A small-scale solvent screen with a few milligrams of your crude product in different solvents is highly recommended to identify the optimal conditions.
Q4: When should I consider using chromatography for purification?
A4: While recrystallization is a powerful technique, chromatography may be necessary in the following situations:
-
Recrystallization is ineffective: If recrystallization fails to remove key impurities, it is likely that their solubility properties are too similar to your target compound.
-
Multiple, closely related impurities: If your crude product contains a complex mixture of isomers or other closely related impurities, chromatography will offer much higher resolution.
-
Small-scale purification: For purifying small quantities of material (milligrams to a few grams), preparative High-Performance Liquid Chromatography (HPLC) can be a very efficient method.
Reverse-phase HPLC is a good starting point for a polar compound like this compound.
Q5: How can I assess the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for purity assessment of aromatic compounds. A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound and identifying any impurities. The 1H NMR spectrum of a related compound, 2-bromoterephthalic acid, in DMSO-d6 shows distinct aromatic protons[4]. You should expect a similar, clean spectrum for your purified product.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad melting point range is indicative of impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Lower the temperature at which the compound dissolves by adding a co-solvent in which the compound is more soluble. Try a different solvent with a lower boiling point. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| No crystals form upon cooling. | The solution is not saturated. The cooling process is too slow. | The solution is not saturated. The cooling process is too slow. |
| The yield is very low. | Too much solvent was used. The compound is partially soluble in the cold solvent. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure the solution is allowed to stand for a sufficient time to maximize crystal formation. |
| The product is still impure after recrystallization. | The impurities have very similar solubility to the product. The cooling was too rapid, trapping impurities in the crystal lattice. | Perform a second recrystallization. Allow the solution to cool more slowly to form larger, purer crystals. Consider purification by chromatography. |
Chromatography Troubleshooting (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting). | The column is overloaded. The mobile phase is not optimal. Secondary interactions with the stationary phase. | Inject a smaller amount of sample. Adjust the pH of the mobile phase (for acidic compounds like this, adding a small amount of an acid like formic acid or TFA can improve peak shape). Try a different column. |
| Poor separation of impurities. | The mobile phase is not selective enough. The column is not providing enough resolution. | Optimize the mobile phase gradient. Try a different organic modifier (e.g., methanol instead of acetonitrile). Use a longer column or a column with a smaller particle size. |
| No peak is observed. | The compound is not eluting from the column. The detector is not set to the correct wavelength. | Increase the strength of the organic solvent in the mobile phase. Ensure your compound has a UV chromophore and the detector is set to an appropriate wavelength (for aromatic compounds, 254 nm is a good starting point). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The optimal solvent and volumes should be determined by a preliminary solvent screen.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent (e.g., an ethanol/water mixture).
-
Heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.
-
Protocol 2: Purity Assessment by HPLC
This method is for analytical purposes to determine the purity of the final product.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
Start with a low percentage of B (e.g., 10%) and hold for 1-2 minutes.
-
Ramp up to a high percentage of B (e.g., 95%) over 10-15 minutes.
-
Hold at high %B for 2-3 minutes to wash the column.
-
Return to the initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of your purified compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
-
Dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
- Magidson, W. H., Gilkes, A. G., & McClain, W. T. (1975). U.S. Patent No. 3,894,079. U.S. Patent and Trademark Office.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- Shriner, R. L., & Wolf, F. J. (n.d.). Phthalaldehydic acid. Organic Syntheses Procedure.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column.
- ChemBK. (2024). This compound.
- PubChem. (n.d.). 2-Bromo-5-fluoroterephthalic acid.
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- National Center for Biotechnology Information. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
- Google Patents. (n.d.). US3452088A - Terephthalic acid recovery.
- ResearchGate. (2025). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.
- PubChem. (n.d.). Diethyl 2-bromo-5-chloroterephthalate.
- PubChem. (n.d.). Bromoterephthalic acid.
- Capot Chemical Co., Ltd. (n.d.). Specifications of this compound diethyl ester.
- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.
- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(4), e244-e250.
Sources
addressing low conversion rates in 2-Bromo-5-chloroterephthalic acid synthesis
An essential component in the development of novel pharmaceuticals and advanced materials, 2-Bromo-5-chloroterephthalic acid is a key building block for complex molecular architectures. However, its synthesis can be challenging, with researchers frequently encountering low conversion rates that hinder productivity and increase costs. This technical support center provides a comprehensive guide for scientists and drug development professionals to troubleshoot and optimize the synthesis of this critical compound.
Technical Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis of this compound, providing explanations and actionable solutions to improve reaction outcomes.
Q1: My reaction shows a very low conversion rate of the starting material. What are the primary factors I should investigate?
Low conversion is a frequent challenge and can stem from several sources. A systematic evaluation of your reaction setup and conditions is the most effective approach.[1][2]
-
Reagent and Solvent Quality: The purity of your starting materials, reagents, and solvents is critical.[2] Degradation of reagents or the presence of impurities, especially water in moisture-sensitive reactions, can halt the synthesis.
-
Reaction Conditions: Temperature, reaction time, and mixing are crucial parameters.
-
Temperature Control: Many organic reactions have a narrow optimal temperature range. Temperatures that are too low can result in a sluggish or stalled reaction, while temperatures that are too high can cause decomposition of the starting material or product.[4] Ensure your heating or cooling apparatus is calibrated and provides consistent temperature control.
-
Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Quenching the reaction too early will naturally lead to low conversion, while extending the time unnecessarily can promote side reactions.
-
Mixing: For heterogeneous reactions (e.g., using a solid-phase oxidant like potassium permanganate), vigorous and continuous stirring is necessary to ensure proper mixing and facilitate the reaction.[2]
-
-
Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount.
Troubleshooting Workflow for Low Conversion
The following diagram illustrates a logical workflow for diagnosing the root cause of low conversion rates.
Caption: A systematic workflow for troubleshooting low conversion rates.
Q2: I am observing significant byproduct formation. How can I improve the reaction's selectivity?
The formation of byproducts lowers the yield of the desired product and complicates purification. Controlling the reaction conditions is key to enhancing selectivity.
-
Controlling Reagent Addition: The rate at which reagents are added can significantly influence the reaction pathway.
-
Solution: Slow, dropwise addition of a highly reactive reagent can help maintain control over the reaction temperature and minimize localized high concentrations that may lead to side reactions.[3]
-
-
Choice of Solvent and Catalyst: The solvent and catalyst can steer the reaction towards the desired product.
-
Potential Byproducts in Synthesis: In a typical synthesis involving the oxidation of a substituted p-xylene, incomplete oxidation can lead to the formation of intermediate toluic acids. Conversely, overly harsh conditions might cause decarboxylation or other degradation pathways. Direct halogenation of terephthalic acid can result in a mixture of mono-, di-, and poly-halogenated products.[5]
Q3: My crude yield was high, but I lost a significant amount of product during work-up and purification. What could be the cause?
Product loss during these final stages is a common and often frustrating issue. Careful technique is crucial to maximizing your isolated yield.[1][2]
-
Product Solubility and pH: As a dicarboxylic acid, the solubility of this compound is highly dependent on pH.
-
Solution: To precipitate the product from an aqueous solution, the pH must be adjusted to be strongly acidic (typically pH 1-2). This ensures that both carboxylic acid groups are protonated, minimizing the product's solubility in water. Always check the pH of the aqueous layer after acidification.
-
-
Losses During Extraction and Washing:
-
Solution: If your work-up involves partitioning between organic and aqueous layers, some product may remain dissolved in the aqueous phase.[2] To recover this, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent.[2] Also, minimize the number of washes to reduce cumulative losses.[2]
-
-
Issues with Column Chromatography:
Frequently Asked Questions (FAQs)
-
What is a common synthetic route for this compound? A prevalent method is the oxidation of 2-bromo-5-chloro-1,4-dimethylbenzene. Another approach is the direct bromination of 2-chloroterephthalic acid, though this may require careful control to achieve the desired regioselectivity.
-
What analytical techniques are recommended for monitoring this reaction? Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] The final product's identity and purity should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[6][7]
-
What specific safety precautions should be taken? This synthesis may involve strong oxidizing agents (e.g., potassium permanganate), corrosive acids, and halogenated organic compounds. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-Bromo-5-chloro-1,4-dimethylbenzene
This protocol provides a general guideline for the oxidation of the corresponding p-xylene derivative using potassium permanganate.
Proposed Synthesis Pathway
Caption: Oxidation of 2-Bromo-5-chloro-1,4-dimethylbenzene.
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-chloro-1,4-dimethylbenzene and water.
-
Reagent Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) in portions. The reaction is exothermic and may require an ice bath to control the temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. A purple color from the permanganate should persist, indicating an excess of the oxidant.
-
Quenching: Cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a small amount of ethanol until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Work-up: Filter the hot mixture through celite to remove the MnO₂, washing the filter cake with hot water.
-
Precipitation: Cool the filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).
Troubleshooting Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient oxidant, low reaction temperature, or short reaction time. | Add more oxidant in portions, ensure the temperature is maintained at reflux, and monitor by TLC to confirm reaction completion.[1][4] |
| Product is Oily/Sticky | Presence of impurities or incomplete precipitation. | Ensure the pH is sufficiently low (~1-2) for full protonation. Purify via recrystallization. |
| Low Isolated Yield | Product loss during filtration or incomplete precipitation. | Ensure the mixture is thoroughly cooled before acidification and filtration. Wash the MnO₂ filter cake thoroughly with hot water to recover any adsorbed product.[2] |
| Brown/Colored Product | Residual manganese dioxide. | Ensure complete filtration through celite. If the product is still colored, consider a recrystallization step. |
References
- Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. [Link]
- Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]
- Google Patents.
- NINGBO INNO PHARMCHEM CO.,LTD. Sustainable Synthesis Pathways for 2-Bromo-5-chloronitrobenzene. [Link]
- PubChem.
- Hindawi. Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor. [Link]
- Google Patents. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid.
- Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- ResearchGate. (PDF) Synthesis and optimization of 2,5-dihydroxyterephthalic acid in a slurry reactor. [Link]
- National Institutes of Health. Optimization of 2,5-Furandicarboxylic Acid (FDCA)
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Bromo-5-chloroterephthalic Acid and Its Derivatives
In the realms of materials science and drug development, the precise structural verification of molecular building blocks is paramount. 2-Bromo-5-chloroterephthalic acid (BCTA) and its derivatives are valuable precursors, particularly as linkers in the synthesis of metal-organic frameworks (MOFs) and as scaffolds in medicinal chemistry. Their utility, however, is contingent on absolute certainty of their structure and purity. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the unambiguous characterization of BCTA and its common derivatives, contrasting them with the parent terephthalic acid molecule to highlight the influence of halogen substituents.
The narrative that follows is grounded in the principle of self-validating protocols. Each analytical step is chosen not just to identify a feature, but to build a logical, interlocking case for the molecule's identity and quality, ensuring that researchers can proceed with confidence in their starting materials.
The Molecules in Focus: A Comparative Set
To build a robust analytical comparison, we will examine four key compounds:
-
This compound (BCTA): The primary subject of our analysis. Its asymmetric di-halogen substitution presents a unique spectroscopic fingerprint.
-
Dimethyl 2-bromo-5-chloroterephthalate: A common derivative created by esterification of the carboxylic acid groups. This modification significantly alters key spectral features, providing a clear example of derivative characterization.
-
Terephthalic Acid (TA): The non-halogenated parent compound. It serves as a crucial baseline, allowing us to pinpoint the specific spectroscopic effects of the bromine and chlorine substituents.
-
2-Bromoterephthalic Acid: A mono-halogenated analogue that helps to deconstruct the individual contributions of each halogen to the overall spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the cornerstone of structural elucidation for these molecules. It provides direct insight into the electronic environment of each proton and carbon atom, making it indispensable for confirming the precise substitution pattern on the aromatic ring.
Causality Behind Experimental Choices
We utilize both ¹H and ¹³C NMR. ¹H NMR is rapid and reveals the number and connectivity of protons, which is critical for confirming the substitution pattern. ¹³C NMR, while less sensitive, provides a map of the carbon skeleton. For these compounds, the chemical shifts of the carboxyl/carbonyl carbons and the aromatic carbons directly attached to the halogens are highly diagnostic. A deuterated polar aprotic solvent like DMSO-d₆ is chosen for its excellent ability to dissolve the acidic compounds and to avoid proton exchange with the carboxylic acid protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, acquire 16-32 scans.
-
For ¹³C NMR, acquire 1024-4096 scans to achieve an adequate signal-to-noise ratio.
-
-
Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
Comparative Data Interpretation
The power of NMR lies in direct comparison. The symmetric nature of Terephthalic Acid results in a single signal for its four aromatic protons. Introducing the halogen substituents in BCTA breaks this symmetry, providing a clear, unambiguous fingerprint.
| Compound | Aromatic ¹H Signals (DMSO-d₆) | Key ¹³C Signals (DMSO-d₆, approx. δ) |
| Terephthalic Acid | ~8.0 ppm (singlet, 4H) | ~167 ppm (COOH), ~134 ppm (aromatic C-H), ~130 ppm (aromatic C-COOH)[1] |
| 2-Bromoterephthalic Acid | ~8.1 ppm (d, 1H), ~7.9 ppm (dd, 1H), ~7.8 ppm (d, 1H) | ~167, ~166 ppm (COOH), Aromatic region: ~138-128 ppm |
| This compound | ~8.2 ppm (singlet, 1H), ~8.1 ppm (singlet, 1H) | ~166, ~165 ppm (COOH), Aromatic region: ~136-130 ppm |
| Dimethyl 2-bromo-5-chloroterephthalate | ~8.1 ppm (s, 1H), ~8.0 ppm (s, 1H), ~3.9 ppm (singlet, 6H) | ~165, ~164 ppm (C=O), Aromatic region: ~135-129 ppm, ~53 ppm (OCH₃) |
Note: Exact chemical shifts can vary slightly based on concentration and instrument calibration.
Key Insights:
-
From TA to BCTA: The single aromatic proton peak in terephthalic acid splits into two distinct singlets for BCTA. This immediately confirms the asymmetric 1,2,4,5-substitution pattern, as the two remaining ring protons are no longer chemically equivalent.
-
Esterification: The conversion of BCTA to its dimethyl ester is unequivocally confirmed by the disappearance of the very broad carboxylic acid proton signal (typically >13 ppm) and the appearance of a sharp singlet at ~3.9 ppm, integrating to 6 protons, which is characteristic of the two equivalent methoxy groups.
Infrared (IR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The causality here is simple: different bond types (C=O, O-H, C-O) vibrate at characteristic frequencies when irradiated with infrared light. This allows for the quick verification of a reaction's success, such as the conversion of a carboxylic acid to an ester.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric interference.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Comparative Data Interpretation
The most significant changes occur in the carbonyl and hydroxyl regions of the spectrum.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Terephthalic Acid | ~3300-2500 (very broad)[2] | ~1690 (strong, sharp)[2][3] | ~1320-1210[2] |
| This compound | ~3300-2500 (very broad) | ~1700 (strong, sharp) | ~1310-1220 |
| Dimethyl 2-bromo-5-chloroterephthalate | Absent | ~1730 (strong, sharp, shifted to higher frequency) | ~1250 (strong, characteristic) |
Key Insights:
-
The Carboxylic Acid Signature: BCTA, like terephthalic acid, displays a hallmark very broad O-H stretching band from ~3300-2500 cm⁻¹ due to hydrogen-bonded dimers.[2][4] This band is superimposed on the sharper C-H stretching bands.[2] Its carbonyl (C=O) stretch appears around 1700 cm⁻¹.[3][5]
-
Confirming Esterification: The successful synthesis of the dimethyl ester is immediately obvious from the IR spectrum. The broad O-H band completely disappears, and the C=O stretching frequency shifts to a higher wavenumber (~1730 cm⁻¹), which is characteristic of an ester carbonyl. Furthermore, a new, strong C-O stretching band appears around 1250 cm⁻¹.
Mass Spectrometry (MS): The Unimpeachable Formula
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the confident determination of the molecular formula. For halogenated compounds like BCTA, mass spectrometry offers a unique and definitive validation tool: the isotopic pattern.
Causality Behind Experimental Choices
Nature provides us with a self-validating system for bromine and chlorine.[6] Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7][8] Bromine also has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8] A molecule containing one chlorine and one bromine atom will therefore exhibit a characteristic cluster of peaks in its mass spectrum (M, M+2, M+4) with a distinctive intensity ratio, providing incontrovertible evidence of the presence of these specific halogens.
Experimental Protocol: Electrospray Ionization (ESI)-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the ESI source. ESI is a soft ionization technique that typically yields the intact molecular ion, often as a deprotonated species [M-H]⁻ for carboxylic acids in negative ion mode.
-
Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain exact mass measurements.
-
Mode Selection: Use negative ion mode for the carboxylic acids (to observe [M-H]⁻) and positive ion mode for the ester (to observe [M+H]⁺ or [M+Na]⁺).
Comparative Data Interpretation
| Compound | Molecular Formula | Calculated Exact Mass [M-H]⁻ | Key Isotopic Pattern Observation |
| Terephthalic Acid | C₈H₆O₄ | 165.0193 | A single major peak cluster. |
| 2-Bromoterephthalic Acid | C₈H₅BrO₄ | 242.9298 / 244.9277 | Two peaks (M and M+2) of nearly equal intensity (1:1 ratio), characteristic of one bromine atom.[8] |
| This compound | C₈H₄BrClO₄ | 277.8908 / 279.8888 | A distinctive cluster of three peaks (M, M+2, M+4) with a characteristic intensity ratio, confirming one Br and one Cl. |
| Dimethyl 2-bromo-5-chloroterephthalate | C₁₀H₈BrClO₄ | 305.9221 / 307.9199 (as [M-H]⁻) | Same isotopic pattern as BCTA, but shifted to a higher m/z corresponding to the ester. |
Key Insight: The isotopic pattern for BCTA is its most definitive feature in mass spectrometry. Observing the molecular ion cluster with peaks at m/z, m/z+2, and m/z+4 with the correct intensity distribution is exceptionally strong proof of the compound's elemental composition.
Purity Assessment: The Chromatographic Adjudicator
While spectroscopy confirms structure, it does not definitively prove purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of these compounds, separating the main component from any starting materials, by-products, or isomers.
Causality Behind Experimental Choices
A reverse-phase HPLC method is chosen, as it is well-suited for separating aromatic carboxylic acids.[9] A C18 column provides a nonpolar stationary phase, while a polar mobile phase (typically a mixture of acetonitrile and acidified water) is used to elute the compounds. The acid in the mobile phase (e.g., phosphoric or formic acid) ensures the carboxylic acid groups are fully protonated, leading to sharp, symmetrical peaks.[10] Detection is achieved using a UV detector, as the aromatic ring is a strong chromophore.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of water/acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Interpretation: A pure sample will exhibit a single major peak. The area percentage of this peak is used to quantify the purity. For BCTA, potential impurities could include unreacted starting materials or isomers, which would typically appear as separate, smaller peaks with different retention times.
Integrated Characterization Workflow
A robust characterization strategy integrates these techniques into a logical workflow. Each step provides a piece of the puzzle, and together they form a self-validating system for structural confirmation and purity assessment.
Caption: Integrated workflow for the synthesis and validation of BCTA derivatives.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process where each technique provides unique and complementary information. NMR spectroscopy defines the precise atomic connectivity, IR spectroscopy confirms the functional groups present, and high-resolution mass spectrometry provides an unambiguous molecular formula, powerfully supported by the distinctive isotopic patterns of the halogen atoms. Finally, HPLC stands as the ultimate arbiter of purity. By integrating these techniques as described, researchers and drug development professionals can establish a high-confidence, self-validating dossier for these critical chemical building blocks, ensuring the integrity and reproducibility of their downstream applications.
References
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Li, X., et al. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv.
- Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary.
- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep.
- Rozenberg, M., et al. (2003). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy.
- University of California, Los Angeles. (n.d.). IR: carboxylic acids.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- PubChem. (n.d.). Diethyl 2-bromo-5-chloroterephthalate.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Terephthalic acid.
- Li, D., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology.
- Google Patents. (n.d.). CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue.
- Semantic Scholar. (n.d.). Determination of Main Organic Impurities in Purified Terephthalic Acid by High Performance Liquid Chromatography.
- PubChem. (n.d.). Dimethyl 2-bromoterephthalate.
- Autech. (n.d.). Buy Dimethyl 2-bromo-5-iodoterephthalate.
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A Comparative Study of Terephthalic Acid Derivatives in Polymer Chemistry: A Guide for Researchers
Terephthalic acid (TPA), a readily available dicarboxylic acid, serves as a cornerstone in the synthesis of a vast array of commercial polyesters.[1] The selection of the diol co-monomer for polymerization with TPA or its dimethyl ester (DMT) profoundly influences the final polymer's properties, giving rise to a family of materials with tailored performance characteristics. This guide provides an in-depth comparative analysis of three key TPA-derived polyesters: Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT), and Polycyclohexylenedimethylene Terephthalate (PCT).
This document is intended for researchers, scientists, and professionals in materials science and drug development, offering insights into the synthesis, structure-property relationships, and comparative performance of these vital polymers. We will delve into the causality behind experimental choices and provide detailed protocols for their synthesis and characterization.
The Central Role of the Diol: A Structural Comparison
The fundamental differences between PET, PBT, and PCT originate from the structure of the diol used in their synthesis: ethylene glycol, 1,4-butanediol, and 1,4-cyclohexanedimethanol, respectively.[2] This seemingly subtle variation in the aliphatic or cycloaliphatic segment of the polymer backbone has a dramatic impact on chain flexibility, packing efficiency, and ultimately, the macroscopic properties of the material.[3]
-
Polyethylene Terephthalate (PET): The short, two-carbon ethylene glycol unit results in a relatively rigid and planar polymer chain. This high degree of symmetry and the presence of the aromatic rings allow for efficient chain packing and a high potential for crystallinity, leading to excellent strength and stiffness.[4][5]
-
Polybutylene Terephthalate (PBT): The longer, more flexible four-carbon chain of 1,4-butanediol imparts greater conformational freedom to the polymer backbone compared to PET.[5] This increased flexibility facilitates a faster crystallization rate, a key advantage in injection molding processes.[6] However, the reduced intermolecular forces result in lower strength and stiffness compared to PET.[4]
-
Polycyclohexylenedimethylene Terephthalate (PCT): The bulky, non-planar cyclohexanedimethanol ring introduces significant steric hindrance, disrupting chain packing and reducing the rate of crystallization compared to PBT.[7] However, this rigid cyclic structure significantly elevates the polymer's thermal stability, leading to a much higher melting point and heat deflection temperature.[7]
The following diagram illustrates the chemical structures of these three important polyesters.
Caption: Chemical structures of PET, PBT, and PCT, highlighting the different diol units.
Comparative Performance: A Quantitative Analysis
The structural differences outlined above translate directly into distinct thermal, mechanical, and chemical properties. The following tables summarize key performance metrics for these three polyesters.
Table 1: Comparative Thermal and Mechanical Properties
| Property | PET | PBT | PCT | Test Method |
| Glass Transition Temperature (Tg), °C | 70 - 80 | 22 - 43 | ~85 | DSC |
| Melting Temperature (Tm), °C | 250 - 265 | 225 | 285 - 290 | DSC |
| Heat Deflection Temperature (HDT) @ 1.8 MPa, °C | ~70 | ~60 | 256 - 262 | ASTM D648 |
| Tensile Strength, MPa | 60 - 140 | 50 - 140 | 99 - 120 (reinforced) | ASTM D638 |
| Flexural Modulus, GPa | 8.3 - 14 | 2.6 - 9.1 | 5.9 - 9.6 (reinforced) | ASTM D790 |
| Elongation at Break, % | 2.5 - 70 | 2.5 - 43 | - | ASTM D638 |
| Water Absorption, 24 hr, % | ~0.1 | ~0.08 | Low | ASTM D570 |
Data compiled from multiple sources.[4][6][7][8][9][10][11] Note that properties can vary significantly with grade, crystallinity, and the presence of reinforcements.
Table 2: Comparative Chemical Resistance
| Chemical Agent | PET | PBT | PCT |
| Dilute Acids | Good | Good | Good |
| Dilute Alkalis | Fair | Fair | Good |
| Alcohols | Good | Good | Good |
| Aliphatic Hydrocarbons | Good | Good | Excellent |
| Aromatic Hydrocarbons | Fair-Poor | Fair-Poor | Good |
| Ketones | Fair-Poor | Fair-Poor | Good |
| Chlorinated Solvents | Poor | Poor | Good |
| Hot Water/Steam | Poor (hydrolyzes) | Poor (hydrolyzes) | Good (hydrolysis resistant) |
General resistance ratings compiled from multiple sources.[8][12][13][14][15][16]
Experimental Protocols: Synthesis and Characterization
To provide a practical framework for researchers, this section details the synthesis and characterization of these polyesters.
Synthesis of Terephthalate Polyesters
The synthesis of these polyesters is typically achieved through a two-stage melt polycondensation process. The first stage is an esterification or transesterification reaction, followed by a polycondensation stage at high temperature and under vacuum to build molecular weight.
Causality in Catalyst Selection: Antimony compounds, such as antimony trioxide (Sb₂O₃) or antimony acetate, are widely used as polycondensation catalysts in industrial polyester production.[17][18] The catalytic mechanism involves the antimony atom, with its available empty orbitals, coordinating with the carbonyl oxygen of the ester group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl end-group of another polymer chain, thus promoting chain extension.[19][20] Titanium and germanium compounds are also used, particularly for PCT, to achieve good color and thermal stability.[21]
The following diagram illustrates the general two-stage polycondensation workflow.
Caption: General workflow for the synthesis of terephthalate polyesters.
Protocol 3.1.1: Laboratory Synthesis of Polyethylene Terephthalate (PET)
-
Esterification: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine dimethyl terephthalate (DMT) and ethylene glycol in a 1:2.2 molar ratio.
-
Add a transesterification catalyst, such as zinc acetate (approx. 0.1% by weight of DMT).
-
Heat the mixture to 180-220°C under a slow stream of nitrogen. Methanol will be liberated and should be collected. The reaction is complete when the theoretical amount of methanol has been distilled off (typically 2-3 hours).
-
Polycondensation: Add a polycondensation catalyst, such as antimony trioxide (approx. 0.03% by weight of DMT), and a phosphorus-based stabilizer.
-
Gradually increase the temperature to 270-285°C while slowly reducing the pressure to below 1 torr.
-
Continue the reaction under high vacuum for 2-3 hours, or until the desired melt viscosity is achieved, indicating the formation of high molecular weight PET.
-
Extrude the molten polymer into a water bath to solidify and then pelletize for further analysis.
Protocol 3.1.2: Laboratory Synthesis of Polybutylene Terephthalate (PBT)
-
Esterification: In a suitable reactor, combine terephthalic acid (TPA) and 1,4-butanediol (BDO) in a molar ratio of 1:1.5.
-
Add a titanium-based catalyst, such as tetrabutyl titanate (TBT), at a concentration of approximately 50-100 ppm.
-
Heat the mixture under a nitrogen blanket to 220-240°C. Water will be formed as a byproduct and should be continuously removed.
-
Polycondensation: Once the esterification is complete (indicated by the formation of a clear melt), increase the temperature to 250-260°C.
-
Gradually apply a vacuum to the system, reducing the pressure to less than 1 torr to facilitate the removal of excess BDO.
-
Maintain these conditions for 2-4 hours to build the polymer's molecular weight.
-
Cool the reactor under an inert atmosphere and recover the PBT polymer.
Protocol 3.1.3: Laboratory Synthesis of Polycyclohexylenedimethylene Terephthalate (PCT)
-
Esterification: Charge a reactor with terephthalic acid and 1,4-cyclohexanedimethanol (CHDM) in a molar ratio of approximately 1:1.1.[21]
-
Add a catalyst system, for example, a combination of a titanium compound and a germanium compound (e.g., titanium oxide and germanium dioxide).[21]
-
Heat the mixture under nitrogen to 250-280°C to initiate the esterification reaction, distilling off the water that is formed.[21]
-
Polycondensation: After the esterification stage, increase the temperature to 290-300°C.
-
Apply a high vacuum (0.5-1 torr) to the reactor to remove the excess CHDM and drive the polymerization reaction forward.[21]
-
Continue the polycondensation for approximately 2-3 hours until the desired intrinsic viscosity is reached.
-
Optionally, the resulting polymer can undergo solid-state polymerization at around 240°C to further increase the molecular weight.[21]
Characterization of Terephthalate Polyesters
Consistent and standardized characterization is essential for a meaningful comparison of the synthesized polymers.
Protocol 3.2.1: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample from room temperature to 320°C at a rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Hold at 320°C for 3 minutes.
-
Cool the sample to room temperature at a rate of 10°C/min. This will record the crystallization temperature (Tc).
-
Heat the sample again to 320°C at 10°C/min. This second heating scan will provide the glass transition temperature (Tg) and the melting temperature (Tm).[22][23]
-
-
Data Analysis: Determine Tg as the midpoint of the step transition in the heat flow curve, Tc as the peak of the exothermic crystallization event, and Tm as the peak of the endothermic melting event.
Protocol 3.2.2: Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and accumulate at least 32 scans to obtain a good signal-to-noise ratio.
-
Spectral Interpretation: Identify the characteristic absorption bands for each polyester:
-
Common Bands: Strong C=O stretching of the ester group (~1715-1730 cm⁻¹), C-O stretching (~1240-1270 cm⁻¹ and ~1100-1120 cm⁻¹), and aromatic C-H and C=C vibrations.[24][25]
-
Distinguishing Features: The length and nature of the aliphatic diol segment will influence the C-H stretching and bending vibrations in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, allowing for differentiation between the polymers.[24][26]
-
Protocol 3.2.3: Mechanical Analysis by Tensile Testing (ASTM D638)
-
Specimen Preparation: Prepare dumbbell-shaped test specimens (Type I is common) by injection molding or machining from a compression-molded plaque.[27]
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure:
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength (at yield and at break), Young's modulus, and elongation at break.[9]
Conclusion and Future Outlook
The choice of diol in the synthesis of terephthalate-based polyesters provides a powerful tool for tuning material properties.
-
PET offers a balance of mechanical strength, stiffness, and clarity, making it ideal for applications like beverage bottles and fibers.
-
PBT 's rapid crystallization and good processability make it a preferred material for injection-molded parts in the automotive and electronics industries.[6]
-
PCT stands out for its exceptional thermal stability and hydrolysis resistance, carving out a niche in high-temperature electronic components and demanding automotive applications.[7]
The ongoing research in this field is focused on the development of bio-based monomers to enhance the sustainability of these polyesters and the synthesis of novel copolyesters with precisely tailored properties for advanced applications.[30] By understanding the fundamental structure-property relationships and employing rigorous synthesis and characterization methodologies, researchers can continue to innovate and expand the performance landscape of this versatile class of polymers.
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromo-5-chloroterephthalic Acid
For researchers and innovators in materials science and drug development, 2-Bromo-5-chloroterephthalic acid serves as a versatile, yet highly specific, building block. Its differentially reactive C-Br and C-Cl bonds offer a platform for sequential, site-selective cross-coupling reactions, making it a valuable precursor for complex molecular architectures. However, reliance on a single reagent can limit synthetic possibilities, introduce supply chain vulnerabilities, or fail to meet the specific reactivity and functional requirements of a target molecule or material.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes, instead focusing on the strategic and mechanistic considerations that should guide your reagent selection. The discussion is grounded in experimental data and established synthetic protocols, designed to empower you to make informed decisions for your specific application, be it the synthesis of metal-organic frameworks (MOFs), high-performance polymers, or pharmaceutical intermediates.
The Landscape of Substituted Terephthalic Acids: A Strategic Overview
The choice of a terephthalic acid derivative is a critical design parameter that dictates the reactivity, functionality, and ultimate properties of the final product. The alternatives to this compound can be broadly categorized based on the nature of their substituents, each offering a unique synthetic profile.
Caption: Overview of alternative terephthalic acid derivatives.
Part 1: Dihalo-Terephthalic Acid Analogues
These reagents are the most direct alternatives, maintaining two halogen substituents that are amenable to cross-coupling chemistry. The primary difference lies in the reactivity of the carbon-halogen (C-X) bond, which generally follows the trend I > Br > Cl > F. This has profound implications for reaction kinetics and conditions.
Comparative Reactivity Analysis
The choice between dihalo-terephthalic acids often hinges on their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[1]
-
2,5-Dibromoterephthalic Acid (DBTA): Commercially available, it can be synthesized by brominating terephthalic acid.[2] Both C-Br bonds exhibit similar reactivity, making it suitable for symmetric substitutions. Achieving mono-substitution can be challenging and often results in a mixture of products.
-
2,5-Dichloroterephthalic Acid: Also commercially available, its synthesis can be achieved through the oxidation of 2,5-dichloro-1,4-dimethylbenzene. The C-Cl bonds are less reactive than C-Br bonds, requiring more forcing conditions (higher temperatures, stronger bases, more sophisticated ligands) for cross-coupling. This can be advantageous for preventing unwanted side reactions with other sensitive functional groups.
-
2,5-Diiodoterephthalic Acid: This analogue offers the highest reactivity in cross-coupling reactions due to the weaker C-I bond. It can be synthesized by oxidizing 2,5-diiodo-1,4-dimethylbenzene.[3] This enhanced reactivity allows for milder reaction conditions, which is critical when working with thermally sensitive substrates.
-
2-Bromo-5-fluoroterephthalic Acid: This compound offers orthogonal reactivity.[4] The C-Br bond is readily susceptible to palladium-catalyzed coupling, while the C-F bond is generally inert under these conditions, allowing for selective functionalization at the bromine-substituted position.[5]
| Reagent | Molecular Wt. | Key Advantage | Typical Application | Relative Reactivity (Suzuki) |
| This compound | 279.45 g/mol | Differential reactivity (Br vs. Cl) | Sequential cross-coupling | Br (High) > Cl (Medium) |
| 2,5-Dibromoterephthalic acid | 323.90 g/mol | Good reactivity for symmetric coupling | Symmetric MOF linkers, polymers | High |
| 2,5-Dichloroterephthalic acid | 235.00 g/mol | Lower reactivity, higher stability | Reactions requiring harsh conditions | Medium |
| 2,5-Diiodoterephthalic acid | 417.90 g/mol | Highest reactivity, mild conditions | Coupling with sensitive substrates | Very High |
| 2-Bromo-5-fluoroterephthalic acid | 263.02 g/mol | Orthogonal reactivity (Br vs. F) | Selective mono-functionalization | Br (High), F (Very Low) |
Part 2: Di-functional Terephthalic Acid Analogues
This class of reagents moves beyond halogen-based coupling chemistry, introducing functional groups that can act as nucleophiles, coordination sites, or precursors for further transformations.
-
2,5-Dihydroxyterephthalic Acid (DHTA): A key monomer for high-strength fibers and a popular linker for creating functional MOFs. The hydroxyl groups can alter the electronic properties of the aromatic ring and provide hydrogen bonding sites, influencing the final material's properties.[6] Its synthesis can be achieved from the corresponding 2,5-dihaloterephthalic acid via a copper-catalyzed hydroxylation.[7] Another route involves the reaction of hydroquinone with potassium hydroxide under pressure.[8]
-
2,5-Diaminoterephthalic Acid (DATA): The amino groups make this molecule an excellent building block for polyamides and ladder-type polymers.[9][10] In MOF synthesis, the amine functionalities can be post-synthetically modified or can serve as basic sites to enhance CO₂ adsorption.[9] A common synthesis route involves the nitration of terephthalic acid to 2,5-dinitroterephthalic acid, followed by reduction.[11]
These functionalized linkers are not direct drop-in replacements for cross-coupling reactions but rather open entirely new avenues for material design. For instance, they are foundational for creating isoreticular MOF families like UiO-66, where the functional group (-NH₂, -OH) can be varied to tune the framework's chemical and physical properties.[12]
Experimental Protocols & Methodologies
To provide a practical context, we present protocols for key transformations. These are intended as validated starting points for your own research.
Workflow for Key Synthetic Transformations
Caption: Key synthetic pathways for functionalizing terephthalic acids.
Protocol 1: Synthesis of 2,5-Dihydroxyterephthalic Acid (DHTA) from 2,5-Dibromoterephthalic Acid
This protocol is adapted from a patented high-yield process and demonstrates the conversion of a dihalo-analogue to a di-functional analogue.
-
Materials:
-
2,5-Dibromoterephthalic acid (DBTA)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Copper(I) Bromide (CuBr)
-
Coordinating Ligand (e.g., 2,2',6,6'-tetramethyl-3,5-heptanedione)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated)
-
-
Procedure:
-
Salt Formation: Under a nitrogen atmosphere, combine 2,5-dibromoterephthalic acid (1.0 eq) with deionized water. Add sodium carbonate (approx. 1.05 eq) and heat the mixture to reflux with stirring for 30 minutes to form the disodium salt.[3]
-
Reaction Setup: Add another portion of base (e.g., Na₂CO₃, 1.5 eq) to the reaction mixture and continue reflux for another 30 minutes.[3]
-
Catalyst Preparation: In a separate vessel, prepare a solution of the copper source (e.g., CuBr, catalytic amount) and the coordinating ligand in water. Stir under an air atmosphere until the copper salt is dissolved.
-
Hydroxylation: Add the catalyst solution to the hot reaction mixture. Maintain the temperature at 80-95°C and stir for 24-30 hours under a nitrogen atmosphere.[3]
-
Scientist's Note: The use of a coordinating ligand is crucial for stabilizing the copper catalyst, preventing its precipitation, and facilitating the nucleophilic substitution of bromide with hydroxide, leading to significantly higher yields and purity compared to using copper powder alone.
-
-
Acidification and Isolation: After cooling to room temperature, acidify the reaction mixture with concentrated HCl. This will precipitate the 2,5-dihydroxyterephthalic acid product as a yellow solid.
-
Purification: Filter the precipitate, wash thoroughly with deionized water to remove inorganic salts, and dry under vacuum. The purity can be assessed by ¹H NMR.
-
Protocol 2: Synthesis of a Zirconium-based MOF (UiO-66 type) using a Functionalized Linker
This general protocol can be adapted for various terephthalic acid derivatives to produce functionalized MOFs.[13][14]
-
Materials:
-
Zirconium(IV) chloride (ZrCl₄) (1.0 eq)
-
Terephthalic Acid Linker (e.g., 2,5-Diaminoterephthalic acid) (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Acetic Acid (modulator)
-
-
Procedure:
-
Solution Preparation: In a suitable glass vessel, dissolve ZrCl₄ and the chosen terephthalic acid linker in DMF.
-
Modulation: Add acetic acid as a modulator to the solution.
-
Scientist's Note: The modulator plays a critical role in controlling the crystallography of the MOF. It competes with the terephthalic acid linker for coordination to the zirconium clusters. This competition slows down the nucleation and growth process, which is essential for forming a well-ordered, highly crystalline framework with a large surface area.[14]
-
-
Solvothermal Synthesis: Seal the vessel and heat it in an oven or oil bath at 120°C for 24 hours. During this time, the MOF crystals will form and precipitate from the solution.
-
Isolation and Washing: Cool the vessel to room temperature. Collect the crystalline product by centrifugation or filtration.
-
Solvent Exchange: Wash the collected solid repeatedly with fresh DMF to remove unreacted starting materials trapped within the pores. Follow this with a solvent exchange using a lower-boiling-point solvent like ethanol.
-
Activation: Activate the MOF by heating under vacuum to remove the solvent molecules from the pores. The final product should be a fine, crystalline powder.
-
Conclusion and Strategic Recommendations
The selection of a terephthalic acid derivative should be a deliberate choice driven by the specific goals of your synthesis.
-
For symmetric, robust materials where high reactivity is desired, 2,5-Dibromoterephthalic Acid is an excellent, cost-effective starting point.
-
When milder conditions are required to protect sensitive functional groups, the enhanced reactivity of 2,5-Diiodoterephthalic Acid justifies its potential higher cost.
-
For sequential, site-selective functionalization , the orthogonal reactivity offered by This compound or 2-Bromo-5-fluoroterephthalic acid is unparalleled.
-
To introduce new functionalities such as hydrogen-bonding capabilities, basic sites for catalysis, or points for post-synthetic modification, 2,5-Dihydroxyterephthalic Acid and 2,5-Diaminoterephthalic Acid are the reagents of choice.
By understanding the distinct reactivity profiles and synthetic applications of these alternatives, researchers can expand their chemical toolbox, optimize reaction outcomes, and design next-generation materials and molecules with enhanced precision and performance.
References
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The Architect's Blueprint: A Comparative Analysis of MOFs Synthesized from Dicarboxylic Acid Linkers
A Senior Application Scientist's Guide to Tailoring Metal-Organic Frameworks
For researchers, scientists, and professionals in drug development, the ability to rationally design porous materials is paramount. Metal-Organic Frameworks (MOFs), with their tunable structures and exceptionally high surface areas, represent a frontier in materials science.[1][2][3] The choice of the organic linker, particularly dicarboxylic acids, is a critical determinant of the final properties of the MOF, influencing everything from pore size and stability to catalytic activity and drug loading capacity.[1][4]
This guide provides an in-depth comparative analysis of MOFs synthesized from different dicarboxylic acid linkers. Moving beyond a simple recitation of protocols, we will delve into the causal relationships between linker structure and MOF properties, offering field-proven insights to inform your experimental design. We will focus on the well-studied UiO-66 framework as a case study to illustrate the profound impact of linker modification.
The Foundation: Understanding the Role of the Dicarboxylic Acid Linker
Dicarboxylic acids are among the most common and versatile building blocks for MOF synthesis.[4][5] Their two carboxylate groups can coordinate with metal ions or clusters to form extended, crystalline networks. The geometry, length, and functionalization of the dicarboxylic acid linker directly dictate the topology, porosity, and chemical environment of the resulting MOF.[1][6][7]
A prime example is the difference between isomers like terephthalic acid (BDC) and isophthalic acid. While both are benzenedicarboxylic acids, the para- and meta-positions of their carboxylate groups lead to vastly different framework structures.[8][9] Terephthalic acid, with its linear geometry, is a popular choice for creating robust, high-surface-area MOFs.[8]
A Tale of Two Linkers: Terephthalic Acid vs. Functionalized Terephthalic Acid in UiO-66 Synthesis
The UiO-66 series, composed of Zr₆O₄(OH)₄ clusters and dicarboxylate linkers, is renowned for its exceptional thermal and chemical stability.[1][10] By systematically altering the linker, we can fine-tune the MOF's properties for specific applications.
The Archetype: UiO-66 from Terephthalic Acid (BDC)
UiO-66, synthesized with 1,4-benzenedicarboxylic acid (BDC), serves as our baseline. Its synthesis is a well-established solvothermal process.
Experimental Protocol: Synthesis of UiO-66
-
Precursor Solution: Dissolve Zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (BDC) in N,N-dimethylformamide (DMF) in a 1:1 molar ratio.[10]
-
Solvothermal Reaction: Seal the solution in a Teflon-lined autoclave and heat to 120 °C for 24 hours.[10]
-
Purification: After cooling, collect the crystalline product by filtration. Wash thoroughly with DMF and then ethanol to remove unreacted precursors.[10]
-
Activation: Dry the product under vacuum to remove residual solvent molecules from the pores.[10]
Causality: The choice of DMF as a solvent is crucial; it not only solubilizes the precursors but also acts as a modulator, influencing crystal growth and defect formation. The 120 °C reaction temperature provides the necessary energy for the formation of the stable Zr-O-C linkages.
The Functionalized Variant: UiO-66-NH₂ from 2-Aminoterephthalic Acid
Introducing a functional group, such as an amino group, onto the BDC linker can dramatically alter the MOF's properties.
Experimental Protocol: Synthesis of UiO-66-NH₂
The protocol is analogous to that of UiO-66, with the substitution of 2-aminoterephthalic acid for BDC.
Causality: The presence of the amino group introduces basic sites into the MOF structure, which can enhance its performance in applications like CO₂ capture and catalysis.[11][12] However, the functional group can also influence the crystallization process, sometimes leading to smaller crystal sizes.[1]
Comparative Analysis: UiO-66 vs. UiO-66-NH₂
| Property | UiO-66 (from BDC) | UiO-66-NH₂ (from 2-Aminoterephthalic Acid) | Impact of Functionalization |
| BET Surface Area | ~1000-1500 m²/g[13] | Typically slightly lower than UiO-66 | The amino group can partially occupy the pore volume.[11] |
| Pore Volume | High | Slightly reduced compared to UiO-66 | The functional group projects into the pores. |
| Thermal Stability | High (up to 500 °C)[13] | Slightly lower due to the presence of the amino group | The C-N bond is generally less stable than C-H. |
| Chemical Stability | Excellent | Excellent | The framework's zirconium-carboxylate backbone remains robust. |
| Acidity/Basicity | Lewis acidic Zr sites | Introduction of Brønsted basic sites (NH₂) | Enables new catalytic pathways and enhances specific gas adsorption.[11] |
| Gas Adsorption | Good for CO₂, ethylene, etc.[13] | Enhanced CO₂ uptake due to amine-CO₂ interaction | The amino groups act as specific binding sites for acidic gases. |
Extending the Reach: The Impact of Linker Length with Biphenyldicarboxylic Acid
To further illustrate the impact of the linker, we can compare UiO-66 with UiO-67, which is synthesized using a longer linker, [1,1'-biphenyl]-4,4'-dicarboxylic acid (BPDC).[1]
Experimental Protocol: Synthesis of UiO-67
The synthesis follows a similar solvothermal procedure to UiO-66, with BPDC used as the organic linker.
Causality: The extended length of the BPDC linker, while maintaining the same connectivity, results in an isoreticular framework with larger pores.[1] This demonstrates the power of isoreticular synthesis, a strategy for systematically expanding the pore size of a MOF without changing its underlying topology.[1]
Comparative Analysis: UiO-66 vs. UiO-67
| Property | UiO-66 (from BDC) | UiO-67 (from BPDC) | Impact of Linker Elongation |
| BET Surface Area | ~1000-1500 m²/g[13] | Significantly higher than UiO-66 | The larger pore volume contributes to a greater surface area.[1] |
| Pore Volume | High | Significantly larger than UiO-66 | The longer linker expands the framework, creating larger cavities.[1] |
| Applications | Gas storage, catalysis for smaller molecules | Drug delivery of larger molecules, catalysis of bulkier substrates | The larger pores can accommodate larger guest molecules.[14][15] |
Visualizing the Synthesis and Structural Differences
To better understand the concepts discussed, the following diagrams illustrate the synthesis workflow and the structural impact of different linkers.
Caption: General workflow for the solvothermal synthesis of MOFs.
Caption: Impact of linker choice on MOF properties.
Characterization: Validating the Synthesis
A robust characterization plan is essential to confirm the successful synthesis and to understand the properties of the resulting MOFs.
-
Powder X-Ray Diffraction (PXRD): Confirms the crystalline structure and phase purity of the synthesized MOFs. The diffraction pattern should match the simulated pattern for the expected framework.[10]
-
Brunauer-Emmett-Teller (BET) Analysis: Determines the specific surface area and pore volume from nitrogen adsorption-desorption isotherms at 77 K.[10]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the MOFs by measuring weight loss as a function of temperature.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the incorporation of the functional groups from the linker into the MOF structure.
Applications in Drug Development
The ability to precisely control the pore size and chemical environment of MOFs makes them highly promising for drug delivery applications.[2][14][16]
-
High Drug Loading: The large pore volume of MOFs like UiO-67 allows for a high loading capacity of therapeutic agents.[15]
-
Controlled Release: The release of the drug can be triggered by changes in the physiological environment, such as pH.[14][17] For instance, the stability of many MOFs is pH-dependent, allowing for targeted drug release in the acidic environment of tumors.[14]
-
Biocompatibility: The choice of biocompatible metals (e.g., Zr, Fe) and organic linkers is crucial for in vivo applications.[2][16]
Conclusion
The selection of the dicarboxylic acid linker is a powerful tool for the rational design of Metal-Organic Frameworks with tailored properties. By understanding the fundamental principles of how linker geometry, length, and functionalization influence the final structure, researchers can develop novel materials for a wide range of applications, from gas storage and catalysis to advanced drug delivery systems. The examples of the UiO-66 series demonstrate that even subtle changes to the organic linker can lead to significant and predictable changes in the material's performance. As our understanding of these structure-property relationships deepens, so too will our ability to design the next generation of advanced porous materials.
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- Various carboxylic acid linkers used for MOF synthesis and a common... (n.d.). ResearchGate.
- Modulator Effect in UiO-66-NDC (1,4-Naphthalenedicarboxylic Acid) Synthesis and Comparison with UiO-67-NDC Isoreticular Metal–Organic Frameworks. (2018). Crystal Growth & Design, 18(1), 357-366. [Link]
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- Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. (2018). Dalton Transactions, 47(5), 1553-1561. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Halogenated Terephthalic Acid Isomers
Welcome, researchers and professionals. In the realms of polymer science, materials chemistry, and pharmaceutical development, the precise identification of structural isomers is not merely an academic exercise—it is a critical determinant of a material's properties and a drug's efficacy. Halogenated terephthalic acids, key monomers and synthetic intermediates, present a classic analytical challenge due to their isomeric diversity. The position of a single halogen atom on the aromatic ring can dramatically alter electronic distribution, steric hindrance, and intermolecular interactions, thereby dictating the final characteristics of polymers or active pharmaceutical ingredients.
This guide provides an in-depth comparison of how different spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational (FTIR/Raman), and UV-Visible—can be leveraged to unambiguously differentiate these closely related isomers. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, empowering you to make informed decisions in your own analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Electronic Landscape
NMR spectroscopy is arguably the most powerful tool for structural isomer identification, as it provides a direct window into the chemical environment of each nucleus (¹H and ¹³C) in the molecule.[1][2] The differentiation of halogenated terephthalic acid isomers hinges on understanding how the substituent's position impacts the electronic shielding of the aromatic protons and carbons.
Expertise & Causality: Why NMR Excels
The key lies in the interplay of two electronic effects originating from the halogen substituent:
-
Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density away from the ring through the sigma bond network. This "deshields" nearby nuclei, causing their NMR signals to appear at a higher chemical shift (further downfield).
-
Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the aromatic π-system. This increases electron density, particularly at the ortho and para positions, causing a "shielding" effect (upfield shift).
For halogens, the inductive effect typically dominates, but the resonance effect cannot be ignored. The precise chemical shift of each aromatic proton is a net result of these competing effects, making it exquisitely sensitive to the halogen's position relative to the proton and the two carboxylic acid groups. For instance, a proton ortho to a bromine atom will experience a significant downfield shift compared to a proton meta to it.
Comparative Data: ¹H and ¹³C NMR of Bromoterephthalic Acid Isomers
The following table provides representative chemical shift data that illustrates the clear differentiation possible with NMR. Note how the number of unique signals and their chemical shifts change with the substitution pattern.
| Compound Name | Isomer Type | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Data Source(s) |
| Terephthalic Acid | Parent | ~8.15 (s, 4H) | ~130.0 (Ar-CH), ~135.0 (Ar-C-COOH), ~167.0 (COOH) | [3] |
| 2-Bromoterephthalic acid | Monosubstituted | ~8.2 (d, 1H), ~8.0 (dd, 1H), ~7.9 (d, 1H) | Multiple distinct signals for all 8 carbons | [4][5] |
| 2,5-Dibromoterephthalic acid | Disubstituted | ~8.3 (s, 2H) | Fewer signals due to symmetry | [6] |
Note: Exact chemical shifts are solvent-dependent. Data is illustrative.
Experimental Protocol: Quantitative ¹H NMR Analysis
This protocol ensures the acquisition of high-quality, reproducible NMR data for isomer ratio determination.[7]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the halogenated terephthalic acid sample into a clean vial.[8]
-
Add 0.7 mL of a deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, Methanol-d₄). Common deuterated solvents are readily available.[8]
-
Add a known quantity of an internal standard (e.g., dimethyl sulfone) if quantitative analysis is required. The standard should have a peak that does not overlap with any sample peaks.[7]
-
Vortex the vial until the sample is completely dissolved. Transfer the solution to a clean NMR tube using a Pasteur pipette.[8]
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. For non-deuterated solvents, shimming can be performed on the FID.[9]
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Use a 90° pulse angle to maximize signal.
-
-
Data Acquisition:
-
Set the relaxation delay (d1) to be at least 5 times the longest T₁ of any proton of interest to ensure full relaxation for accurate integration. A typical value for small molecules is 5-10 seconds.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for accurate integration (<1% error).[7]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum by setting the residual solvent peak or the internal standard peak to its known chemical shift.
-
Carefully integrate the signals corresponding to each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.
-
Visualization: NMR Experimental Workflow
Caption: General workflow for NMR analysis of isomers.
Vibrational Spectroscopy (FTIR & Raman): Fingerprinting the Molecular Framework
While NMR excels at mapping the electronic environment, vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a distinct "fingerprint" of the molecule's structural backbone and functional groups.[10] Every isomer has a unique set of allowed vibrational modes, resulting in a spectrum that is a direct signature of its specific atomic arrangement and symmetry.
Expertise & Causality: Differentiating via Vibrations
The diagnostic power of vibrational spectroscopy comes from its sensitivity to molecular symmetry and bond vibrations.
-
Fingerprint Region (1500 - 600 cm⁻¹): This region is rich with complex vibrations (bending, rocking, wagging) involving the entire molecular skeleton. The patterns here are highly unique to each isomer and serve as a reliable fingerprint for identification when compared against a reference spectrum.[10]
-
Aromatic C-H Bending (900 - 650 cm⁻¹): The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the benzene ring. For example, the number and position of substituents dictate which C-H wagging bands appear and at what frequency, providing a clear method to distinguish between, for instance, 1,2,4-trisubstituted and 1,2,3-trisubstituted rings.[11]
-
Carboxylic Acid and Halogen Vibrations: The characteristic C=O (~1700 cm⁻¹) and O-H (~3000 cm⁻¹) stretches of the carboxylic acid groups, as well as the C-X (Carbon-Halogen) stretches at lower frequencies, will be subtly shifted based on the electronic effects and mass of the adjacent halogen atom.
FTIR and Raman are often complementary. Vibrations that are strong in IR may be weak in Raman, and vice versa. For these molecules, C=O stretching is strong in both, while aromatic ring breathing modes are often more prominent in Raman.
Comparative Data: Key Vibrational Frequencies for Terephthalic Acid
The table below highlights key vibrational modes for the parent terephthalic acid molecule, which serve as a baseline for comparison with its halogenated derivatives. Halogen substitution will perturb these frequencies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |
| O-H Stretch (H-bonded dimer) | 2500-3300 (broad) | FTIR | [12][13] |
| C=O Stretch | ~1680 - 1700 | FTIR, Raman | [12][13] |
| Aromatic C=C Stretch | ~1610, 1580, 1500 | FTIR, Raman | [12] |
| C-O Stretch / O-H Bend | ~1420, 1300 | FTIR | [12] |
| Aromatic C-H Out-of-Plane Bend | ~870 | FTIR | [12] |
Data from studies on solid terephthalic acid.[12]
Experimental Protocol: FTIR Analysis via KBr Pellet
This is a standard and reliable method for obtaining high-quality FTIR spectra of solid samples.[14] The principle is to disperse the solid analyte in an IR-transparent matrix (KBr) to minimize light scattering.
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the halogenated terephthalic acid sample and ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).
-
Gently mix the sample and KBr in an agate mortar and pestle.
-
Grind the mixture vigorously for several minutes until it becomes a fine, homogenous powder. The particle size should be reduced to less than the wavelength of the IR radiation (~2 μm) to minimize scattering.[14]
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture to a KBr pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment first.
-
Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the peak positions (in cm⁻¹) and compare the fingerprint region to a spectral library or a known reference standard to confirm the isomer's identity.[15][16][17]
-
Visualization: Vibrational Spectroscopy Workflow
Caption: Workflow for FTIR analysis using the KBr pellet method.
UV-Visible Spectroscopy: A Tool for Conjugated Systems
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the conjugated aromatic system. While less structurally informative than NMR or IR, it is a rapid and sensitive technique that can distinguish isomers based on shifts in their absorption maxima (λmax).
Expertise & Causality: How Halogens Influence Absorption
The benzene ring of terephthalic acid has characteristic UV absorption bands. Halogen substituents act as auxochromes—groups that modify the absorption of a chromophore. Their lone pair electrons can interact with the ring's π-system, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
This interaction typically leads to a bathochromic shift (a shift to a longer, redder wavelength) of the primary absorption bands. The magnitude of this shift depends on the halogen and its position, allowing for differentiation. For instance, the greater resonance effect of iodine compared to chlorine would be expected to produce a larger bathochromic shift. The overall absorption profile is also influenced by the solvent polarity.[18]
Comparative Data: UV Absorption Maxima
The following table provides the known absorption maxima for the parent terephthalic acid, which can be used as a reference point.
| Compound | λmax (nm) | Solvent | Reference |
| Terephthalic Acid | 190, 241, 285 | Acidic Aqueous | [19] |
| Isophthalic Acid Derivative | 214, 236, 288 | Not Specified | [20] |
| Terephthalic Acid Derivative | 242, 288 | Not Specified | [20] |
Note: Spectra are highly dependent on solvent and pH.
Experimental Protocol: UV-Vis Analysis of Solutions
-
Sample Preparation:
-
Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Perform serial dilutions to create a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Replace the blank with the sample cuvette and scan the sample's absorbance across the same range.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Compare the λmax values and the overall spectral shape to those of known isomer standards to identify the sample.
-
Visualization: Isomerism and UV-Vis Spectra
Caption: How isomeric structure dictates the resulting UV-Vis spectrum.
Conclusion
The differentiation of halogenated terephthalic acid isomers is a challenge readily met by modern spectroscopic techniques.
-
NMR Spectroscopy stands as the definitive method, offering unambiguous structural elucidation through detailed analysis of chemical shifts and coupling constants.
-
Vibrational Spectroscopy (FTIR & Raman) provides a rapid and highly specific molecular fingerprint, ideal for quality control and verification against known standards.
-
UV-Visible Spectroscopy offers a simpler, high-throughput method for differentiation, provided that reference spectra are available and solvent conditions are carefully controlled.
For comprehensive characterization and validation, a multi-technique approach is always recommended. By understanding the fundamental principles that connect molecular structure to spectral output, you can confidently select the right tool and correctly interpret the data to drive your research and development forward.
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A Comparative Guide to Functionalized Terephthalic Acids for Advanced Materials Synthesis: Spotlight on 2-Bromo-5-chloroterephthalic acid
This guide provides an in-depth technical comparison of 2-Bromo-5-chloroterephthalic acid and other functionalized terephthalic acid derivatives as organic linkers in the synthesis of advanced materials, with a primary focus on Metal-Organic Frameworks (MOFs). Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comprehensive analysis of how linker functionalization impacts material performance, supported by experimental data and detailed protocols.
Introduction: The Critical Role of the Organic Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. Terephthalic acid (benzene-1,4-dicarboxylic acid) is a foundational linker in many well-known MOFs, including the robust UiO-66 series.[1] However, the true versatility of MOFs is unlocked through the strategic functionalization of these linkers. By introducing specific chemical moieties onto the terephthalic acid backbone, we can precisely tune the material's properties for a wide range of applications, from gas storage and separation to catalysis and drug delivery.
This guide will explore the influence of various functional groups on the performance of terephthalic acid-based MOFs, with a special focus on the potential of the halo-functionalized linker, this compound. While direct experimental data for this specific linker is emerging, we can infer its potential performance by comparing it with other well-studied functionalized linkers.
The Landscape of Functionalized Terephthalic Acids: A Comparative Analysis
The introduction of functional groups such as amino (-NH2), nitro (-NO2), hydroxyl (-OH), and halogens (-Br, -Cl) onto the terephthalic acid linker can significantly alter the physicochemical properties of the resulting MOF.[2] These modifications can influence the electronic environment of the framework, pore size, surface polarity, and the introduction of active sites. The UiO-66 framework, a zirconium-based MOF, serves as an excellent platform for this comparative study due to its exceptional thermal and chemical stability.[3]
Halo-Functionalized Linkers: The Case for this compound
Halogenated terephthalic acids, such as 2-bromoterephthalic acid and 2-chloroterephthalic acid, have been utilized in MOF synthesis. The introduction of halogen atoms can modulate the electronic properties of the linker and influence the framework's interaction with guest molecules. For instance, the presence of a bromine atom on the terephthalic acid linker in UiO-66-Br has been shown to create weak acid sites, enhancing its catalytic performance in certain reactions.[4]
This compound presents a unique case of di-halogenation. The presence of both bromine and chlorine could lead to a synergistic effect, further modifying the electronic landscape and potentially creating unique active sites within the MOF pores. Based on the trends observed with mono-halogenated linkers, a MOF constructed from this compound is anticipated to exhibit:
-
Modified Acidity: The electron-withdrawing nature of both bromine and chlorine is expected to enhance the Lewis acidity of the metal clusters in the MOF, which could be beneficial for catalysis.
-
Altered Adsorption Properties: The polar C-Br and C-Cl bonds could enhance the affinity for polar molecules, potentially improving selectivity in gas separation applications.
-
Controlled Porosity: The steric bulk of the two halogen atoms may lead to a slight reduction in the pore volume and surface area compared to the parent UiO-66, a common phenomenon with functionalized linkers.[2]
Comparative Performance of Functionalized UiO-66 MOFs
To contextualize the potential of this compound, it is crucial to examine the performance of MOFs synthesized with other functionalized terephthalic acids. The following table summarizes key performance metrics for various UiO-66-X frameworks, where X represents the functional group.
| Linker Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) at 273 K | Thermal Stability (°C) | Key Features & Applications |
| -H (UiO-66) | ~1173 - 1274[5][6] | ~0.54[5] | ~1.70 (at 293K)[7] | >500 | High stability, gas storage, catalysis.[3] |
| -NH₂ (UiO-66-NH₂) ** | ~643 - 822[8][9] | ~0.236[9] | ~3.35[7] | ~350 | Enhanced CO₂ affinity, catalysis, sensing.[4][7] |
| -NO₂ (UiO-66-NO₂) | ~1000 | ~0.45 | ~2.5 (at 298K) | ~300 | Catalysis, sensing.[10] |
| -(OH)₂ (UiO-66-(OH)₂) ** | ~900 | ~0.40 | ~2.8[10] | <300 | Enhanced CO₂ affinity, catalysis.[10][11] |
| -Br (UiO-66-Br) | ~1000 | ~0.45 | ~1.5 (at 298K) | >450 | Catalysis, photocatalysis.[4] |
| -Br, -Cl (Predicted) | Likely < 1100 | Likely < 0.5 | Potentially enhanced for polar adsorbates | Expected to be high | Potential for catalysis and selective separations. |
Note: The values presented are approximate and can vary based on synthesis conditions and activation procedures.
This comparison highlights a crucial trade-off: functionalization often enhances specific properties like CO₂ uptake (e.g., -NH₂ and -(OH)₂) at the cost of reduced surface area and thermal stability.[2] Halogenated linkers like -Br tend to maintain high thermal stability while offering unique catalytic properties.
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of functionalized MOFs requires precise control over reaction conditions. The following protocols are based on established methods for the solvothermal synthesis of UiO-66-type frameworks and can be adapted for this compound.
Solvothermal Synthesis of Functionalized UiO-66
This procedure outlines the synthesis of a zirconium-based MOF using a functionalized terephthalic acid linker.
Diagram of the Solvothermal Synthesis Workflow:
Caption: Generalized workflow for the solvothermal synthesis of UiO-66-type MOFs.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Functionalized Terephthalic Acid (e.g., this compound)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., Acetic Acid or Benzoic Acid)
-
Methanol (for washing)
Procedure:
-
In a glass vial, dissolve the functionalized terephthalic acid in DMF.
-
Add a modulator, such as acetic acid, to the solution. The modulator plays a crucial role in controlling the crystal size and reducing defects by competing with the linker for coordination to the metal clusters.[12][13]
-
In a separate vial, dissolve ZrCl₄ in DMF.
-
Combine the two solutions and stir for 10 minutes.
-
Transfer the resulting solution to a Teflon-lined steel autoclave and heat at 120°C for 24 hours.[14]
-
After cooling to room temperature, collect the white powder by centrifugation.
-
Wash the product thoroughly with DMF to remove unreacted precursors.
-
Perform a solvent exchange by washing with a more volatile solvent like methanol. This step is critical for the activation process.[15]
-
Activate the material by heating under vacuum (e.g., at 150°C for 10 hours) to remove the solvent molecules from the pores.[14][16]
Characterization Techniques
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The diffraction pattern of the synthesized material should match the simulated pattern for the expected crystal structure.[17]
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF. The analysis is typically performed under an inert atmosphere (e.g., N₂). The temperature at which significant weight loss occurs indicates the decomposition temperature of the framework.[17][18]
N₂ Adsorption-Desorption Analysis (BET): This analysis is performed at 77 K to determine the specific surface area (using the Brunauer-Emmett-Teller method), pore volume, and pore size distribution of the activated MOF.[1]
Conclusion and Future Outlook
The functionalization of terephthalic acid linkers is a powerful strategy for tailoring the properties of MOFs for specific applications. While amino and hydroxyl groups can enhance CO₂ capture, they often compromise thermal stability. Halogenated linkers, on the other hand, offer a promising avenue for developing robust catalytic materials.
This compound stands as an intriguing candidate for the synthesis of novel MOFs. Based on the comparative analysis, a MOF derived from this linker is expected to possess high thermal stability and unique electronic properties conferred by the two halogen substituents. This could lead to enhanced performance in catalysis and selective gas separations. Further experimental investigation into the synthesis and characterization of MOFs based on this compound is warranted to fully elucidate its potential in materials science.
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- Gao, X. J., & Zheng, H. G. (2021). The difference in the CO2 adsorption capacities of different functionalized pillar-layered metal-organic frameworks (MOFs). Dalton Transactions, 50(26), 9310-9316.
- Ismanto, A. E., et al. (2019). Synthesis, Characterizations, and Adsorption Isotherms of CO2 on Chromium Terephthalate (MIL-101) Metal-organic Frameworks (Mofs). Journal of Engineering and Technological Sciences, 51(6), 799-812.
- A. K. Das, et al. (2018). Adsorption of CO2 on amine-functionalized green metal-organic framework: an interaction between amine and CO2 molecules.
- Wahab, M. A., et al. (2019). Metal-organic framework based chromium terephthalate (MIL-101 Cr) growth for carbon dioxide capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 98, 114-133.
- Vandichel, M., et al. (2020). Tuning the Catalytic Properties of UiO-66 Metal–Organic Frameworks: From Lewis to Defect-Induced Brønsted Acidity. The Journal of Physical Chemistry Letters, 11(12), 4873-4878.
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A Senior Application Scientist's Guide to Linker Selection: Benchmarking 2-Bromo-5-chloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced materials and drug development, the choice of organic linkers is a critical decision that profoundly influences the properties and performance of the final product. This is particularly true in the burgeoning field of metal-organic frameworks (MOFs), where the linker dictates the framework's topology, porosity, and functionalization. This guide provides an in-depth technical comparison of 2-Bromo-5-chloroterephthalic acid against other commonly used terephthalic acid-based linkers, offering experimental data and protocols to inform your selection process.
The Pivotal Role of Linker Selection
The organic linker, a fundamental building block of MOFs, bridges metal clusters to form a porous, crystalline structure. The linker's geometry, length, and functional groups are not merely structural elements; they are tunable handles that allow for the precise engineering of a material's properties. Key characteristics to consider when selecting a linker include:
-
Thermal Stability: The ability of the linker to withstand high temperatures without decomposing is crucial for the synthesis and application of MOFs, many of which are assembled under solvothermal conditions.
-
Solubility: The linker's solubility in various solvents dictates the choice of reaction media and can influence the kinetics of MOF formation and crystal growth.
-
Reactivity and Coordination: The nature and position of functional groups on the linker affect its coordination behavior with metal centers and can introduce new functionalities within the MOF pores.
This guide will focus on benchmarking the properties of this compound against its parent molecule, terephthalic acid, and its mono- and di-halogenated analogs: 2-bromoterephthalic acid and 2,5-dichloroterephthalic acid.
Comparative Analysis of Terephthalic Acid-Based Linkers
The introduction of halogen atoms onto the terephthalic acid backbone can significantly alter the linker's electronic properties, steric hindrance, and potential for secondary interactions, thereby influencing the resulting MOF's characteristics.
| Property | This compound | Terephthalic acid | 2-Bromoterephthalic acid | 2,5-Dichloroterephthalic acid |
| Molecular Formula | C₈H₄BrClO₄ | C₈H₆O₄ | C₈H₅BrO₄ | C₈H₄Cl₂O₄ |
| Molecular Weight ( g/mol ) | 279.47 | 166.13 | 245.03[1] | 235.02[2] |
| Melting Point (°C) | Solid (Melting point not specified) | >300 (sublimes)[3] | 295-297[4] | 306[2] |
| Solubility in Water | Sparingly soluble (predicted) | 0.017 g/L at 25 °C[3] | Soluble[4][5] | Sparingly soluble (predicted) |
| Solubility in DMF | Soluble (predicted) | 6.7 g/100g at 25 °C[3] | Soluble (predicted) | Soluble (predicted) |
| Solubility in Methanol | Soluble (predicted) | Low | Soluble (predicted) | Very faint turbidity[2] |
| Thermal Decomposition Onset (°C) | Data not available | ~276 (sublimation), decomposition >400[6] | Data not available | Data not available |
Expert Insights on Halogen Functionalization:
The presence of bromine and chlorine atoms in this compound introduces several key features. The electron-withdrawing nature of halogens can modulate the acidity of the carboxylic acid groups, potentially influencing the deprotonation and coordination process during MOF synthesis. Furthermore, the bulky halogen substituents can affect the packing of the linkers in the crystal lattice, leading to variations in pore size and shape compared to MOFs constructed from the parent terephthalic acid.
Experimental Protocols for Linker Benchmarking
To ensure the scientific integrity of your linker selection process, it is imperative to conduct standardized benchmarking experiments. The following protocols provide a framework for evaluating the key properties of this compound and its alternatives.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique to determine the thermal stability of a compound by measuring its mass change as a function of temperature.
Experimental Workflow:
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using an inert gas like nitrogen prevents oxidative degradation, ensuring that the observed mass loss is primarily due to thermal decomposition.
-
Constant Heating Rate: A linear heating rate allows for the determination of kinetic parameters of the decomposition process and ensures reproducibility.
-
Reference Pan: The use of an empty reference pan allows for the correction of instrumental drift and buoyancy effects.
Solubility Determination
Understanding the solubility of a linker in different solvents is crucial for designing efficient MOF synthesis protocols. A common method for determining solubility is the isothermal saturation method.
Experimental Workflow:
Self-Validating System:
To ensure the system has reached equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the measured concentration remains constant over the later time points, it indicates that equilibrium has been achieved.
Conclusion
The selection of an appropriate organic linker is a cornerstone of rational design in materials science and drug development. This compound, with its unique halogen functionalization, presents an intriguing alternative to more conventional terephthalic acid-based linkers. Its altered electronic and steric profile has the potential to yield MOFs with novel properties. However, a thorough experimental evaluation of its fundamental properties, such as thermal stability and solubility, is paramount. By employing the standardized protocols outlined in this guide, researchers can generate reliable, comparative data to make informed decisions and accelerate the discovery of new, high-performance materials.
References
- ChemBK. (2024). 2,5-Dichloro-terephthalic acid.
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- Wikipedia. (2023, December 27). Terephthalic acid.
- El-Ghamry, M. A., & Fathalla, E. M. (2021). Terephthalic acid-based coordination polymers: synthesis, thermal stability, and photocatalytic activity. Journal of the Iranian Chemical Society, 18(10), 2623–2633.
- Tranchemontagne, D. J., Mendoza-Cortés, J. L., O'Keeffe, M., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553–8557.
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- Castonguay, A., et al. (2018). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry, 57(8), 4337–4341.
- Avci, G., et al. (2014). Room temperature synthesis of metal organic framework MOF-2.
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- PubChem. (n.d.). Bromoterephthalic acid.
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- ResearchGate. (n.d.). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K.
- Google Patents. (n.d.). Halogenation of terephthalic acid.
- Villarroel-Rocha, J., et al. (2022). Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. Brazilian Journal of Chemical Engineering, 39(1), 219-228.
- Wang, B., et al. (2022). A Comparative Study on the Melt Crystallization of Biodegradable Poly(butylene succinate-co-terephthalate) and Poly(butylene adipate-co-terephthalate) Copolyesters. Polymers, 14(17), 3591.
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- Next Peptide. (n.d.). This compound diethyl ester.
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A Senior Application Scientist's Comparative Guide to Assessing Stereospecific Outcomes
Introduction: The Imperative of Stereochemical Precision in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, chirality is a paramount consideration. The spatial arrangement of atoms within a molecule can lead to stereoisomers—specifically enantiomers—which, despite having identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles within the chiral environment of a biological system.[1] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle.[2]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the characterization and control of stereoisomeric composition.[2][3] For researchers, this translates into a critical need for robust, reliable, and validated analytical methods to accurately assess the stereospecific outcomes of chemical reactions. A reaction is stereospecific if starting materials differing only in their stereochemistry are converted into stereoisomerically different products.[4] The degree of success in such a reaction is often quantified by the enantiomeric excess (ee).
This guide provides an in-depth, objective comparison of the three primary analytical techniques for determining enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) Spectroscopy , and Polarimetry . We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower you to select the most appropriate method for your specific application, ensuring both scientific rigor and regulatory compliance.
Core Analytical Techniques: A Head-to-Head Comparison
The choice of an analytical technique for determining enantiomeric excess is a critical decision, involving a trade-off between accuracy, sensitivity, speed, sample requirements, and cost. The three core methods operate on fundamentally different principles.
-
Chiral Chromatography relies on the physical separation of enantiomers.[5]
-
NMR Spectroscopy relies on creating a diastereomeric environment in situ to induce distinguishable magnetic properties.[6]
-
Polarimetry measures the bulk optical rotation of a sample, an inherent property of chiral molecules.[7]
The following table summarizes the key performance characteristics and practical considerations for each technique.
| Feature | Chiral HPLC | NMR Spectroscopy (with Chiral Auxiliaries) | Polarimetry |
| Principle | Physical separation of enantiomers via a Chiral Stationary Phase (CSP).[5] | In situ formation of transient diastereomeric complexes with a Chiral Solvating/Shift Agent, leading to distinct NMR signals.[8] | Measurement of the rotation of plane-polarized light by a chiral sample.[9] |
| Primary Application | "Gold standard" for accurate and precise quantification of enantiomeric excess (ee); preparative separation. | Rapid determination of ee without physical separation; structural confirmation.[10] | Preliminary assessment of optical activity; confirmation of product identity if specific rotation is known. |
| Accuracy & Precision | Very High. Can achieve accuracy <1% and precision (RSD) <2%.[11][12] | High. Accuracy is limited by spectral resolution and integration precision. | Low to Moderate. Unreliable for accurate ee determination due to impurities and non-linear effects (Horeau effect).[13][14] |
| Sensitivity (LOQ) | High. LOQ can be in the µg/mL range or lower, depending on the detector.[12][15] | Moderate. Typically requires mg of sample; LOQ is generally higher than HPLC.[16] | Low. Requires relatively high concentrations to produce a measurable rotation.[17] |
| Analysis Time | 10-40 minutes per sample, plus method development and equilibration time.[15] | < 15 minutes per sample, with minimal sample preparation.[18] | < 5 minutes per sample. |
| Method Development | Can be complex and time-consuming, requiring screening of multiple columns and mobile phases.[2][8] | Relatively simple; involves screening a few chiral auxiliaries and optimizing concentration.[19] | Minimal; requires finding a suitable solvent and concentration. |
| Sample Requirements | Requires soluble, chromatographable compounds. Small injection volumes (µL). | Requires soluble compounds with suitable functional groups for interaction. Requires ~0.5-5 mg per sample.[16] | Requires a pure, soluble sample. Optically active impurities can cause significant errors.[13] |
| Cost (Instrument) | High | Very High | Moderate |
| Cost (Consumables) | High (chiral columns are expensive and have limited lifetimes).[20] | Moderate (deuterated solvents, chiral auxiliaries). | Low |
| Key Advantage | Definitive separation provides the highest confidence and accuracy. | Speed and low solvent consumption.[10] | Simplicity and speed for qualitative checks. |
| Key Disadvantage | Method development can be a significant bottleneck; expensive columns.[2] | Lower sensitivity than HPLC; potential for signal overlap. | Prone to significant error from impurities; not suitable for accurate ee determination.[13] |
Workflow for Selecting the Appropriate Analytical Technique
The decision to use HPLC, NMR, or Polarimetry is context-dependent. A researcher might use all three at different stages of a project. The following workflow illustrates a logical decision-making process.
Caption: Decision workflow for selecting a chiral analysis technique.
Causality Behind the Workflow Choices:
-
Initial Screening (NMR/Polarimetry): In the early stages of discovery, speed is paramount. Dozens of reaction conditions may be screened simultaneously. NMR offers the fastest reliable route to determine if a reaction is producing the desired enantiomer in excess, requiring minimal sample prep and providing results in minutes.[10] Polarimetry can offer a simple "yes/no" answer to whether an optically active product was formed, but it cannot be trusted for quantification.[13]
-
Optimization (Chiral HPLC): Once promising conditions are identified, the goal shifts to maximizing enantioselectivity. This requires a highly accurate and precise analytical method to confidently distinguish between, for example, 85% ee and 90% ee. Chiral HPLC is the undisputed choice here due to its high resolution and reliability.[6] The investment in developing a robust HPLC method is justified by the need for high-quality data to guide reaction optimization.
-
Validation & QC (Validated Chiral HPLC): For late-stage drug development and manufacturing, analytical methods must be rigorously validated to meet regulatory standards.[21] The ICH Q2(R1) guidelines provide a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[22] A fully validated chiral HPLC method is essential for quality control, stability testing, and final product release, providing the necessary documentation for regulatory submissions.
In-Depth Analysis & Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone of enantioselective analysis. Its power lies in the chiral stationary phase (CSP) , which creates a chiral environment within the column.[5] Enantiomers form transient, non-covalent diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times and, thus, separation.[16]
Causality in Method Development: The primary goal is to maximize selectivity (α) , which is the ratio of the retention factors of the two enantiomers. Selectivity is the most influential factor in achieving resolution.[2]
-
Choosing a CSP: This is the most critical step. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® and Chiralpak®) are the most widely used due to their broad applicability.[23] The selection is often empirical, based on the analyte's functional groups (e.g., presence of π-systems, hydrogen bond donors/acceptors).[22] A screening approach using 3-4 columns with different selectors is standard practice.[24]
-
Choosing a Mobile Phase: The mobile phase modulates the interaction between the analyte and the CSP. In normal-phase mode (e.g., hexane/alcohol), polar interactions like hydrogen bonding are key. In reversed-phase mode (aqueous/organic), hydrophobic interactions and inclusion complexing often dominate.[25] Additives like acids (trifluoroacetic acid) or bases (diethylamine) are often used in small quantities to improve the peak shape of acidic or basic analytes, respectively.[23]
Experimental Protocol: Chiral HPLC Method Development & Validation
This protocol outlines a typical workflow for developing and validating a chiral HPLC method for a new chemical entity.
Objective: To separate and quantify the enantiomers of a target compound and validate the method according to ICH Q2(R1) guidelines.
Step 1: Initial Column and Mobile Phase Screening
-
Analyte Preparation: Prepare a stock solution of the racemic analyte at ~1 mg/mL in a suitable solvent (e.g., ethanol or mobile phase).
-
Column Selection: Select a set of 3-4 screening columns. A common starting set includes polysaccharide-based columns like Chiralpak IA, Chiralpak IB, and Chiralcel OD-H.[24]
-
Mobile Phase Screening:
-
Normal Phase: Screen with n-hexane/2-propanol (90:10 v/v) and n-hexane/ethanol (90:10 v/v).
-
Reversed Phase: Screen with acetonitrile/water and methanol/water gradients.
-
Additives: For acidic analytes, add 0.1% trifluoroacetic acid. For basic analytes, add 0.1% diethylamine.
-
-
Execution: Inject the racemic standard onto each column with each mobile phase combination. Monitor the chromatogram for any sign of peak splitting or separation.
Step 2: Method Optimization
-
Identify the Best Condition: Select the column/mobile phase combination that shows the best initial separation (highest selectivity and resolution).
-
Fine-Tune Mobile Phase: Systematically vary the ratio of the mobile phase components (e.g., from 95:5 to 80:20 hexane/alcohol) to maximize resolution.
-
Optimize Flow Rate and Temperature: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve peak shape and reduce analysis time. Higher temperatures often decrease retention but can also affect selectivity.[2]
Step 3: Method Validation (per ICH Q2(R1)) [21]
-
Specificity: Inject the desired enantiomer, the undesired enantiomer, and the racemate. The method must resolve the two enantiomers from each other and from any impurities.
-
Linearity: Prepare a series of at least five concentrations of the undesired enantiomer (e.g., from LOQ to 150% of the specification limit). Plot peak area versus concentration and determine the correlation coefficient (should be >0.99).
-
Limit of Quantification (LOQ): Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ~10).
-
Accuracy: Perform a recovery study by spiking the pure, desired enantiomer with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 98-102%.[12]
-
Precision:
-
Repeatability: Perform at least six replicate injections of a sample spiked with the undesired enantiomer. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition ±2%, temperature ±5°C, flow rate ±10%) and show that the separation remains acceptable.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a rapid method for determining enantiomeric excess without requiring physical separation. The principle is to convert the pair of enantiomers, which are indistinguishable in a standard NMR experiment, into a pair of diastereomers, which have different chemical shifts.[8] This is achieved by adding a chiral solvating agent (CSA) or a chiral shift reagent .
-
Chiral Solvating Agents (CSAs): These enantiomerically pure agents (e.g., (R)-BINOL) form non-covalent, transient diastereomeric complexes with the analyte.[18] The different spatial arrangements of these complexes cause slight differences in the chemical shifts of nearby protons, allowing for separate integration.
-
Chiral Shift Reagents: These are typically paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) that act as Lewis acids, coordinating to lone pairs on the analyte. The paramagnetic nature of the lanthanide induces large changes in the chemical shifts of nearby protons, spreading them out over a wider range and often resolving the signals of the two enantiomers.[16]
Causality in Method Development: The key is to find a chiral auxiliary that interacts strongly enough with the analyte to form distinct diastereomeric complexes, resulting in baseline-resolved signals for at least one proton pair in the NMR spectrum. The choice depends on the functional groups present in the analyte.
Experimental Protocol: ee Determination by ¹H NMR with a Chiral Solvating Agent
Objective: To rapidly determine the enantiomeric excess of a chiral amine sample using (S)-BINOL as a CSA.
Materials:
-
Chiral amine analyte (racemic standard and unknown sample)
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the analyte (~5-10 mg, ~0.05 mmol) and the chiral solvating agent ((S)-BINOL, ~1 equivalent) in ~0.6 mL of CDCl₃.[18]
-
Gently shake the tube for 30-60 seconds to ensure complete dissolution and complex formation.
-
-
Acquisition of Reference Spectrum: First, acquire a standard ¹H NMR spectrum of the racemic analyte without the CSA to identify key proton signals.
-
Acquisition of Diastereomeric Spectrum:
-
Place the NMR tube containing the analyte and CSA into the spectrometer.
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, which is critical for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a proton signal (or a set of signals) that has split into two distinct peaks or multiplets, corresponding to the two diastereomeric complexes. The signals should be well-resolved (ideally baseline-separated).
-
Carefully integrate the two resolved signals. Let the integration values be I₁ and I₂.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the percentage of each enantiomer:
-
% Enantiomer 1 = [I₁ / (I₁ + I₂)] * 100
-
% Enantiomer 2 = [I₂ / (I₁ + I₂)] * 100
-
-
Calculate the enantiomeric excess (% ee):
-
% ee = |% Enantiomer 1 - % Enantiomer 2|
-
-
Polarimetry
Polarimetry is the oldest technique for assessing chirality. It measures the degree to which a chiral compound in solution rotates the plane of polarized light.[9] While simple and fast, it is fraught with potential for error and is not considered a reliable method for the accurate determination of enantiomeric excess in a research or quality control setting.[13]
Limitations and Causality of Error:
-
Dependence on Purity: The measured optical rotation is the sum of the rotations of all optically active species in the sample. Any chiral impurity will contribute to the reading, leading to a false ee value.[13]
-
Unknown Specific Rotation: The calculation of ee requires an accurate value for the specific rotation of the pure enantiomer, which may not be known for novel compounds.
-
Non-Linearity (Horeau Effect): The assumption that optical rotation is directly proportional to enantiomeric excess is not always true. Deviations from linearity can occur, especially in concentrated solutions.[13]
-
Experimental Variables: The measured rotation is highly sensitive to concentration, solvent, temperature, and wavelength, making reproducibility a challenge.[9]
Despite these limitations, polarimetry remains a useful tool for a quick, qualitative check to confirm that a reaction has produced an optically active product or to verify the identity of a known compound against a literature value for specific rotation.
Case Study: Stereospecific Synthesis of (S)-Warfarin
Warfarin is a widely used anticoagulant that exists as a pair of enantiomers. (S)-Warfarin is 2-5 times more potent than (R)-Warfarin, highlighting the clinical importance of stereochemistry.[26] The classic synthesis of racemic warfarin is a Michael addition of 4-hydroxycoumarin to benzalacetone.[26] Modern organocatalytic methods allow for the direct, stereospecific synthesis of a single enantiomer.
The diagram below illustrates the mechanism of an organocatalytic asymmetric Michael addition to produce (S)-Warfarin, a process where the stereochemical outcome is precisely controlled by the chiral catalyst.
Caption: Mechanism of organocatalytic synthesis of (S)-Warfarin.
In this mechanism, the chiral organocatalyst performs a dual role: it activates the benzalacetone by forming a chiral iminium ion and simultaneously activates the 4-hydroxycoumarin through hydrogen bonding.[27] This creates a highly organized, chiral transition state that directs the nucleophilic attack to occur preferentially on one face of the Michael acceptor, leading to the formation of the (S)-enantiomer with high enantiomeric excess.[27] The analysis of this reaction's outcome would typically involve an initial screen by NMR, followed by the development of a robust chiral HPLC method to accurately quantify the high ee value achieved.
Conclusion
The accurate assessment of stereospecific outcomes is a non-negotiable aspect of modern chemical and pharmaceutical research. While polarimetry offers a rudimentary check of optical activity, its limitations preclude its use for reliable quantification. NMR spectroscopy, particularly with chiral solvating agents, provides a powerful and rapid tool for screening and preliminary analysis.
Ultimately, chiral HPLC stands as the definitive technique for the accurate, precise, and robust quantification of enantiomeric excess. Its reliability and high resolution are indispensable for reaction optimization, and a validated HPLC method is the cornerstone of quality control and regulatory compliance. By understanding the principles, strengths, and weaknesses of each technique, and by applying a logical, phase-appropriate workflow, researchers can ensure the stereochemical integrity of their molecules, paving the way for the development of safer and more effective chemical entities.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America. [Link]
- Technical News - Selection Method of Chiral Stationary Phases. (n.d.). Sumitomo Chemical. [Link]
- Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. [Link]
- Jones, J. P., He, M., Trager, W. F., & Rettie, A. E. (2012). Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases. Drug Metabolism and Disposition, 40(9), 1669-1676. [Link]
- Asymmetric organocatalyzed synthesis of coumarin derivatives. (2021). Beilstein Journal of Organic Chemistry, 17, 1933-2002. [Link]
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. (2022). RSC Advances, 12(40), 26053-26059. [Link]
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016).
- Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). Organic Letters, 18(9), 2044-2047. [Link]
- Continuous Flow Stereoselective Synthesis of (S)-Warfarin. (2016). New Drug Approvals. [Link]
- Synthesis of Warfarin. (n.d.). University of Bristol. [Link]
- Trouble with chiral separations. (2020, May 20).
- A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2023). Molecules, 28(19), 6825. [Link]
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2023).
- Playing with Selectivity for Optimal Chiral Separation. (2023, January 19).
- Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003). Chirality, 15(3), 256-270. [Link]
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2013). American Journal of Analytical Chemistry, 4(12), 737-743. [Link]
- Measuring Chiral Purity. (n.d.). OpenOChem Learn. [Link]
- Choosing the Right Chiral Column for Your Application. (n.d.). Chiral Technologies. [Link]
- Asymmetric Michael Additions of 4-Hydroxycoumarin to β-Nitrostyrenes with Chiral, Bifunctional Hydrogen-Bonding Catalysts. (2011). The Journal of Organic Chemistry, 76(17), 7006-7014. [Link]
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2017). Dhaka University Journal of Pharmaceutical Sciences, 16(2), 163-171. [Link]
- A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018). IOSR Journal of Pharmacy and Biological Sciences, 13(5), 58-64. [Link]
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). Molecules, 26(7), 2056. [Link]
- Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. (2018). Organic & Biomolecular Chemistry, 16(35), 6461-6469. [Link]
- Organocatalytic Asymmetric Michael Addition of 4-Hydroxycoumarin to β,γ-Unsaturated α-Keto Esters. (2013). Bulletin of the Korean Chemical Society, 34(1), 293-296. [Link]
- NMR determination of enantiomeric excess. (2015).
- Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. (2010). Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1083-1088. [Link]
- Nerz, J. (2012, April 8). Synthesis of Warfarin, background and mechachanism of last step [Video]. YouTube. [Link]
- Wenzel, T. J. (n.d.). Reference Numbers are from “Discrimination of Chiral Compounds Using NMR Spectroscopy,” by Thomas J. Wenzel, Wiley Press.
- Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014).
- Determination of enantiomeric excess. (n.d.).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]
- Chiral High Performance Liquid Chromatography: Review. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 77-91. [Link]
- Advances in chiral analysis: from classical methods to emerging technologies. (2025). Chemical Society Reviews. [Link]
- Absolute optical chiral analysis using cavity-enhanced polarimetry. (2019). Science Advances, 5(7), eaaw7313. [Link]
- Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. (2017). RSC Advances, 7(22), 13437-13444. [Link]
- Organocatalytic Stereoselective Synthesis of Dihydrocoumarins. (2024).
- Recent advances in organocatalytic asymmetric Michael reactions. (2011). Catalysis Science & Technology, 1(8), 1278-1293. [Link]
- 6.7: Optical Activity and Racemic Mixtures. (2020, May 30). Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to the Analytical Assessment of Commercially Available 2-Bromo-5-chloroterephthalic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. 2-Bromo-5-chloroterephthalic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, even in seemingly trace amounts, can have profound effects on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth analytical assessment of commercially available this compound, offering a comparative overview of stated purities and detailing robust analytical methodologies for independent verification.
The Commercial Landscape: A Comparative Overview
A survey of various chemical suppliers reveals that this compound is available in a range of stated purities. For the discerning researcher, it is crucial to recognize that these stated purities are often determined by the manufacturer's internal methods and may not always reflect the specific needs of a highly sensitive synthetic route. The table below summarizes the typically available purities from a selection of commercial vendors. It is important to note that some suppliers offer the diethyl ester derivative, which would require hydrolysis to the diacid prior to use in many applications.
| Supplier Category | Product Form | Stated Purity | Notes |
| Major Chemical Suppliers | This compound | 95% - 98%[1][2] | Purity is typically determined by HPLC or NMR. |
| This compound diethyl ester | ≥98%[3][4][5] | Requires hydrolysis to the diacid. | |
| Research Chemical Specialists | This compound | ≥96%[2] | Often sold in smaller quantities for research purposes. |
| Custom Synthesis Providers | This compound | Purity as per client specification | Higher purity can be requested but at a premium cost. |
Analytical Methodologies for Purity Determination
Independent verification of purity is a critical step in the procurement of any starting material. The following section details two robust and widely accepted analytical techniques for the quantitative assessment of this compound purity: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and quantitative accuracy[6]. For a substituted aromatic carboxylic acid like this compound, a reversed-phase HPLC method is highly effective.
The selection of a C18 column is based on the non-polar nature of the stationary phase, which effectively retains the aromatic analyte through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer (containing a small amount of acid like formic or phosphoric acid), allows for the fine-tuning of the analyte's retention time. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid groups, leading to sharper, more symmetrical peaks. UV detection is chosen due to the strong absorbance of the benzene ring in the UV region.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination
qNMR has emerged as a primary analytical method for purity assessment, offering direct traceability to the International System of Units (SI) when a certified reference material is used as an internal standard[1][7]. Unlike chromatographic methods that provide a relative purity based on peak areas, qNMR can provide an absolute purity value.
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[8]. By comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated. Benzoic acid is an excellent choice for an internal standard as certified reference materials are available from institutions like the National Institute of Standards and Technology (NIST)[1][9]. Its aromatic protons resonate in a region that is typically clear of other signals.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
-
-
Materials:
-
This compound sample.
-
Certified internal standard (e.g., NIST SRM 350b Benzoic Acid).
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d6, DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified benzoic acid internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum under quantitative conditions. This includes:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is generally sufficient.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with a zero-filling and a small line broadening factor.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping proton signal from this compound (e.g., one of the aromatic protons).
-
Integrate a well-resolved proton signal from the benzoic acid internal standard (e.g., the aromatic protons).
-
Calculate the purity using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Hypothetical Comparative Data
To illustrate the potential differences between stated and experimentally determined purities, the following table presents hypothetical results for three commercial batches of this compound.
| Commercial Batch | Stated Purity | HPLC-UV Purity (Area %) | qNMR Purity (w/w %) | Observed Impurities |
| Batch A | 98% | 98.2% | 97.9% | Minor unidentified peaks in HPLC. |
| Batch B | 96% | 96.5% | 96.1% | Small peak corresponding to a potential regioisomer. |
| Batch C | "For Research Use" | 94.8% | 94.5% | Significant peak identified as a starting material from the synthesis. |
Conclusion and Recommendations
The purity of this compound is a critical parameter that can significantly impact the outcome of research and drug development projects. While commercial suppliers provide a stated purity, this guide underscores the importance of independent verification using robust analytical methods.
-
HPLC-UV is a highly reliable and accessible method for routine quality control and for identifying the presence of impurities.
-
qNMR offers the distinct advantage of providing an absolute purity value, which is invaluable for applications requiring a high degree of accuracy and traceability.
For critical applications, it is strongly recommended that researchers perform their own purity analysis using at least one of the detailed methods. A combination of both HPLC-UV and qNMR provides a comprehensive and orthogonal assessment of purity, ensuring the highest level of confidence in the quality of this important synthetic building block.
References
- BIPM. (2023). Octad of standards for qNMR purity measurements.
- National Institute of Standards and Technology. (2018).
- Jeong, S., et al. (2021).
- Capot Chemical. (n.d.).
- Next Peptide. (n.d.). 340148-60-9 | this compound diethyl ester. [Link]
- University of Ottawa. (n.d.).
- Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry. [Link]
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- 2a biotech. (n.d.). This compound. [Link]
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]
- Organic Syntheses. (n.d.). Phthalaldehydic acid. [Link]
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- 9. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromo-5-chloroterephthalic Acid
As a Senior Application Scientist, I understand that meticulous research extends to the responsible management of all laboratory materials, including chemical waste. This guide provides a detailed protocol for the proper disposal of 2-Bromo-5-chloroterephthalic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards for handling halogenated organic compounds.
Immediate Safety and Hazard Assessment
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in the table below. Always ensure that an eyewash station and safety shower are readily accessible.[1]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and dust, preventing serious eye irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust and potential respiratory irritation. |
Segregation and Waste Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. This compound is classified as a halogenated organic waste .[3]
Protocol for Waste Collection:
-
Container Selection:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with acidic and halogenated organic compounds. High-density polyethylene (HDPE) containers are a suitable choice.[4]
-
Ensure the container has a securely fitting cap to prevent the release of vapors.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity or concentration of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Segregation:
-
Storage:
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[5]
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[1][6][7] The most common and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration. This process ensures the complete destruction of the compound, minimizing its environmental impact.
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a waste pickup.
References
- 5 - SAFETY DATA SHEET. (n.d.).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Hazardous waste segregation. (n.d.).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2009-10-22). Fisher Scientific.
- SAFETY DATA SHEET. (2025-09-16). Thermo Fisher Scientific.
- 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No. (2018-11-27). Loba Chemie.
Sources
A Comprehensive Guide to the Safe Handling of 2-Bromo-5-chloroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my foremost priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-5-chloroterephthalic acid. While a specific Safety Data Sheet (SDS) for this compound was not located, the following protocols are synthesized from the safety profiles of structurally analogous halogenated aromatic carboxylic acids and established best practices in chemical safety. It is imperative to obtain and meticulously review the specific SDS for your material before commencing any work.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated aromatic dicarboxylic acid. Based on analogous compounds, it is prudent to assume it may present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or powder may lead to respiratory irritation.[1][2][3][4]
Due to these potential hazards, a thorough risk assessment is the foundational step before any handling. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is critical to mitigate the risks of exposure.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[7] | Protects against splashes and airborne particles that can cause severe eye damage.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][7] | Prevents skin contact, which can lead to irritation.[1] Ensure gloves are inspected before use and changed frequently. |
| Respiratory Protection | Use in a certified chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][3] |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE.
Caption: Workflow for PPE Selection, Use, and Removal.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring experimental integrity.
Preparation
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood.[7]
-
Assemble Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean, dry, and readily accessible within the fume hood.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are unobstructed and in close proximity to the work area.[3][8]
Handling
-
Don Appropriate PPE: Follow the PPE guidelines outlined in the previous section.
-
Weighing and Transfer: Carefully weigh the required amount of the solid compound. Avoid generating dust. Use a spatula for transfers.
-
Experimental Procedures: Conduct all experimental steps within the fume hood to contain any potential dust or vapors.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including excess reagent and contaminated weighing paper, in a designated, labeled hazardous waste container.
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in the designated hazardous waste container.[9]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, appropriately labeled hazardous waste container for halogenated organic waste.
Disposal Protocol
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[9]
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed contractor for proper disposal at an approved facility.[9][10]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is vital.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.
-
Contain: For small spills, use an inert absorbent material to carefully clean up the solid. Avoid generating dust.
-
Collect: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly.
By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- ChemScene. (2021). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2015). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 2-Bromo-5-hydroxybenzoic acid.
- Benchchem. (n.d.). Proper Disposal Procedures for 5-Bromothiophene-2-carboxylic Acid: A Comprehensive Guide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
